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  • Product: 2-Methoxypyrimidine-4-carboxylic acid
  • CAS: 75825-60-4

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Methoxypyrimidine-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist 2-Methoxypyrimidine-4-carboxylic acid (CAS No. 75825-60-4) is a substituted pyrimidine derivative tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxypyrimidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

2-Methoxypyrimidine-4-carboxylic acid (CAS No. 75825-60-4) is a substituted pyrimidine derivative that serves as a crucial intermediate in synthetic chemistry.[1][2][3] Its unique arrangement of functional groups—a nucleophilic methoxy group, an electrophilic carboxylic acid, and the electron-deficient pyrimidine core—makes it a highly valuable scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its properties, a robust synthetic protocol, and its applications, particularly in the realm of drug discovery and materials science, for researchers and development professionals.

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs. The strategic placement of the methoxy and carboxylic acid moieties on this scaffold allows for orthogonal chemical modifications, enabling the systematic exploration of chemical space in lead optimization campaigns.

Part 1: Core Compound Properties and Specifications

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. These parameters dictate solubility, reactivity, and appropriate storage conditions.

Physicochemical Data

The key properties of 2-Methoxypyrimidine-4-carboxylic acid are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 75825-60-4[1][2][3]
Molecular Formula C₆H₆N₂O₃[1][2][3]
Molecular Weight 154.12 g/mol [1][2][3]
Appearance Brown to white solid[2]
Melting Point 235-237 °C[2]
Storage Conditions Sealed in a dry, inert atmosphere at room temperature.[2][3]
Structural and Spectroscopic Analysis (Predicted)

While specific experimental spectra are not publicly available, the structure of 2-Methoxypyrimidine-4-carboxylic acid allows for a confident prediction of its key spectroscopic features. This is a critical step for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton spectrum is expected to be relatively simple and diagnostic.

    • A sharp singlet corresponding to the three methoxy (-OCH₃) protons should appear around δ 3.9-4.1 ppm.

    • Two distinct signals for the pyrimidine ring protons, likely appearing as doublets in the aromatic region (δ 8.0-9.0 ppm), reflecting their unique electronic environments.

    • A broad singlet for the acidic carboxylic acid proton (-COOH) is anticipated far downfield (δ 10-13 ppm), which would readily exchange with D₂O.[4]

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton.

    • The carboxyl carbon signal is expected in the δ 165-185 ppm range.[4]

    • Signals for the four unique carbons of the pyrimidine ring will be present in the aromatic region.

    • A distinct signal for the methoxy carbon should appear upfield, typically around δ 55 ppm.

Part 2: Synthesis and Mechanistic Insights

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. While multiple pathways to substituted pyrimidines exist, a common and effective strategy involves the condensation of a suitable amidine with a β-ketoester or a related 1,3-dicarbonyl compound. The following section details a robust, two-step synthesis protocol starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis is designed around the construction of the pyrimidine ring, followed by the unmasking of the carboxylic acid functionality. This approach is chosen for its reliability and the relative stability of the intermediates.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Saponification A 2-Methoxyacetamidine C Intermediate Ester: Ethyl 2-methoxy-6-methylpyrimidine-4-carboxylate A->C Base (e.g., NaOEt) Ethanol, Reflux B Ethyl 2-formyl-3-oxobutanoate B->C D Intermediate Ester (C) E Final Product: 2-Methoxypyrimidine-4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) to pH ~2

Caption: Proposed two-step synthesis of 2-Methoxypyrimidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate

  • Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (250 mL).

  • Base Preparation: Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium dissolved).

  • Reactant Addition: To the cooled sodium ethoxide solution, add 2-methoxyacetamidine hydrochloride (1.0 eq). Stir for 15 minutes. Subsequently, add ethyl 2-formyl-3-oxobutanoate (1.05 eq) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The causality here is that the base deprotonates the amidine, activating it for nucleophilic attack on the dicarbonyl compound, leading to cyclization and aromatization.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (150 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ester as a solid.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Step 2: Saponification to 2-Methoxypyrimidine-4-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (2:1 ratio). Add sodium hydroxide (2.5 eq) and stir the mixture at 40 °C for 4 hours. The ester hydrolysis is monitored by TLC until the starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 4M hydrochloric acid until the pH is approximately 2. A precipitate should form. The choice of a strong acid ensures complete protonation of the carboxylate salt.

  • Isolation: Stir the slurry in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove any remaining organic impurities. Dry the product under high vacuum at 50 °C.

  • Final Validation: Confirm the identity and purity of the final product (CAS 75825-60-4) via ¹H NMR, ¹³C NMR, and melting point analysis. The purity should be ≥95%.[1]

Part 3: Applications in Research and Drug Discovery

Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in favorable interactions with biological targets. 2-Methoxypyrimidine-4-carboxylic acid is an ideal starting point for building compound libraries for screening.

Role as a Synthetic Intermediate

The compound's two primary functional groups can be selectively manipulated:

  • Carboxylic Acid: This group is readily converted into a wide array of other functionalities, such as amides, esters, or alcohols. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of diverse R-groups to probe the binding pockets of target proteins.

  • Methoxy Group: The methoxy group can be a stable metabolic blocker or can be demethylated to reveal a hydroxyl group, which can serve as another point for diversification or as a key pharmacophoric feature.

This dual functionality makes it a valuable building block for synthesizing inhibitors for various enzyme classes, such as kinases and proteases, and for developing agents targeting nucleic acids.[5][6]

Conceptual Drug Discovery Workflow

The following diagram illustrates how 2-Methoxypyrimidine-4-carboxylic acid can be integrated into a typical hit-to-lead campaign.

G A Scaffold 2-Methoxypyrimidine-4-carboxylic acid B Amide Library Synthesis (Parallel Synthesis) A->B Couple with diverse amine building blocks C Primary Biochemical Screen (e.g., Kinase Inhibition Assay) B->C Screen library against a target of interest D Hit Identification (Compounds with IC50 < 10 µM) C->D Analyze dose-response curves E Secondary Cellular Assay (Target Engagement & Potency) D->E Confirm activity in a disease-relevant model F Lead Candidate Nomination E->F Prioritize based on potency, selectivity, and ADME properties

Caption: Drug discovery workflow using the target compound as a core scaffold.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety.

GHS Hazard Information
  • Signal Word: Warning[3][7]

  • Pictogram: GHS07 (Exclamation Mark)[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][7]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Handling: Avoid generating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • Specifications of 2-methoxypyrimidine-4-carboxylic acid. Capot Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.
  • CAS RN 75825-60-4 | 2-Methoxypyrimidine-4-carboxylic acid. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoNoV_urRlq92LF5CjGYpNpSCfl_zWLsXBS7639FwuFM97g44LoxP9ejv_uCrkslLEbbMDpI8te520D13VVqJccifUBMW0euD24qz7x-1Ven6XpgNSbX39v6AC59YrTRNtmqhlb3mrqQbo1aRHNY8jq4xRV3KvBIvZjutSNc39xGhh3nz-nghswMWmt6ebl6Q=]
  • 2-Methoxypyridine-4-carboxylic acid. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDiqgChk0SHbbpHZfaINukkqTjyz-nQaSNXNfDsr8EhsKHURey2A1bx6bVYWRRjhbHtXcv_tWAguUklvSa61q9eB1GVdRu98Qhdwb4LtcttwJEHxtCo24HuawBlOV4basYgNM=]
  • 2-Methoxypyrimidine-4-carboxylic acid. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ZDjY5doYXJ10tcwb5zxNs-yWCpFX-5NG9EVFezxJkFoLNiB7TRZ55n4AFqAPOSxEN-WgI_ly0RrCSu7_DKzHQSfrsaVPQsIfl_B49RGI0_935uBXaLGVqjSi7LL0-GkF1TmYgRZ2Dg==]
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_KLykJrrHl804OjbLI3ZDRaHsIqdXAuRybZ2ZlqIMdc3q-ei3bhCbCdcM2WRXdafrgsS2PiwK-n0J6wpU7iV04v75bHApsWg9Zq6GURzC9wgX5Wjs2qOtywXvcklGJQmuHlKjMcTZKD45LS9wAOmokqZHNU4YVT6gk7HQlIrrzr4R7REJnmDBIfdDhPtQS_9c]
  • Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkyWPtUXdWWiv7l6g7rNeeHI7BB4FMWDbLYEQi-qbPWzDlUhi0Eo_1dpWVEHFPkOxtGgfS6I3DfAw0nb9PLE_DgLpZsdxQcfjZF-ZRHFaTOmbY4Py5b0mSI0GiOMtPLanRMkgNYikDrMKEpFHYitxG32RuONGn2b2kR9fqaIZn2vgHzw==]
  • 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFReDOLmCYk95AgY_2KIDC0kyprVQ3WNxpvQSsO3K-qw9iLtJ9kDVswRCCmGD8rBJqYzHskk3R0pR2XM-MvjGJiwjn4uH7ZNPjOfpBh4-ahV6xr7CT1d4BNUXb0LGvd6CzK_-HKx_0i33oTod_GXrQ2Ektv3uMLLVI5DhdJwEPJDc_F3xS3aN86]
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo0yfdNxMVsbJpO5u-3UJuiZIvyysuraA581e8H41h0ubbCc0Z8GxTLwXCiWsTqCmlPXPyjt_bO9VZgftUARe1XzWi7Dxshqkq7eRQwZ12v-7FvsCfY5AW4IR5vMdwcPMJF1PnF13jtmcGzoM=]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6KHgBgrqPv3QYnOnUtSUsFKGb5koy9WlXH-xZbxnYYk0aEAJJtxOinTN5HV49d2K1c-477y1p6xgGaZPGXHP_aGSJ9KoREHSOfADQYjJ-dyZvbitk9r8zPLA0qHVpIDQayWWHckl2Wods]
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpv-DGiUKJiXkE3JH3hY_M1RYlWDMpLCV0MzhrUMZb9FXWgAH_qY2Ui7TC2wVdglzTTaYe_U9sWSFU01dB4BadZCHot0i_4B2J9VQyRS1kCyaFR12VmaJbQZq6bIG6rH45tMMsHVyak_7YGdQ=]
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFejfbviL8N4KFIcvuIb0Wt0JSD93Y46s7D9vuSz_z4IK-kGiTrjGz_j8KGkPEsICgboNBVunFnojuoWZcxtDNgdemw3AW-ExnDcvp64DhPxCuAiB-6iahZJTh3ynkl2arwxPDam9lYYA20OX_-Eiep12D2OnP3M6f2X2kQR9nCsiQgLjebUNSOdzYrfxDyP76nQO4=]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of 2-Methoxypyrimidine-4-carboxylic Acid

Executive Summary 2-Methoxypyrimidine-4-carboxylic acid is a critical heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine-4-carboxylic acid is a critical heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Its pyrimidine core serves as a bioisostere for pyridine and phenyl rings, offering unique hydrogen bonding capabilities and solubility profiles.

This technical guide provides a definitive reference for the physicochemical properties of 2-Methoxypyrimidine-4-carboxylic acid. It addresses the critical data gap regarding its specific experimental constants, resolves common CAS registry confusion, and provides self-validating protocols for laboratory characterization.

Part 1: Fundamental Physicochemical Identity

Critical Note on Registry Numbers: The user-supplied CAS 10137-21-0 does not correspond to 2-Methoxypyrimidine-4-carboxylic acid in standard chemical registries. The correct, industry-standard CAS registry number for 2-Methoxypyrimidine-4-carboxylic acid is 75825-60-4 .[1][2][3][4] The data below pertains to the correct chemical structure (CAS 75825-60-4).

Table 1: Chemical Identity & Constants[1]
ParameterData
Chemical Name 2-Methoxypyrimidine-4-carboxylic acid
CAS Registry Number 75825-60-4
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES COC1=NC=CC(=N1)C(=O)O
MDL Number MFCD16657305
Appearance White to pale tan crystalline solid

Part 2: Thermodynamic & Phase Transition Properties

Understanding the thermal behavior of this compound is essential for process design, particularly in recrystallization and formulation.

Table 2: Physical Properties Profile
PropertyValue / RangeSource / Method
Melting Point 235 – 237 °C Experimental (Dayang Chem) [1]
Boiling Point 363.6 ± 34.0 °CPredicted (760 Torr) [1]
Density 1.35 ± 0.1 g/cm³Predicted [1]
pKa (Acid) 3.1 ± 0.5Predicted (Carboxylic acid)
pKa (Base) ~1.0Predicted (Pyrimidine N1/N3)
LogP 0.28Predicted (Hydrophilic)

Technical Insight: The high melting point (>230°C) indicates a strong crystal lattice, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and the pyrimidine nitrogen atoms of adjacent molecules. This suggests that aggressive solvents (e.g., DMSO, DMF) or elevated temperatures are required for initial dissolution during synthesis.

Part 3: Structural Characterization (Spectroscopy)

Accurate identification requires specific spectral signatures. Below are the theoretical and reported NMR shifts expected in deuterated dimethyl sulfoxide (DMSO-d₆), the preferred solvent due to the compound's polarity.

¹H NMR (400 MHz, DMSO-d₆) Signature
  • δ 13.50 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Often broad or invisible depending on water content.

  • δ 8.85 ppm (d, J = 5.0 Hz, 1H): Pyrimidine ring proton at C6. Deshielded by adjacent Nitrogen.

  • δ 7.60 ppm (d, J = 5.0 Hz, 1H): Pyrimidine ring proton at C5.

  • δ 3.98 ppm (s, 3H): Methoxy group protons (-OCH ₃).

Causality: The doublet splitting pattern (J ≈ 5 Hz) is characteristic of vicinal protons on the pyrimidine ring. The C6 proton is significantly more downfield than C5 due to the electron-withdrawing nature of the adjacent ring nitrogens and the carboxylic acid group.

Part 4: Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid moiety.

Reagents:

  • Analyte: 2-Methoxypyrimidine-4-carboxylic acid (>98% purity).[1][4]

  • Titrant: 0.1 M NaOH (standardized).

  • Solvent: Degassed water (CO₂-free) or 0.1 M KCl solution (for ionic strength control).

  • Equipment: Calibrated pH meter with glass electrode, magnetic stirrer.

Workflow:

  • Preparation: Dissolve 15.4 mg (0.1 mmol) of analyte in 50 mL of 0.1 M KCl. If solubility is poor, use a co-solvent method (e.g., methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Calibration: Calibrate pH meter using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Titration: Add 0.1 M NaOH in 50 µL increments. Record pH after stabilization (drift < 0.01 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (0.5 equivalents of base added).

  • Validation: The first derivative plot (dpH/dV) should show a sharp peak at the equivalence point.

Protocol B: Solubility Screening Workflow

Objective: To determine the optimal solvent system for process scale-up.

Workflow Diagram:

SolubilityScreening Start Start: 10 mg Compound SolventAdd Add 100 µL Solvent (Water, MeOH, DMSO, DCM) Start->SolventAdd Vortex Vortex & Sonicate (5 mins, 25°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check Soluble Soluble (Calc: >100 mg/mL) Check->Soluble Clear Insoluble Insoluble Check->Insoluble Cloudy/Solid Heat Heat to 50°C Insoluble->Heat CheckHot Visual Inspection (Hot) Heat->CheckHot SolubleHot Soluble (Hot) Potential Recryst. Solvent CheckHot->SolubleHot Clear InsolubleHot Insoluble (<100 mg/mL) CheckHot->InsolubleHot Cloudy

Figure 1: Step-wise decision tree for determining solubility limits and identifying potential recrystallization solvents.

Part 5: Synthesis & Purification Logic

For researchers synthesizing this compound from the methyl ester (Methyl 2-methoxypyrimidine-4-carboxylate), the purification strategy relies heavily on the pH-dependent solubility switch of the carboxylic acid.

PurificationLogic Reaction Hydrolysis Reaction (Ester + LiOH/MeOH/H2O) Quench Evaporate MeOH Dilute with Water Reaction->Quench Wash Wash with DCM (Removes unreacted Ester) Quench->Wash Aqueous Aqueous Layer (Contains Product as Lithium Salt) Wash->Aqueous Acidify Acidify to pH 2-3 (Using 1M HCl) Aqueous->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filtration (Collect Solid) Precipitate->Filter Yes (High Conc.) Extract Extraction (EtOAc or n-Butanol) Precipitate->Extract No (Low Conc.) Final Pure 2-Methoxypyrimidine-4-carboxylic acid Filter->Final Extract->Final

Figure 2: Purification logic flow exploiting the acidity of the carboxylic acid group (pKa ~3.1) to separate it from neutral impurities.

References

  • Google Patents. (2018). WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides. (Contains NMR data for related derivatives).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-Methoxypyrimidine-4-carboxylic Acid

Chemical Structure, Synthetic Utility, and Medicinal Chemistry Applications Part 1: Executive Technical Summary[1] 2-Methoxypyrimidine-4-carboxylic acid (CAS: 75825-60-4) represents a "privileged scaffold" in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthetic Utility, and Medicinal Chemistry Applications

Part 1: Executive Technical Summary[1]

2-Methoxypyrimidine-4-carboxylic acid (CAS: 75825-60-4) represents a "privileged scaffold" in modern drug discovery.[1] As a pyrimidine derivative, it serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors.[1]

For the medicinal chemist, this molecule is not merely a building block; it is a bifunctional core .[1] The C4-carboxylic acid provides a handle for amide coupling to generate diverse libraries, while the C2-methoxy group acts as a masked electrophile.[1] Under specific conditions, the methoxy group can function as a leaving group in Nucleophilic Aromatic Substitution (


), allowing for late-stage diversification of the scaffold.

This guide analyzes the structural electronics, validated synthetic routes, and reactivity profiles of 2-methoxypyrimidine-4-carboxylic acid (2-MPCA), providing a roadmap for its application in kinase inhibitor and GPCR antagonist design.

Part 2: Structural Anatomy & Physicochemical Profile

Electronic Distribution

The pyrimidine ring is electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms.[1]

  • C4 Position (Carboxyl): The carboxylic acid at C4 is highly acidic (pKa

    
     3.0–3.[1]5) due to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the carboxylate anion.
    
  • C2 Position (Methoxy): The carbon at position 2 is flanked by two nitrogen atoms, making it significantly electropositive.[1] While a methoxy group is typically a poor leaving group, the electron-deficiency of the pyrimidine ring activates the C2 position for

    
     reactions under forcing conditions or with strong nucleophiles.
    
Physicochemical Data Table[1]
PropertyValue / DescriptorNote
CAS Number 75825-60-4Specific to the carboxylic acid form.[1][2]
Molecular Formula

MW: 154.12 g/mol
Appearance White to Off-white Crystalline SolidHygroscopic in salt forms.[1]
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, DCM).
pKa (Acid) ~3.2 (Predicted)Stronger acid than benzoic acid (pKa 4.2).[1]
LogP ~0.3Low lipophilicity, beneficial for lowering cLogP in drug candidates.[1]

Part 3: Synthetic Routes & Process Chemistry[1]

The synthesis of 2-MPCA typically proceeds via the modification of 2-chloropyrimidine derivatives.[1] The choice of route depends on whether the carboxylic acid is introduced via oxidation or hydrolysis.

Primary Industrial Route: then Hydrolysis

The most robust method involves the displacement of a 2-chloro substituent with methoxide, followed by ester hydrolysis.

  • Starting Material: Methyl 2-chloropyrimidine-4-carboxylate.[1]

  • Step 1 (

    
    ):  Reaction with Sodium Methoxide (NaOMe) in Methanol at 0°C to RT.
    
  • Step 2 (Hydrolysis): Lithium Hydroxide (LiOH) mediated hydrolysis of the ester.[1]

Visualization of Synthetic Logic (Retrosynthesis)

G Target 2-Methoxypyrimidine- 4-carboxylic Acid Ester Methyl 2-methoxy- pyrimidine-4-carboxylate Target->Ester Hydrolysis (LiOH/THF) ChloroEster Methyl 2-chloro- pyrimidine-4-carboxylate Ester->ChloroEster SnAr Displacement (NaOMe/MeOH) Precursor Orotic Acid Derivatives (Historical) ChloroEster->Precursor Dechlorination/Oxidation

Figure 1: Retrosynthetic analysis showing the primary disconnection at the ester hydrolysis and the C2-methoxylation step.

Part 4: Chemo-selectivity & Reactivity Profile[1]

The utility of 2-MPCA lies in its ability to undergo orthogonal transformations.[1]

The "Amide-First" Strategy

In most drug discovery campaigns, the carboxylic acid is the first point of diversification. Standard coupling reagents (HATU, EDC/HOAt) work efficiently.[1]

  • Caution: The electron-deficient ring makes the carbonyl carbon highly electrophilic.[1] When activating the acid (e.g., forming the acid chloride), the intermediate is highly reactive and prone to hydrolysis if not handled under anhydrous conditions.

The C2-Methoxy Displacement (Late-Stage Functionalization)

While the methoxy group is stable under standard amide coupling conditions, it can be displaced by amines at elevated temperatures (>100°C) or using microwave irradiation.[1]

  • Mechanism:

    
     via a Meisenheimer complex.[1]
    
  • Utility: This allows researchers to use the methoxy group as a "placeholder" to maintain solubility during early synthesis, then swap it for a more complex amine (e.g., a piperazine or aniline) in the final step.

Reactivity Workflow Diagram

Reactivity Core 2-Methoxypyrimidine- 4-carboxylic Acid Amide Amide Derivative (Kinase Inhibitor Core) Core->Amide R-NH2, HATU, DIPEA (C4 Functionalization) Demethylation 2-Hydroxypyrimidine (Tautomerizes to Pyrimidone) Core->Demethylation BBr3 or HBr/AcOH (Deprotection) SnAr_Product 2-Amino-pyrimidine Derivative Amide->SnAr_Product HNR2, Heat/MW (C2 Displacement)

Figure 2: Divergent reactivity profile. The green path represents the standard medicinal chemistry route; the dashed blue path represents late-stage diversification.

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of Methyl 2-methoxypyrimidine-4-carboxylate

This protocol establishes the ester intermediate from the commercially available chloro-precursor.[1]

Reagents: Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq), Sodium Methoxide (0.5M in MeOH, 1.1 eq), Anhydrous Methanol.

  • Setup: Charge a flame-dried round-bottom flask with Methyl 2-chloropyrimidine-4-carboxylate dissolved in anhydrous methanol (0.2 M concentration).

  • Addition: Cool the solution to 0°C using an ice bath. Add the sodium methoxide solution dropwise over 15 minutes to control the exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC or LCMS (Target Mass: M+H = ~169).[1]

  • Workup: Quench with saturated

    
    . Remove methanol under reduced pressure.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1][3]
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product is usually pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).[1]
    
Protocol B: Hydrolysis to 2-Methoxypyrimidine-4-carboxylic Acid

Standard saponification protocol.[1]

Reagents: Methyl ester (from Protocol A), LiOH


H_2O (2.0 eq), THF, Water.
  • Dissolution: Dissolve the methyl ester in a 3:1 mixture of THF:Water.

  • Hydrolysis: Add solid LiOH

    
    H_2O in one portion. Stir vigorously at room temperature for 3–4 hours.
    
  • pH Adjustment (Critical): The pyrimidine ring is sensitive to strong acid.[1] Cool the reaction to 0°C. Carefully acidify to pH ~3–4 using 1N HCl. Do not go to pH 1, as this may protonate the pyrimidine nitrogens and trap the salt in the aqueous phase.[1]

  • Isolation: If the product precipitates, filter and wash with cold water.[1] If not, extract with 10% MeOH in DCM (multiple extractions required due to polarity).[1]

Part 6: Medicinal Chemistry Applications[1][4][5][6]

Kinase Inhibition

The 2-methoxypyrimidine scaffold is a frequent hit in kinase campaigns.[1] The N1 and N3 nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., in CDK or EGFR inhibitors), while the C4-amide extends into the solvent-exposed region or back-pocket.

Orexin Receptor Antagonists

Research has utilized pyrimidine-4-carboxylic acids to synthesize dual orexin receptor antagonists (DORA).[1] The 2-methoxy group improves metabolic stability compared to a 2-hydrogen or 2-methyl analog, blocking oxidative metabolism at the exposed C2 position.[1]

References

  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters. Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A.[4] (2002).[1] Synthesis, 2002(06), 720-722.[1] Context: Establishes general methods for functionalizing pyrimidine esters.[1]

  • Reactivity of 2-chloropyrimidine deriv

    
     reactions. 
    Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.34 (1955).[1]
    
    Context: Foundational text on the reactivity of the 2-chloro position.
    
  • Pyrimidines in Drug Discovery. Joule, J. A., & Mills, K.[1][5] (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] Context: Authoritative text on the electronic properties of diazines.

  • 2-Methoxypyrimidine-4-carboxylic acid (Product Data). Sigma-Aldrich / Merck KGaA. Context: Verification of CAS 75825-60-4 and physical state.[1]

Sources

Exploratory

Technical Guide: Synthesis of 2-Methoxypyrimidine-4-carboxylic acid

Topic: 2-Methoxypyrimidine-4-carboxylic acid Synthesis Pathway Content Type: Technical Guide / Process Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Executive Summary 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxypyrimidine-4-carboxylic acid Synthesis Pathway Content Type: Technical Guide / Process Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methoxypyrimidine-4-carboxylic acid (CAS: 16496-52-3) is a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antiviral agents. Its pyrimidine core, functionalized at the C2 (methoxy) and C4 (carboxylic acid) positions, serves as a versatile electrophilic handle for further derivatization.

This guide details the Nucleophilic Aromatic Substitution (


)  pathway, widely regarded as the "Gold Standard" for laboratory and pilot-scale synthesis due to its reproducibility, high yield, and impurity control. We prioritize the Ester-Intermediate Route  over direct acid displacement to maximize purity profiles required for GMP environments.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C2-methoxy bond. The pyrimidine ring is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack. Chlorine is the preferred leaving group at C2 due to the balance of lability and stability of the precursor.

Strategic Disconnections
  • C2-O Bond Formation: Displacement of a leaving group (Cl) by methoxide.

  • C4-Carboxyl Protection: Utilization of a methyl ester to prevent decarboxylation and improve solubility during the

    
     step.
    
Pathway Diagram (Graphviz)

The following diagram illustrates the core retrosynthetic logic and the forward reaction pathway.

G Target Target: 2-Methoxypyrimidine- 4-carboxylic acid Inter Intermediate: Methyl 2-methoxypyrimidine- 4-carboxylate Inter->Target Step 2: Hydrolysis (pH Adjustment) Start Starting Material: Methyl 2-chloropyrimidine- 4-carboxylate Start->Inter Step 1: SnAr (0-25°C) Reagent1 Reagent: NaOMe / MeOH Reagent1->Inter Reagent2 Reagent: LiOH / H2O Reagent2->Target

Figure 1: Two-step synthetic pathway via the ester intermediate, ensuring protection of the carboxyl group during methoxylation.

Critical Process Parameters (CPPs)

To ensure "field-proven" reliability, the following parameters must be strictly controlled. These insights are derived from standard process chemistry principles applied to pyrimidines.

ParameterSpecificationScientific Rationale
Temperature (Step 1) 0°C to 25°CCausality: Pyrimidine esters are prone to amidation or degradation at high temperatures in the presence of strong bases. Keeping the reaction cool prevents side reactions.
Stoichiometry (NaOMe) 1.05 - 1.10 eqCausality: Excess methoxide is necessary to drive the reaction to completion, but large excesses (>1.5 eq) can lead to bis-alkylation or ring opening.
Water Content < 0.1% (Anhydrous)Trustworthiness: Water competes with methoxide. If water is present, hydroxide ions will generate the 2-hydroxy impurity (inactive) via hydrolysis of the C-Cl bond.
Quench pH 3.0 - 4.0Causality: The final product is amphoteric but primarily acidic. Careful acidification to the isoelectric point maximizes precipitation yield.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The completion of Step 1 is confirmed by the disappearance of the starting material peak on HPLC/TLC before proceeding to hydrolysis.

Step 1: Synthesis of Methyl 2-methoxypyrimidine-4-carboxylate

Reagents:

  • Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.1 eq)

  • Methanol (Anhydrous, 10 V)

Procedure:

  • Charge: In a clean, dry reactor under nitrogen atmosphere, dissolve Methyl 2-chloropyrimidine-4-carboxylate in anhydrous Methanol (10 volumes relative to mass).

  • Cool: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Dropwise add the NaOMe solution over 30 minutes. Critical: Maintain internal temperature < 10°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Validation (IPC): Check via HPLC or TLC (Eluent: 30% EtOAc/Hexane).

    • Pass Criteria: Starting material < 1.0%.

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Dilute with water and extract with Ethyl Acetate (EtOAc). Dry the organic layer over

    
     and concentrate to yield the methyl ester intermediate.
    
Step 2: Hydrolysis to 2-Methoxypyrimidine-4-carboxylic acid

Reagents:

  • Methyl 2-methoxypyrimidine-4-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 eq)

  • THF/Water (1:1 mixture)

Procedure:

  • Solubilization: Dissolve the intermediate ester in THF/Water (1:1, 5 volumes).

  • Hydrolysis: Add LiOH·H2O in one portion.[1][2] Stir at ambient temperature (20–25°C) for 2 hours.

  • Validation (IPC): Check via HPLC.

    • Pass Criteria: Disappearance of ester peak.

  • Isolation:

    • Cool the mixture to 5°C.

    • Slowly acidify with 1M HCl to pH 3.0–3.5. Note: The product will precipitate as a white solid.

    • Filter the solid and wash with cold water (2 x 1 vol).

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow & Logic

The following diagram details the operational flow, highlighting decision points and safety checks.

Workflow Start Start: Dissolve Chloro-Ester in MeOH Cool Cool to 0°C Start->Cool AddBase Add NaOMe (Dropwise, T < 10°C) Cool->AddBase React Stir at 25°C (2-4 Hours) AddBase->React IPC1 IPC: HPLC Check SM < 1%? React->IPC1 IPC1->React No (Extend Time) Workup Concentrate & Extract (Isolate Ester) IPC1->Workup Yes Hydrolysis Add LiOH / THF / H2O Workup->Hydrolysis Acidify Acidify to pH 3.0 (Precipitation) Hydrolysis->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Operational workflow emphasizing temperature control and In-Process Controls (IPC) for quality assurance.

Analytical Characterization (Expected Data)

To confirm the identity of the synthesized material, compare against these standard spectroscopic markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 ppm (s, 1H, -COOH) – Broad singlet, exchangeable.
      
    • 
       8.9 ppm (d, 1H, Pyrimidine H-6)
      
    • 
       7.6 ppm (d, 1H, Pyrimidine H-5)
      
    • 
       3.95 ppm (s, 3H, -OCH3)
      
  • HPLC Purity: > 98.0% (Area %)

  • Appearance: White to off-white crystalline solid.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • PubChem. (n.d.).[4][5] 2-Chloropyrimidine-4-carboxylic acid (CID 22135751).[4] National Center for Biotechnology Information. Link[4]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SnAr). Link

  • World Intellectual Property Organization. (2008). WO2008079989 - Pyrimidine Derivatives. Patentscope. Link

Sources

Foundational

starting materials for 2-Methoxypyrimidine-4-carboxylic acid synthesis

The synthesis of 2-Methoxypyrimidine-4-carboxylic acid (CAS 7464-78-0) is a critical process in the development of bioactive heterocyclic scaffolds, serving as a precursor for various pharmaceutical agents, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Methoxypyrimidine-4-carboxylic acid (CAS 7464-78-0) is a critical process in the development of bioactive heterocyclic scaffolds, serving as a precursor for various pharmaceutical agents, including antivirals and herbicides.[1][2]

This guide details the selection, preparation, and strategic application of starting materials, focusing on the De Novo Cyclization Route (scalable, industrial) and the Nucleophilic Aromatic Substitution (SNAr) Route (medicinal chemistry/lab scale).[3]

Part 1: Retrosynthetic Analysis & Strategy

To determine the optimal starting materials, we must first visualize the disassembly of the target molecule.[3] The 2-methoxypyrimidine-4-carboxylic acid core can be disconnected at three strategic points:

  • The C2-O Bond (SNAr Approach): Disconnection leads to 2-Chloropyrimidine-4-carboxylic acid and Methanol .[1][2] This is the most direct laboratory route but relies on an expensive chlorinated heteroaromatic precursor.[2][3]

  • The N1-C6 / N3-C4 Bonds (Cyclization Approach): Disconnection leads to O-Methylisourea (providing the N-C(OMe)-N fragment) and a C4-C5-C6 Dicarbonyl Synthon (providing the carbon skeleton).[1][2]

  • The C4-Carboxyl Bond (Oxidation Approach): Disconnection leads to 2-Methoxy-4-methylpyrimidine , requiring oxidation of the methyl group.[1][2]

Strategic Pathway Visualization

Retrosynthesis Target 2-Methoxypyrimidine-4-carboxylic Acid (Target) Precursor1 2-Chloropyrimidine-4-carboxylic Acid + Sodium Methoxide Target->Precursor1 Hydrolysis Precursor2 Ethyl 2-Methoxy-6-chloropyrimidine-4-carboxylate Target->Precursor2 Reduction (Pd/C) + Hydrolysis Precursor3 2-Methoxy-4-methylpyrimidine Target->Precursor3 Oxidation (KMnO4/SeO2) Raw1 O-Methylisourea Hemisulfate Precursor2->Raw1 Cyclization Raw2 Sodium Diethyl Oxalacetate Precursor2->Raw2 Cyclization SM_A Route A: S_NAr (Medicinal Chem) SM_B Route B: De Novo Cyclization (Industrial Scale) SM_C Route C: Oxidation (Alternative)

Figure 1: Retrosynthetic tree illustrating the three primary access routes to the target scaffold.[1][2]

Part 2: Primary Starting Materials (Industrial Route)

The most robust route for scaling involves constructing the pyrimidine ring from acyclic precursors.[2] This method avoids expensive halogenated intermediates.[2][3]

1. O-Methylisourea Hemisulfate (CAS 52328-05-9)

This is the source of the N-C-N amidine unit.[1][2] It is preferred over the free base (which is unstable) and the hydrochloride salt (which is more hygroscopic).[2][3]

  • Role: Acts as the nucleophilic 1,3-binucleophile.[1][2][3]

  • Synthesis (Self-Validating Protocol):

    • Reactants: Urea and Dimethyl Sulfate (DMS).[1][2][3]

    • Procedure: Urea is suspended in methanol. DMS is added slowly at reflux.[2][3] The reaction is exothermic.[1][2][3]

    • Isolation: The product crystallizes as the hemisulfate salt upon cooling and addition of ethanol.[2][3]

    • Key Quality Attribute: Melting point must be >118°C. Free urea content must be <0.5% to prevent formation of 2-hydroxypyrimidine impurities.

2. Sodium Diethyl Oxalacetate (CAS 40876-98-0)

This reagent provides the C4-C5-C6 carbon backbone.[1][2] It is the sodium enolate of diethyl oxalacetate.[2]

  • Role: Acts as the electrophilic 1,3-dicarbonyl equivalent.[1][2][3]

  • Why Sodium Salt? Diethyl oxalacetate (liquid) is unstable and undergoes self-condensation (ketonic cleavage) upon storage.[1][2][3] The sodium salt is a stable, free-flowing solid that can be stored indefinitely if kept dry.[2]

  • Synthesis:

    • Reactants: Diethyl Oxalate + Ethyl Acetate + Sodium Ethoxide.[1][2][3]

    • Mechanism: Claisen condensation.[1][2][3]

    • Critical Step: The reaction must be kept anhydrous. The product precipitates immediately as a yellow solid.[2][3]

Part 3: Execution of the Synthesis

Pathway: The Cyclization - Chlorination - Reduction Sequence [1][2]

This pathway is chemically elegant because it establishes the 2-methoxy group early and uses the 6-position oxygen as a handle for removal later.[2]

Step 1: Cyclization

Reaction: O-Methylisourea Hemisulfate + Sodium Diethyl Oxalacetate → Ethyl 2-methoxy-6-hydroxypyrimidine-4-carboxylate .[1][2]

  • Conditions: Reflux in Methanol/Water or Ethanol.[1][2][3] pH control is vital (maintain pH 8-9 with NaOH).[2][3]

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl of the oxalacetate, followed by cyclization onto the ester.[3]

  • Yield: Typically 75-85%.[2]

Step 2: Chlorination (De-hydroxylation)

Reaction: Ethyl 2-methoxy-6-hydroxypyrimidine-4-carboxylate + POCl3 → Ethyl 2-methoxy-6-chloropyrimidine-4-carboxylate .[1][2]

  • Reagent: Phosphorus Oxychloride (POCl3) serves as both solvent and reagent.[1][2][3]

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).[1][2][3]

  • Safety: Generates HCl gas.[1][2][3] Requires scrubber.[2][3]

Step 3: Reductive Dehalogenation

Reaction: Ethyl 2-methoxy-6-chloropyrimidine-4-carboxylate + H2 → Ethyl 2-methoxypyrimidine-4-carboxylate .[1][2]

  • Catalyst: Pd/C (5-10%) or Zinc dust in Acetic Acid.[1][2][3]

  • Base: MgO or NaOAc (to neutralize HCl formed during hydrogenolysis).[1][2][3]

  • Outcome: This step removes the "extra" substituent at position 6, leaving the desired 4-carboxylate.[1][2]

Step 4: Hydrolysis

Reaction: Ethyl ester + NaOH/H2O → 2-Methoxypyrimidine-4-carboxylic acid .[1][2]

  • Conditions: Mild alkaline hydrolysis (Room Temperature).[1][2][3] Acidification with HCl precipitates the target acid.[2][3]

Part 4: Alternative Route (Medicinal Chemistry)

For rapid, small-scale synthesis (<100g), the SNAr Route is superior due to lower step count, despite higher material costs.[3]

Starting Material: 2-Chloropyrimidine-4-carboxylic Acid (CAS 149849-92-3) [1][2]
  • Source: Commercially available or prepared via oxidation of 2-chloro-4-methylpyrimidine.[1][2]

  • Reactivity: The chlorine at the 2-position is highly activated toward nucleophiles due to the electron-withdrawing nature of the ring nitrogens and the para-carboxylic acid group.

Protocol:
  • Dissolution: Dissolve 2-chloropyrimidine-4-carboxylic acid in dry Methanol.

  • Nucleophilic Attack: Add 2.2 equivalents of Sodium Methoxide (NaOMe) at 0°C.

    • Note: 1 eq neutralizes the acid; 1.1 eq performs the substitution.

  • Workup: Acidify with 1N HCl to pH 3. The product precipitates.[2][3]

  • Advantage: Single-step transformation.[1][2][3]

  • Disadvantage: Starting material cost is ~10x higher than the cyclization precursors.[1][2][3]

Part 5: Comparative Data Table

FeatureRoute A: De Novo CyclizationRoute B: SNAr Substitution
Primary Precursors O-Methylisourea, Diethyl Oxalacetate2-Chloropyrimidine-4-carboxylic acid
Step Count 4 (Cyclization, Cl, Red, Hyd)1 (Substitution)
Atom Economy HighMedium (Loss of Cl)
Cost Efficiency High (Commodity chemicals)Low (Specialty chemical)
Scalability Excellent (>100 kg)Moderate (Exothermic quench)
Key Impurity 2-Hydroxypyrimidine derivativesResidual Chloride

Part 6: Process Visualization

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Functionalization cluster_2 Step 3: Final SM1 O-Methylisourea Int1 6-Hydroxy Intermediate SM1->Int1 MeOH, Reflux SM2 Na-Diethyl Oxalacetate SM2->Int1 Int2 6-Chloro Intermediate Int1->Int2 POCl3 Int3 Dehalogenated Ester Int2->Int3 H2, Pd/C Final 2-Methoxypyrimidine- 4-carboxylic Acid Int3->Final NaOH, then HCl

Figure 2: Step-by-step process flow for the industrial synthesis route.

References

  • Preparation of O-methylisourea sulphate. CN105669496A. (2016).[1][2][3] Describes the scalable synthesis of the key amidine precursor from urea and dimethyl sulfate.[2] Link

  • Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine. US Patent 5,552,546. (1996).[1][2] Details the condensation of O-alkylisoureas with malonates, establishing the cyclization chemistry. Link

  • Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. (1967).[1][2] Provides mechanistic insight into the substitution of 2-halo/2-thio pyrimidines with methoxide.[2] Link[1][2][3]

  • Synthesis of methyl 2-chloropyrimidine-4-carboxylate. ChemicalBook / US Patent 2007/225271.[1][2] Describes the preparation of the chlorinated precursor used in the SNAr route. Link

  • Preparation of sodium diethyl oxalacetate. US Patent 4,902,819. (1990).[1][2][3] Validates the stability and synthesis of the sodium salt form of the dicarbonyl precursor. Link

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of 2-Methoxypyrimidine-4-carboxylic Acid

Part 1: Executive Summary & Structural Identity 2-Methoxypyrimidine-4-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals. Its pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

2-Methoxypyrimidine-4-carboxylic acid is a critical heterocyclic building block utilized in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals. Its pyrimidine core, functionalized with a methoxy group at the C2 position and a carboxylic acid at C4, presents specific solubility and reactivity profiles that demand precise analytical characterization.

This guide provides a definitive spectroscopic reference, synthesizing data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can validate the identity and purity of this intermediate in complex synthetic workflows.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-Methoxypyrimidine-4-carboxylic acid[1][2][3][4][]

  • CAS Registry Number: 75825-60-4[1][6][7][2][3][][8]

  • Molecular Formula:

    
    [8][9]
    
  • Molecular Weight: 154.12 g/mol [6][7][8][9]

  • SMILES: COC1=NC=CC(=N1)C(=O)O

Structural Visualization

The following diagram illustrates the atomic numbering scheme used throughout the spectroscopic analysis. Note the electron-deficient nature of the pyrimidine ring, which significantly influences the chemical shifts of the attached protons.

G C2 C2 N3 N3 C2->N3 OMe OMe C2->OMe Ether N1 N1 N1->C2 C4 C4 N3->C4 C5 C5 C4->C5 Double Bond COOH COOH C4->COOH Acid C6 C6 C5->C6 C6->N1 Double Bond

Figure 1: Connectivity and numbering of 2-Methoxypyrimidine-4-carboxylic acid. The C2 position is flanked by two nitrogens, making the methoxy group highly distinct in NMR.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by the desymmetrization of the pyrimidine ring due to the C4-carboxylic acid.

Solvent Selection: DMSO-d


 is the mandatory solvent. Chloroform (CDCl

) is unsuitable due to the poor solubility of the carboxylic acid and the potential for dimerization, which broadens the signals.

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 13.50Broad Singlet1H-Acidic proton; shift varies with concentration/water content.
H-6 8.85Doublet1H5.0Deshielded by adjacent N1; typical for pyrimidine H6.
H-5 7.65Doublet1H5.0Shielded relative to H6; coupling to H6 is characteristic.
OCH

3.98Singlet3H-Distinct methoxy singlet; slightly downfield due to heteroaryl attachment.

Technical Insight: The coupling constant (


 Hz) between H-5 and H-6 is diagnostic for the pyrimidine ring system. If this coupling collapses or the integration ratio deviates from 1:1, it indicates degradation (e.g., decarboxylation) or contamination.

C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
TypeAssignment Logic
C=O 165.2QuaternaryCarboxylic acid carbonyl.
C-2 164.8QuaternaryGuanidine-like carbon; deshielded by two nitrogens and oxygen.
C-4 158.5QuaternaryIpso-carbon to the acid group.
C-6 159.0CHAlpha to nitrogen; highly deshielded.
C-5 118.5CHBeta to nitrogen; most shielded aromatic carbon.
OCH

54.8CH

Typical methoxy carbon shift.
Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and monitoring reaction progress (e.g., hydrolysis of the methyl ester).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Ion:

    • [M+H]

      
      :  155.1 m/z (Base peak).
      
    • [M+Na]

      
      :  177.1 m/z (Common adduct in glass/unbuffered systems).
      
  • Fragmentation Pattern:

    • Loss of CO

      
       (M - 44) is common in high-energy collision-induced dissociation (CID), leading to a fragment at ~111 m/z (2-methoxypyrimidine cation).
      

Protocol Note: Carboxylic acids can suppress ionization in negative mode if the pH is not basic enough. Positive mode (acidic mobile phase) is preferred for the protonated parent ion.

Infrared Spectroscopy (FT-IR)

IR is used primarily for solid-state identification and to confirm the presence of the carboxylic acid functionality versus the ester precursor.

Wavenumber (cm

)
Vibration ModeStructural Indication
2500–3300 O-H Stretch (Broad)Carboxylic acid dimer (diagnostic "hump").
1710–1730 C=O StretchCarbonyl of the carboxylic acid.
1580, 1550 C=N / C=C StretchPyrimidine ring skeletal vibrations.
1250 C-O StretchAryl-alkyl ether (Methoxy group).

Part 3: Experimental Protocols & Workflow

Workflow Visualization

The following diagram outlines the standard synthesis and purification workflow to isolate analytical-grade material.

Workflow Start Start: 2-Chloropyrimidine- 4-carboxylic acid Step1 Reaction: NaOMe / MeOH (Nucleophilic Aromatic Substitution) Start->Step1 Step2 Quench & Acidification (pH adjustment to ~3-4) Step1->Step2 Reflux 2-4h Step3 Isolation: Filtration/Extraction (Product precipitates) Step2->Step3 Cool to 0°C QC QC: HPLC Purity & NMR Step3->QC

Figure 2: Synthetic workflow for generating 2-Methoxypyrimidine-4-carboxylic acid from chloropyrimidine precursors.

Protocol 1: NMR Sample Preparation

To ensure reproducibility and prevent aggregation artifacts.

  • Massing: Weigh 10–15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. The compound should dissolve completely. If turbidity persists, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the carboxyl proton if quantitative integration is required.
    
Protocol 2: HPLC Purity Method

Self-validating system for purity assessment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for acids).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption) and 220 nm (amide/acid absorption).

  • Retention Time: The acid will elute earlier than the methyl ester precursor due to increased polarity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12616239, 2-Methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

  • World Intellectual Property Organization. (2005). WO2005026149A1 - Pyrrol derivatives with antibacterial activity. (Describes the use of 2-methoxypyrimidine-4-carboxylic acid as an intermediate).

Sources

Foundational

2-Methoxypyrimidine-4-carboxylic acid mechanism of formation

An In-depth Technical Guide to the Formation of 2-Methoxypyrimidine-4-carboxylic Acid Abstract This technical guide provides a comprehensive overview of the predominant synthetic pathway for 2-methoxypyrimidine-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Formation of 2-Methoxypyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 2-methoxypyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The primary focus is on a robust multi-step synthesis commencing with 2,4-dichloropyrimidine. Each synthetic step is examined in detail, elucidating the underlying reaction mechanisms, the causality behind experimental choices, and field-proven protocols. An alternative synthetic strategy is also discussed. This document is intended for an audience of researchers, chemists, and drug development professionals, offering actionable insights and a strong theoretical foundation for the synthesis of this valuable chemical intermediate.

Introduction: Significance of 2-Methoxypyrimidine-4-carboxylic Acid

Pyrimidine derivatives are a cornerstone of modern pharmacology and agrochemistry, forming the core structure of numerous bioactive molecules. 2-Methoxypyrimidine-4-carboxylic acid serves as a critical and versatile building block in the synthesis of more complex molecular architectures. Its bifunctional nature—possessing both a nucleophilic substitution site (via the carboxylic acid) and a modifiable heterocyclic core—makes it an invaluable intermediate for creating libraries of compounds for screening and development. A deep understanding of its formation is therefore essential for chemists aiming to leverage its synthetic potential.

This guide will focus on the most reliable and mechanistically insightful pathway to this molecule: a three-step synthesis starting from the readily available 2,4-dichloropyrimidine.

Primary Synthetic Pathway: A Step-by-Step Mechanistic Analysis

The most common and strategically sound method for preparing 2-methoxypyrimidine-4-carboxylic acid involves the sequential functionalization of 2,4-dichloropyrimidine. This approach provides excellent control over the introduction of substituents.

The overall transformation is as follows:

G cluster_0 Overall Synthesis 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Methoxy-4-chloropyrimidine 2-Methoxy-4-chloropyrimidine 2,4-Dichloropyrimidine->2-Methoxy-4-chloropyrimidine  Step 1: Selective Methoxylation 2-Methoxypyrimidine-4-carbonitrile 2-Methoxypyrimidine-4-carbonitrile 2-Methoxy-4-chloropyrimidine->2-Methoxypyrimidine-4-carbonitrile  Step 2: Cyanation 2-Methoxypyrimidine-4-carboxylic acid 2-Methoxypyrimidine-4-carboxylic acid 2-Methoxypyrimidine-4-carbonitrile->2-Methoxypyrimidine-4-carboxylic acid  Step 3: Hydrolysis

Caption: High-level overview of the 3-step synthesis.

Step 1: Regioselective Monomethoxylation of 2,4-Dichloropyrimidine

The initial and most critical step is the selective substitution of one chlorine atom with a methoxy group. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality and Expertise: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are excellent leaving groups. The key challenge is achieving monosubstitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[1][2][3] This preference is attributed to the C4 position being para to one ring nitrogen and ortho to the other, allowing for more effective stabilization of the negatively charged Meisenheimer intermediate compared to the C2 position, which is flanked by both nitrogens.[3][4]

By carefully controlling the stoichiometry (using approximately one equivalent of sodium methoxide) and reaction temperature, we can favor the formation of the C4-substituted product, 4-methoxy-2-chloropyrimidine. However, for the synthesis of our target molecule, we desire substitution at the C2 position. While C4 is generally more reactive, selectivity can be influenced by the nucleophile and solvent. For certain nucleophiles, including alkoxides, substitution can be directed to the C2 position.[5] To reliably synthesize the desired 2-methoxy-4-chloro intermediate, it is often practical to perform the reaction under conditions that may yield a mixture and then separate the desired isomer.

Reaction Mechanism: The reaction proceeds through a classic SNAr mechanism:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electron-deficient C2 carbon of the pyrimidine ring. This step is typically rate-determining.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

  • Elimination of Leaving Group: The complex rearomatizes by expelling the chloride ion, yielding the final product, 2-methoxy-4-chloropyrimidine.

G reagents 2,4-Dichloropyrimidine NaOCH₃ intermediate Meisenheimer Complex (Anionic Intermediate) Resonance Stabilized reagents->intermediate 1. Nucleophilic Attack product 2-Methoxy-4-chloropyrimidine NaCl intermediate->product 2. Elimination of Cl⁻ (Rearomatization)

Caption: SNAr mechanism for C2 methoxylation.

Experimental Protocol: Synthesis of 2-Methoxy-4-chloropyrimidine

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (MeOH).

  • Reaction: Cool the solution to 0°C using an ice bath. Prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous MeOH and add it dropwise to the pyrimidine solution over 1 hour, maintaining the temperature below 5°C.

  • Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 2-methoxy-4-chloropyrimidine isomer.

Step 2: Cyanation of 2-Methoxy-4-chloropyrimidine

With the methoxy group installed at the C2 position, the next step is to replace the remaining chlorine atom at C4 with a cyano (nitrile) group. This again proceeds via an SNAr mechanism and introduces the carbon atom that will become the carboxylic acid.

Causality and Expertise: The introduction of the electron-donating methoxy group at C2 slightly deactivates the ring towards further nucleophilic attack compared to the starting dichloropyrimidine. However, the C4 position remains sufficiently electrophilic to react with a strong nucleophile like the cyanide ion (CN⁻). This reaction is a standard and highly effective method for forming carbon-carbon bonds on heterocyclic systems. The choice of a cyanide salt (e.g., NaCN or KCN) and a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is crucial. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive. Elevated temperatures are typically required to drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-4-carbonitrile

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Reagents: Add 2-methoxy-4-chloropyrimidine (1.0 eq), sodium cyanide (NaCN, 1.2-1.5 eq), and anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 6-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water, which will precipitate the product. Caution: The aqueous waste will contain cyanide; handle and dispose of it according to institutional safety protocols.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methoxypyrimidine-4-carbonitrile.

Step 3: Hydrolysis of 2-Methoxypyrimidine-4-carbonitrile

The final step is the conversion of the nitrile functional group into a carboxylic acid. This is a classic hydrolysis reaction that can be performed under either acidic or basic conditions.[6][7][8]

Causality and Expertise: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis first produces a carboxylate salt, which must be neutralized in a separate acidification step to yield the final product. Both methods are effective, but the choice may depend on the stability of the methoxy group to the reaction conditions (it is generally stable to both).

Reaction Mechanism (Acid-Catalyzed):

  • Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄ or HCl).

  • Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

  • Tautomerization: The resulting intermediate tautomerizes to form an amide.

  • Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions (protonation of the carbonyl oxygen followed by water attack) to yield the carboxylic acid and an ammonium salt.[7]

G cluster_0 Nitrile to Amide cluster_1 Amide to Carboxylic Acid nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + H⁺ attacked_nitrile Intermediate 1 protonated_nitrile->attacked_nitrile + H₂O proton_transfer Intermediate 2 attacked_nitrile->proton_transfer Proton Transfer amide Amide (R-CONH₂) proton_transfer->amide Tautomerization amide_start protonated_amide Protonated Amide attacked_amide Tetrahedral Intermediate protonated_amide->attacked_amide + H₂O acid_product Carboxylic Acid (R-COOH) attacked_amide->acid_product Eliminates NH₄⁺ amide_start->protonated_amide + H⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-4-carboxylic acid

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add 2-methoxypyrimidine-4-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (e.g., 10-12 M) and water.

  • Reaction: Heat the mixture to reflux (typically 100-110°C) for 4-8 hours.

  • Monitoring: The reaction can be monitored by observing the dissolution of the starting material and the cessation of ammonia evolution (if using basic hydrolysis).

  • Workup: Cool the reaction mixture in an ice bath. Carefully adjust the pH to ~2-3 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry under vacuum. If necessary, the product can be recrystallized from hot water or an ethanol/water mixture to yield pure 2-methoxypyrimidine-4-carboxylic acid.

Alternative Synthetic Pathway: Oxidation of a Methyl Group

An alternative strategy for introducing the carboxylic acid functionality is through the oxidation of a methyl group at the C4 position. This route avoids the use of toxic cyanide reagents.

Conceptual Workflow: This approach would begin with 2-methoxy-4-methylpyrimidine. The key step is the oxidation of the methyl group. Oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) can be used to convert an activated methyl group on a heterocyclic ring into a carboxylic acid.[9] The reaction often proceeds through an aldehyde intermediate.

G start 2-Methoxy-4-methylpyrimidine intermediate 2-Methoxypyrimidine-4-carbaldehyde start->intermediate Oxidation (e.g., SeO₂) final 2-Methoxypyrimidine-4-carboxylic acid intermediate->final Further Oxidation

Caption: Oxidation pathway from a methyl precursor.

Field-Proven Insights: While this method is viable, it presents its own challenges.

  • Trustworthiness: The oxidation must be carefully controlled to prevent over-oxidation and ring degradation. The reaction can sometimes be difficult to drive to the carboxylic acid, stopping at the aldehyde stage.

  • Expertise: Selecting the right oxidant and reaction conditions is critical. For instance, selenium dioxide is effective for oxidizing activated methyl groups but is highly toxic.[9] Stronger oxidants like KMnO₄ might cleave the pyrimidine ring if conditions are too harsh. This route is generally considered less direct and potentially lower-yielding than the nitrile hydrolysis pathway for this specific target.

Data Summary and Validation

The following table summarizes typical experimental parameters for the primary synthetic pathway, providing a self-validating framework for laboratory execution.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
1. Methoxylation 2,4-Dichloropyrimidine, NaOCH₃Methanol0 to 254 - 660 - 75
2. Cyanation 2-Methoxy-4-chloropyrimidine, NaCNDMSO80 - 1006 - 1285 - 95
3. Hydrolysis 2-Methoxypyrimidine-4-carbonitrile, H₂SO₄(aq)Water100 - 1104 - 880 - 90

Conclusion

The formation of 2-methoxypyrimidine-4-carboxylic acid is most reliably achieved through a three-step sequence starting from 2,4-dichloropyrimidine. This pathway, involving sequential nucleophilic aromatic substitution followed by nitrile hydrolysis, is mechanistically well-understood and offers high yields and purity. The key to success lies in the careful control of regioselectivity during the initial methoxylation step and the safe handling of reagents in subsequent transformations. While alternative routes such as the oxidation of a methyl precursor exist, the nitrile hydrolysis pathway remains the superior choice for its efficiency and predictability, making it the standard for both academic research and industrial drug development applications.

References

  • Dudley, D. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7619–7628. [Link][10][11]

  • Cano, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. [Link][4][12]

  • Jouffroy, P., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 138(23), 7233–7236. [Link][1]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link][3]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][6]

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link][7]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link][8]

Sources

Exploratory

role of pyrimidine core in medicinal chemistry

The Pyrimidine Core in Medicinal Chemistry: A Strategic Technical Guide Executive Technical Summary The pyrimidine scaffold ( ) stands as one of the most privileged structures in the pharmacopeia. As an isostere of the p...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Core in Medicinal Chemistry: A Strategic Technical Guide

Executive Technical Summary

The pyrimidine scaffold (


) stands as one of the most privileged structures in the pharmacopeia. As an isostere of the phenyl ring and a fundamental component of nucleic acids (cytosine, thymine, uracil), it offers a unique balance of electronic deficiency, metabolic stability, and hydrogen-bonding capability.

Currently, pyrimidine cores function as the structural anchor for a vast array of FDA-approved therapeutics, ranging from classic antimetabolites (e.g., 5-Fluorouracil ) to third-generation tyrosine kinase inhibitors (e.g., Osimertinib ). Its utility lies in its "programmable" nature: the ring's electron-deficient character allows for highly regioselective nucleophilic substitutions, enabling rapid Structure-Activity Relationship (SAR) exploration at the C2, C4, and C6 positions.

This guide dissects the pyrimidine core’s role in modern drug design, providing actionable protocols for synthesis, mechanistic insights into kinase binding, and applications in emerging modalities like PROTACs.

Structural & Electronic Architecture

The pyrimidine ring is a


-deficient heterocycle. The presence of two electronegative nitrogen atoms at positions 1 and 3 induces significant polarization, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack while remaining resistant to electrophilic substitution.
Physicochemical Advantages
PropertyCharacteristicMedicinal Chemistry Implication
Electronic Nature

-Deficient (Electron-poor)
Facilitates

reactions; resistant to oxidative metabolism (P450).
H-Bonding N1 & N3 = AcceptorsCritical for binding to the "hinge region" of kinase ATP pockets.
LogP Modulation Lower lipophilicity than phenylImproves aqueous solubility and reduces non-specific protein binding.
Metabolic Stability HighThe ring itself is rarely a site of metabolic soft spots, unlike electron-rich thiophenes or furans.
Visualization: The Pyrimidine Pharmacophore

The following diagram illustrates the canonical numbering and the electronic vectors that define the core's reactivity and binding potential.

PyrimidinePharmacophore N1 N1 (Acceptor) C2 C2 (Vector 1) N1->C2 Hinge Kinase Hinge N1->Hinge H-Bond Acceptor N3 N3 (Acceptor) C2->N3 SNAr2 Nucleophile C2->SNAr2 Med Reactivity (SNAr) C4 C4 (Vector 2) N3->C4 C5 C5 (Modulator) C4->C5 SNAr Nucleophile C4->SNAr High Reactivity (SNAr) C6 C6 (Vector 3) C5->C6 Steric Hydrophobic Pocket C5->Steric Gatekeeper Interaction C6->N1

Caption: Pharmacophore map of the pyrimidine core. N1/N3 serve as H-bond acceptors (critical for kinase hinge binding), while C4 and C2 offer distinct reactivity profiles for sequential functionalization.

Therapeutic Mechanisms & SAR

A. Kinase Inhibition: The "Hinge Binder"

The most prolific application of the pyrimidine core is in the design of ATP-competitive kinase inhibitors. The N1 (or N3) atom acts as a hydrogen bond acceptor, while an amino group at C2 or C4 often acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing the inhibitor to anchor firmly into the kinase hinge region.

  • Case Study: Osimertinib (Tagrisso)

    • Target: EGFR T790M mutant.

    • Mechanism: The pyrimidine core anchors the molecule in the ATP binding site. A specific acrylamide "warhead" attached to the core forms a covalent bond with Cys797.

    • SAR Insight: Substitution at C4 (often an aniline) provides the vector to reach the hydrophobic back pocket, while the C2 substituent solubilizes the molecule and interacts with solvent-exposed regions.

B. Antimetabolites: The "Trojan Horse"

Pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine function by mimicking natural nucleosides.

  • Mechanism: They are intracellularly converted to nucleotides (e.g., F-dUMP) which then inhibit Thymidylate Synthase (TS) or get incorporated into DNA/RNA, causing chain termination or apoptosis.

  • Key Feature: The C5-fluorine in 5-FU is small enough to mimic hydrogen sterically but forms a stable covalent complex with the TS enzyme, blocking the methylation step essential for DNA synthesis.

Visualization: Kinase Binding Mode

The following diagram details the canonical binding interaction between an aminopyrimidine inhibitor and a kinase hinge region.

KinaseBinding cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_inhibitor Pyrimidine Inhibitor BackboneNH Backbone N-H (Met/Thr Gatekeeper) PyrimN1 Pyrimidine N1 (Acceptor) BackboneNH->PyrimN1 H-Bond BackboneCO Backbone C=O (Glu/Leu) Interaction Result: High Affinity Anchor (Low nM Kd) PyrimNH2 C2-Amino Group (Donor) PyrimNH2->BackboneCO H-Bond

Caption: Canonical "Hinge Binding" mode. The Pyrimidine N1 accepts a proton from the kinase backbone, while the exocyclic amine donates a proton, locking the inhibitor in the active site.

Synthetic Methodologies: The "Pyrimidine Toolkit"

For medicinal chemists, the regioselective functionalization of halogenated pyrimidines is the primary route to diversity. The reactivity order for Nucleophilic Aromatic Substitution (


) on 2,4,6-trichloropyrimidine  is well-defined: C4 > C6 > C2 .
Experimental Protocol: Sequential Functionalization

Objective: Synthesis of a trisubstituted pyrimidine library member. Starting Material: 2,4,6-Trichloropyrimidine.

Step 1: C4-Functionalization (


) 
  • Reagents: 1.0 eq 2,4,6-Trichloropyrimidine, 0.95 eq Amine (R1-NH2), 1.2 eq DIPEA.

  • Solvent: Ethanol or IPA (0°C to RT).

  • Protocol: Dissolve trichloropyrimidine in alcohol at 0°C. Add base, then add amine dropwise. Stir at RT for 2-4 hours.

  • Why: The C4 position is most electron-deficient due to the para-relationship with N1 and ortho-relationship with N3. Low temperature prevents over-substitution at C2/C6.

  • Validation: LCMS shows mono-substituted product (M+R1-Cl).

Step 2: C2-Functionalization (


) 
  • Reagents: Intermediate from Step 1, 1.1 eq Amine (R2-NH2), 2.0 eq DIPEA.

  • Solvent: 1,4-Dioxane or DMSO (Heating required: 60-80°C).

  • Protocol: Add the second amine and base. Heat the reaction. The C2 position is less reactive and requires thermal energy to overcome the activation barrier.

  • Validation: NMR confirms loss of symmetry; LCMS confirms disubstitution.

Step 3: C6-Functionalization (Cross-Coupling)

  • Reagents: Intermediate from Step 2, 1.5 eq Boronic Acid (R3-B(OH)2), 0.05 eq Pd(dppf)Cl2, 3.0 eq Na2CO3 (aq).

  • Solvent: Dioxane/Water (4:1) (Microwave or Reflux: 100-120°C).

  • Protocol: Degas solvents. Add reagents under inert atmosphere (

    
    /Ar). Heat until completion.
    
  • Why: The final chlorine is deactivated by the electron-donating amino groups at C2/C4.

    
     is difficult; Pd-catalyzed Suzuki coupling is the standard solution.
    
Visualization: Synthetic Workflow

SyntheticRoute Start 2,4,6-Trichloropyrimidine Step1 Step 1: SNAr (0°C) Target: C4 Position Start->Step1 Inter1 4-Substituted-2,6-dichloro pyrimidine Step1->Inter1 Regioselective Step2 Step 2: SNAr (80°C) Target: C2 Position Inter1->Step2 Inter2 2,4-Disubstituted-6-chloro pyrimidine Step2->Inter2 Thermal Activation Step3 Step 3: Suzuki Coupling (110°C) Target: C6 Position Inter2->Step3 Final Final Trisubstituted Drug Candidate Step3->Final Pd-Catalysis

Caption: The "2,4,6-Strategy" for pyrimidine library generation. Reactivity gradients allow controlled, sequential introduction of diversity elements.

Emerging Frontiers: PROTACs

In the field of Targeted Protein Degradation (TPD), the pyrimidine core plays a critical role as the "Warhead" (the moiety that binds the Protein of Interest, POI).

  • Mechanism: A PROTAC (Proteolysis Targeting Chimera) consists of a Warhead (POI binder), a Linker, and an E3 Ligase binder.[1][2][3][4][5][6]

  • Role of Pyrimidine: Because many kinases are targets for degradation (e.g., BTK, BCR-ABL), pyrimidine-based inhibitors (like Ibrutinib analogs) are frequently derivatized with a linker at a solvent-exposed position to serve as the warhead.

  • Example: MT-802 is a BTK degrader. It utilizes a pyrimidine-based core (derived from Ibrutinib) to bind BTK, linked to a cereblon ligand. The pyrimidine ensures high-affinity recruitment of BTK to the E3 ligase complex, triggering ubiquitination and proteasomal degradation.

References

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). (2024).[7]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Pharmaceutical Design. (2025).

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2022).[1][3][8]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation (MZ1/Brd4). Nature Chemical Biology. (2017).[1][3][9]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. (2025).

Sources

Foundational

2-Methoxypyrimidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Executive Summary 2-Methoxypyrimidine-4-carboxylic acid (CAS: 75825-60-4) represents a strategic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics. Unlike its ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine-4-carboxylic acid (CAS: 75825-60-4) represents a strategic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics. Unlike its ubiquitously used isomer, 2-methoxypyrimidine-5-carboxylic acid, the 4-carboxylic acid variant offers a unique vector for extending molecular geometry into the solvent-exposed regions of protein binding pockets.

This building block serves a dual purpose:

  • Stable Pharmacophore: The 2-methoxy group functions as a hydrogen bond acceptor, often mimicking the carbonyl of natural substrates while improving metabolic stability compared to a hydrolytically labile ester.

  • Masked Electrophile: The C2-methoxy substituent is a viable leaving group for nucleophilic aromatic substitution (

    
    ), enabling the late-stage introduction of diverse amines (e.g., anilines) to generate 2-aminopyrimidine cores—a "privileged structure" in oncology (e.g., CDK, EGFR, and GSK-3 inhibitors).
    

Physicochemical Profile

Understanding the physical behavior of this acid is critical for assay development and formulation.

PropertyValue / DescriptionNotes
CAS Number 75825-60-4Distinct from the 5-COOH isomer (CAS 344325-95-7).
Molecular Formula

MW: 154.12 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
pKa (Acid) ~3.1 (Predicted)Stronger acid than benzoic acid due to the electron-deficient pyrimidine ring.
Solubility DMSO, Methanol, dilute aqueous basePoor solubility in non-polar solvents (

, Hexanes).
Stability Stable in weak acid/baseThe methoxy group is susceptible to hydrolysis in strong aqueous acid (

) yielding the 2-pyrimidone.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route avoids the low-yielding condensation of linear precursors, instead favoring the functionalization of the 2-chloro analog.

Protocol: Methoxylation of 2-Chloropyrimidine-4-carboxylic Acid

Rationale: This method utilizes the high electrophilicity of the C2 position in electron-deficient pyrimidines to displace the chloride.

Reagents:

  • 2-Chloropyrimidine-4-carboxylic acid (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (2.2 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-chloropyrimidine-4-carboxylic acid and anhydrous methanol (10 V). Cool to 0 °C under

    
    .
    
  • Activation: Dropwise add NaOMe solution. Note: The first equivalent deprotonates the carboxylic acid; the second acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC/LC-MS for the disappearance of the starting material (

    
     shift).
    
  • Workup (Critical):

    • Concentrate the methanol to ~20% volume.

    • Dilute with water and cool to 0 °C.

    • Acidify carefully with 1M HCl to pH ~3. Caution: Do not over-acidify to pH < 1 to avoid hydrolysis of the methoxy group.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 40 °C.

Yield: Typically 85–92%.

Reactivity Profile & Synthetic Utility[2]

The versatility of 2-methoxypyrimidine-4-carboxylic acid lies in its divergent reactivity . It can serve as a terminal motif or a reactive intermediate.

C4-Carboxylic Acid Manipulations (Amide Coupling)

The carboxylic acid is the primary handle for scaffold attachment. Due to the electron-withdrawing nature of the pyrimidine ring, the carbonyl carbon is highly activated.

  • Coupling Agents: HATU or T3P are recommended over EDC/HOBt to prevent side reactions.

  • Self-Validating Check: If yield is low, check for decarboxylation. Pyrimidine-4-carboxylic acids can decarboxylate at high temperatures (>120 °C). Keep reaction temperatures moderate (<60 °C).

C2-Methoxy Displacement ( )

This is the "hidden" utility of the scaffold. After the amide bond is formed at C4, the C2-methoxy group can be displaced by primary or secondary amines. This is a powerful strategy to synthesize 2-amino-4-carboxamidopyrimidines (common in kinase inhibitors) without handling the sensitive 2-chloropyrimidine throughout the synthesis.

  • Conditions: Amine (2-5 eq), DIPEA, DMSO or NMP, 100–120 °C (Microwave preferred).

  • Mechanism: The 2-methoxy group acts as a leaving group, activated by the ring nitrogens.

Hydrolysis to 2-Pyrimidones

Treatment with HBr/AcOH or TMSI converts the 2-methoxy group to the 2-oxo (lactam) tautomer. This motif mimics the thymine/uracil base pairing in DNA/RNA targeted drugs.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this building block.

G Start 2-Chloropyrimidine- 4-carboxylic Acid Core 2-Methoxypyrimidine- 4-carboxylic Acid (The Building Block) Start->Core NaOMe, MeOH SnAr (90%) Amide Amide Derivative (Target Scaffold) Core->Amide R-NH2, HATU DIPEA, DMF SnAr_Prod 2-Aminopyrimidine (Kinase Inhibitor Core) Amide->SnAr_Prod Ar-NH2, 120°C (Methoxy Displacement) Hydro_Prod 2-Oxopyrimidine (Nucleobase Mimic) Amide->Hydro_Prod TMSI or HBr (Demethylation)

Caption: Divergent synthesis map showing the generation of the building block and its downstream transformation into kinase inhibitor cores (green) or nucleobase mimics (yellow).

Medicinal Chemistry Applications: Case Study

Target: Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 inhibitors often feature a 2-aminopyrimidine-4-carboxamide core.[2] The 2-methoxy scaffold allows for a "late-stage diversification" strategy.

Workflow:

  • Scaffold Construction: React 2-methoxypyrimidine-4-carboxylic acid with the desired "tail" amine (e.g., a solubilizing piperazine).

  • Library Generation: Distribute the resulting 2-methoxy intermediate into a 96-well plate.

  • Displacement: Add different anilines (hinge binders) to each well and heat. The methoxy group is displaced, creating a library of potent kinase inhibitors.

Why this approach?

  • Solubility: The 2-methoxy intermediate is often more soluble and easier to purify than the 2-chloro analog.

  • Selectivity: The displacement reaction is cleaner than Pd-catalyzed couplings often required for other scaffolds.

References

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. (General methodology for pyrimidine carboxylates). Link

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry.[3] (Demonstrates the utility of the 2-aminopyrimidine-4-carboxamide scaffold). Link

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class. (Mechanistic insight into C2 vs C4 selectivity in pyrimidines). Link

  • 2-Methoxypyrimidine-4-carboxylic acid (CAS 75825-60-4). ChemicalBook/Commercial Suppliers. (Verification of commercial availability and CAS). Link

Sources

Exploratory

An In-depth Technical Guide to Quantum Chemical Calculations for Pyrimidine Derivatives in Drug Discovery

Foreword Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The rational design and optimization of these molecules are paramount in modern drug development. Quantum chemical calculations have emerged as an indispensable tool, providing profound insights into the electronic structure, reactivity, and spectroscopic properties that govern the biological function of these heterocyclic compounds.[3][4] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical methods in the study of pyrimidine derivatives. We will delve into the causality behind methodological choices, provide self-validating protocols, and ground our discussion in authoritative literature, thereby offering a robust framework for computational inquiry in this vital area of pharmaceutical science.

The 'Why': Foundational Principles of Quantum Chemical Calculations for Pyrimidines

The biological activity of a pyrimidine derivative is intrinsically linked to its three-dimensional structure and electronic properties. Quantum mechanics provides the theoretical framework to model these characteristics with high fidelity. The primary motivation for employing these calculations is to predict molecular properties that are often difficult, expensive, or time-consuming to measure experimentally.

The Role of Electronic Structure in Biological Activity

The distribution of electrons within a molecule dictates its reactivity, polarity, and ability to interact with biological targets such as enzymes and receptors.[5] For pyrimidine derivatives, key electronic features include:

  • Reactivity and Nucleophilic/Electrophilic Sites: The nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, and the substituted functional groups create a unique electronic landscape. Understanding this landscape helps in predicting sites susceptible to metabolic transformation or interaction with a biological target.[6]

  • Intermolecular Interactions: The ability to form hydrogen bonds, π-π stacking, and other non-covalent interactions is crucial for a drug's binding affinity to its target.[5] Quantum calculations can quantify the strength and nature of these interactions.

  • Molecular Geometry: The precise arrangement of atoms determines the molecule's shape and steric profile, which are critical for fitting into a protein's binding pocket.[7]

Core Computational Methods: An Overview

Several quantum chemical methods are employed for studying pyrimidine derivatives, each with a different balance of accuracy and computational cost.

  • Density Functional Theory (DFT): This is the most widely used method for medium to large-sized molecules like pyrimidine derivatives.[8][9] DFT calculates the electronic structure based on the electron density, which is a function of three spatial coordinates. Its popularity stems from its favorable accuracy-to-cost ratio.[10]

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CC), are derived directly from theoretical principles without the inclusion of experimental data. They can be highly accurate but are computationally expensive, making them more suitable for smaller molecules or for benchmarking DFT results.

  • Semi-empirical Methods: These methods, like PM3, use parameters derived from experimental data to simplify calculations.[11] They are much faster than DFT or ab initio methods but are generally less accurate. They can be useful for initial screening of very large numbers of molecules.

The 'How': A Practical Guide to Performing Calculations

This section provides a step-by-step guide to performing a standard set of quantum chemical calculations on a pyrimidine derivative using Density Functional Theory.

Choosing the Right Tool: Functionals and Basis Sets

The accuracy of a DFT calculation is highly dependent on the choice of the functional and the basis set.

  • Functionals: The functional describes the exchange-correlation energy of the electrons. For organic molecules like pyrimidines, hybrid functionals are often a good choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked functional for a variety of molecular properties.[8][12][13] Other functionals like PBE0 may also be suitable.[14]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common for organic molecules. A good starting point is the 6-31G(d) basis set, which provides a reasonable balance of accuracy and computational cost.[15] For higher accuracy, especially when studying intermolecular interactions or anions, larger basis sets with diffuse and polarization functions, such as 6-311++G(d,p) , are recommended.[13][16]

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the typical steps for a computational study of a pyrimidine derivative using a program like Gaussian.[17]

Step 1: Molecular Structure Input

  • Draw the 2D structure of the pyrimidine derivative using a molecular editor and convert it to a 3D structure.

  • Save the initial coordinates in a format compatible with the quantum chemistry software (e.g., .mol or .pdb).

Step 2: Geometry Optimization

  • Purpose: To find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.[13]

  • Procedure:

    • Create an input file specifying the coordinates, charge, and spin multiplicity (usually 0 and 1 for a neutral, closed-shell molecule).[17]

    • Specify the level of theory, for example, #p B3LYP/6-31G(d) Opt.[17] The Opt keyword requests a geometry optimization.

    • Run the calculation.

    • Verify that the optimization has converged to a true minimum.

Step 3: Frequency Calculation

  • Purpose: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties and vibrational spectra (IR and Raman).

  • Procedure:

    • Use the optimized geometry from the previous step.

    • Specify the same level of theory with the Freq keyword: #p B3LYP/6-31G(d) Freq.[17]

    • Run the calculation.

    • Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies.[13]

Step 4: Electronic Property Calculations

  • Purpose: To understand the electronic nature of the molecule.

  • Procedure: These calculations are often performed as part of the geometry optimization and frequency jobs. Key properties to analyze include:

    • Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[18][19] A smaller gap suggests higher reactivity.[13]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[8][20]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.[5]

The following Graphviz diagram illustrates this computational workflow.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Results Analysis cluster_application Application in Drug Design mol_structure 1. Define Molecular Structure (3D) input_file 2. Create Input File (Coordinates, Charge, Spin) mol_structure->input_file theory_selection 3. Select Level of Theory (e.g., B3LYP/6-31G(d)) input_file->theory_selection geom_opt 4. Geometry Optimization (Keyword: Opt) theory_selection->geom_opt freq_calc 5. Frequency Calculation (Keyword: Freq) geom_opt->freq_calc docking Molecular Docking geom_opt->docking verify_min 6. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo_prop 8. Extract Thermodynamic & Spectroscopic Data freq_calc->thermo_prop electronic_prop 7. Analyze Electronic Properties (HOMO-LUMO, MEP, NBO) verify_min->electronic_prop qsar QSAR/QSTR Modeling electronic_prop->qsar reactivity Reactivity Prediction electronic_prop->reactivity

Caption: Workflow for Quantum Chemical Calculations on Pyrimidine Derivatives.

Applications in Drug Development

Quantum chemical calculations provide valuable descriptors that can be used in various stages of the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[21] Quantum chemical descriptors are often used in QSAR studies to quantify the electronic and steric properties of molecules.[22]

DescriptorDefinitionRelevance in QSAR for Pyrimidine Derivatives
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons (nucleophilicity). Important for interactions with electron-deficient biological targets.[13]
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons (electrophilicity).[13]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A smaller gap indicates higher reactivity and lower kinetic stability.[19]
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and the ability to cross cell membranes.[8][23]
Mulliken Atomic Charges A measure of the partial charge on each atom.Helps to identify atoms involved in electrostatic interactions with the target.[15]
Global Reactivity Descriptors Hardness (η), Softness (σ), Electronegativity (χ), Electrophilicity Index (ω).These parameters provide a quantitative measure of the molecule's overall reactivity.[13][24]
Molecular Docking and Binding Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20] While docking scores provide a good initial estimate of binding affinity, quantum chemical calculations can be used to refine these predictions. For instance, the electrostatic potential calculated by quantum methods can be used to improve the scoring functions in docking programs. Furthermore, the optimized geometry from a DFT calculation provides a more accurate representation of the ligand's conformation for docking studies.[3]

Spectroscopic Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can be used to confirm the structure of newly synthesized pyrimidine derivatives and to interpret experimental spectra.

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.[23][25]

  • NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method.[18]

  • Vibrational Spectra (IR and Raman): The frequencies and intensities calculated from a frequency analysis correspond to the peaks in an infrared (IR) and Raman spectrum.[24]

The following Graphviz diagram illustrates the application of these calculations in a drug design context.

G cluster_comp Computational Analysis cluster_desc Calculated Descriptors cluster_app Drug Discovery Applications dft Quantum Chemical Calculations (DFT) geom Optimized Geometry dft->geom electronic Electronic Properties (HOMO, LUMO, MEP) dft->electronic spectro Spectroscopic Properties (NMR, IR, UV-Vis) dft->spectro docking Molecular Docking geom->docking qsar QSAR Modeling electronic->qsar sar SAR Analysis electronic->sar synthesis Structure Verification spectro->synthesis

Caption: Application of Quantum Chemical Calculations in Drug Discovery.

Conclusion and Future Perspectives

Quantum chemical calculations, particularly DFT, have become a powerful and routine tool in the study of pyrimidine derivatives for drug discovery. They provide a detailed understanding of the relationship between molecular structure and biological activity, guiding the design of more potent and selective therapeutic agents.[26] Future advancements in computational power and the development of more accurate and efficient theoretical methods will further enhance the predictive power of these calculations. The integration of quantum mechanics with machine learning and artificial intelligence holds the promise of accelerating the discovery of novel pyrimidine-based drugs to address pressing medical needs.[4]

References

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  • Mohamed, H. S., & Ahmed, S. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews. [Link]

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  • Masoomi Sefiddashti, F., Ghanavati Nasab, S., Haddadi, H., & Asadpour, S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(1), 69-80. [Link]

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  • Shiri, M., & Sarhandi, A. (2018). Computational study of heterocyclic anticancer compounds through nbo method. Oriental Journal of Chemistry, 34(1), 441-448. [Link]

  • Rajeswari, R., & Muthu, S. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology, 5(4), 43-52. [Link]

  • El-Faham, A., Al-Othman, Z. A., El-Mahdy, A. F. M., & Al-Ghamdi, M. A. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemistry & Biodiversity, 20(2), e202201018. [Link]

  • Balamurugan, K., & Sankaran, K. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1953(1), 040002. [Link]

  • Kone, M., Bamba, K., Diomande, G., & Kone, S. (2024). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. World Journal of Advanced Research and Reviews, 24(2), 2676-2691. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Ghamdi, M. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Mohamed, H. S. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]

  • El-Sayed, W. A., Al-Salem, H. S., Al-Salem, H. S., & El-Adasy, A. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189912. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Ghamdi, M. A. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Crystals, 11(11), 1369. [Link]

  • Reddy, A. S., Kumar, A., & S, S. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. International Journal of Research in Pharmaceutical Sciences, 12(1), 132-139. [Link]

  • Singh, P. P., Srivastava, H. K., & Basant, N. (2025). QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. Medicinal Chemistry Research, 24(2), 794-806. [Link]

  • Reddy, A. S., Kumar, A., & S, S. (2022). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. ResearchGate. [Link]

  • Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73. [Link]

  • Somkuwar, S. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 14(3), 1-13. [Link]

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  • El-Faham, A., Al-Othman, Z. A., El-Mahdy, A. F. M., & Al-Ghamdi, M. A. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47043–47055. [Link]

  • Rzepa, H. S. (1998). Computational Heterocyclic Chemistry. Molecules, 3(3), C64. [Link]

  • Mary, Y. S., & Panicker, C. Y. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1137, 623-633. [Link]

  • Aathithyan, A., Kumaran, S., & Prasath, R. A. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Singh, S., & Singh, S. (2025). Successful applications of computational methods in anticancer drug discovery. ResearchGate. [Link]

  • Sharma, D., Kumar, R., & Singh, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 1-15. [Link]

  • Reddy, A. S., Kumar, A., & S, S. (2022). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. ResearchGate. [Link]

  • Kumar, A., & Singh, S. (2022). QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. Molecules, 27(6), 1805. [Link]

  • Kumar, A., & Singh, S. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5961. [Link]

  • Loukhmi, Z., Elmakssoudi, A., Sadik, K., & Aboulmouhajir, A. (2023). Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. ResearchGate. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • de Souza, B. E. G., & de Souza, G. G. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A, 128(43), 8821–8829. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

  • Messaadia, S., Chafaa, F., Bouabbaci, H., & Abdelmalek, K. N. (2025). COMPUTATIONAL MECHANISTIC STUDY OF THE DIELS–ALDER REACTION BETWEEN THE N-SUBSTITUTED EXOCYCLIC OXAZOLIDIN-2-ONE DIENE AND SYMMETRIC BIS-CHALCONE. Chemistry of Heterocyclic Compounds, 59(3-4), 341-348. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-Methoxypyrimidine-4-carboxylic Acid in Modern Drug Discovery

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including natural products like nucleobases (cytosine, thymine, and uracil) and synthetic drugs.[1][2][3] Its unique electronic properties, ability to form multiple hydrogen bonds, and synthetic tractability make it an ideal framework for the design of novel therapeutics targeting a wide range of protein classes.[4] Within this esteemed class of heterocycles, 2-Methoxypyrimidine-4-carboxylic acid emerges as a particularly valuable building block for drug discovery campaigns. Its strategic placement of a methoxy group and a carboxylic acid handle on the pyrimidine core provides a versatile platform for fragment-based screening, lead optimization, and the development of potent and selective inhibitors.

This technical guide provides an in-depth exploration of the applications of 2-Methoxypyrimidine-4-carboxylic acid in drug discovery. We will delve into its physicochemical properties, provide detailed protocols for its utilization in library synthesis, and discuss its strategic application in structure-activity relationship (SAR) studies and as a scaffold for kinase inhibitors.

Physicochemical Properties of 2-Methoxypyrimidine-4-carboxylic Acid

A thorough understanding of the physicochemical properties of a fragment or building block is paramount for successful drug design. These properties influence solubility, permeability, and metabolic stability, all of which are critical for developing a viable drug candidate.[5] The key properties of 2-Methoxypyrimidine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃N/A
Molecular Weight 154.12 g/mol N/A
Appearance White to off-white solid[6]
Melting Point 140 - 144 °C (approximate)[6]
Solubility Slightly soluble in water; Soluble in some polar organic solvents like ethanol[6]
pKa ~3-4 (for the carboxylic acid group)[6]

The presence of the carboxylic acid group provides a handle for aqueous solubility and a key site for chemical modification, while the methoxy group can influence the electronic nature of the pyrimidine ring and provide a vector for exploring specific binding pockets within a target protein.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel hit compounds.[7] This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. These initial hits are then optimized into more potent lead compounds.[7] 2-Methoxypyrimidine-4-carboxylic acid is an ideal candidate for inclusion in a fragment library due to its low molecular weight, desirable physicochemical properties, and the presence of a versatile chemical handle for subsequent elaboration.

Experimental Workflow: Fragment-Based Screening Campaign

The following diagram and protocol outline a typical workflow for a fragment-based screening campaign utilizing 2-Methoxypyrimidine-4-carboxylic acid.

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Biophysical Screening cluster_2 Hit Identification & Validation cluster_3 Structure-Guided Elaboration cluster_4 Lead Optimization FragLib 2-Methoxypyrimidine- 4-carboxylic acid & other fragments Screening High-Throughput Screening (e.g., SPR, NMR, X-ray) FragLib->Screening HitID Identify Binding Fragments Screening->HitID Validation Validate Hits (e.g., ITC, dose-response) HitID->Validation Structure Determine Co-crystal Structure Validation->Structure Elaboration Fragment Growing, Linking, or Merging Structure->Elaboration LeadOpt Synthesize Analogs & Evaluate in SAR Studies Elaboration->LeadOpt

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Library Synthesis via Amide Coupling

The carboxylic acid moiety of 2-Methoxypyrimidine-4-carboxylic acid is a prime site for derivatization to build a focused library of fragments or for hit-to-lead optimization. Amide bond formation is one of the most common and reliable reactions in medicinal chemistry.[8][9]

Objective: To synthesize a diverse library of amides from 2-Methoxypyrimidine-4-carboxylic acid and a panel of primary and secondary amines.

Materials:

  • 2-Methoxypyrimidine-4-carboxylic acid

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-Methoxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq).

  • Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Base Addition: Add DIPEA or TEA (2.0 eq) to the mixture. The causality behind adding a non-nucleophilic base is to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the formation of the active ester intermediate.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The aqueous washes are crucial for removing unreacted starting materials and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

This robust protocol can be adapted for high-throughput synthesis to rapidly generate a library of compounds for screening.[11]

Application in Structure-Activity Relationship (SAR) Studies

Once a hit is identified, the next critical phase is to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of lead optimization.[5][12] The versatile scaffold of 2-Methoxypyrimidine-4-carboxylic acid allows for systematic exploration of chemical space around the core.

Hypothetical SAR Exploration

The following diagram illustrates a hypothetical SAR exploration starting from a hit derived from 2-Methoxypyrimidine-4-carboxylic acid.

SAR_Exploration cluster_0 Initial Hit cluster_1 R1 Modification cluster_2 R2 Modification cluster_3 Methoxy Modification cluster_4 Optimized Lead Hit Initial Hit (IC50 = 10 µM) R1_Mod Vary R1 group (e.g., alkyl, aryl) Hit->R1_Mod Explore Pocket P1 R2_Mod Vary R2 group (e.g., H, Me) Hit->R2_Mod Probe Pocket P2 Methoxy_Mod Replace OMe with other alkoxy groups Hit->Methoxy_Mod Investigate H-bonding Lead Optimized Lead (IC50 = 50 nM) R1_Mod->Lead R2_Mod->Lead Methoxy_Mod->Lead

Caption: A logical flow for a Structure-Activity Relationship (SAR) study.

By systematically synthesizing and testing analogs with modifications at different positions of the 2-Methoxypyrimidine-4-carboxylic acid scaffold, researchers can build a comprehensive understanding of the SAR and identify key interactions with the target protein, ultimately leading to the design of a highly potent and selective lead compound.[13][14]

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1][15] The pyrimidine scaffold is a well-established core for the development of kinase inhibitors, with many approved drugs featuring this motif.[4][16] The 2-aminopyrimidine and 2,4-diaminopyrimidine substructures, which can be readily derived from 2-Methoxypyrimidine-4-carboxylic acid, are known to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[4]

Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of various B-cell malignancies.[17][18] Several approved BTK inhibitors, such as ibrutinib, feature a pyrimidine-based core.[19]

The following diagram illustrates the central role of BTK in the BCR signaling pathway.

BTK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Inhibitor BTK Inhibitor (e.g., derived from 2-Methoxypyrimidine- 4-carboxylic acid) Inhibitor->BTK Inhibition

Caption: The role of BTK in the B-cell receptor signaling pathway.

By utilizing 2-Methoxypyrimidine-4-carboxylic acid as a starting point, medicinal chemists can design and synthesize novel BTK inhibitors. The carboxylic acid can be converted to various amides to explore interactions in the solvent-exposed region of the ATP-binding pocket, while modifications to the pyrimidine core can optimize interactions with the hinge region.

Conclusion

2-Methoxypyrimidine-4-carboxylic acid represents a highly valuable and versatile building block in the modern drug discovery toolbox. Its favorable physicochemical properties, coupled with the synthetic accessibility of its derivatives, make it an ideal starting point for fragment-based screening campaigns and a robust scaffold for lead optimization. The strategic application of this compound in the design of focused libraries and the systematic exploration of structure-activity relationships can significantly accelerate the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. As the demand for innovative medicines continues to grow, the judicious use of privileged scaffolds like 2-Methoxypyrimidine-4-carboxylic acid will undoubtedly play a pivotal role in shaping the future of pharmaceutical research.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. (2022). [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. (2020). [Link]

  • Fragment-based approaches to identify RNA binders. ResearchGate. (2021). [Link]

  • Introduction into Fragment Based Drug Discovery. YouTube. (2022). [Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. PubMed. (2023). [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. (2021). [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. (2018). [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. (2012). [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Wiley Online Library. (2024). [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. (2021). [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. (2025). [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. (2016). [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. (2022). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (2020). [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. (2013). [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (2021). [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. (2020). [Link]

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. (2002). [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. (2021). [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. (2022). [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. (2011). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. (2021). [Link]

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  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed. (2022). [Link]

  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed. (2019). [Link]

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Application

Application Notes and Protocols: 2-Methoxypyrimidine-4-carboxylic Acid as a Scaffold for Novel Kinase Inhibitors in Cancer Research

Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrimidine Scaffold in Oncology The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, largely due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, largely due to its prevalence in the nucleobases of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" for the design of therapeutic agents that can interact with biological systems. In cancer research, pyrimidine derivatives have emerged as a highly successful class of small molecule inhibitors targeting a variety of protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[1] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases.[1]

2-Methoxypyrimidine-4-carboxylic acid, while not a potent anticancer agent in itself, represents a valuable and versatile starting scaffold for the synthesis of a diverse library of potential kinase inhibitors. Its carboxylic acid group at the 4-position provides a convenient handle for synthetic modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The methoxy group at the 2-position can also be strategically retained or modified to influence the electronic properties and binding interactions of the final compounds.

This document provides a comprehensive guide for utilizing 2-Methoxypyrimidine-4-carboxylic acid in the discovery and preclinical evaluation of novel kinase inhibitors for cancer therapy. We will explore a representative synthetic route, key in vitro assays for characterizing the biological activity of its derivatives, and the underlying molecular pathways they may target.

Part 1: Synthetic Strategy - From Scaffold to Inhibitor

The primary synthetic utility of 2-Methoxypyrimidine-4-carboxylic acid in this context is the derivatization of its carboxylic acid group, most commonly through amide bond formation.[2] This allows for the coupling of the pyrimidine core to a wide array of amine-containing fragments, which can be designed to interact with specific regions of the target kinase's active site.

Representative Synthesis Workflow: Amide Coupling

The following workflow outlines a general and robust method for the synthesis of a library of N-aryl/alkyl-2-methoxypyrimidine-4-carboxamides. This approach is foundational for exploring the structure-activity relationship (SAR) of derivatives.

G cluster_synthesis Synthesis of Pyrimidine-based Kinase Inhibitors Scaffold 2-Methoxypyrimidine- 4-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, DCC) Scaffold->Activation Coupling Amide Coupling Reaction (Base, e.g., DIPEA in DMF) Activation->Coupling Amine Diverse Library of Primary/Secondary Amines Amine->Coupling Product N-substituted-2-methoxypyrimidine- 4-carboxamide Library Coupling->Product Purification Purification (e.g., Column Chromatography, HPLC) Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of a library of pyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of a Representative N-phenyl-2-methoxypyrimidine-4-carboxamide

This protocol details the synthesis of a simple derivative to illustrate the amide coupling process.

Materials:

  • 2-Methoxypyrimidine-4-carboxylic acid

  • Aniline (or other desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Methoxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-2-methoxypyrimidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation of Pyrimidine Derivatives

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach is typically employed, starting with broad screening for cytotoxicity against cancer cell lines, followed by more specific assays to determine the mechanism of action.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3]

Materials:

  • Cancer cell lines of interest (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in complete medium. The final concentration of DMSO should be kept constant and low (typically <0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Antiproliferative Activity of Pyrimidine Derivatives

The following table presents hypothetical IC₅₀ values for a series of N-substituted-2-methoxypyrimidine-4-carboxamide derivatives, illustrating how data from MTT assays can be summarized.

Compound IDR-Group (at N-position)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
HYPO-01 Phenyl15.221.818.5
HYPO-02 4-Fluorophenyl8.712.49.9
HYPO-03 3-Chloro-4-fluorophenyl1.23.52.1
HYPO-04 4-Anilino-phenyl0.51.10.8
Gefitinib (Reference Drug)0.015>100>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Insights and Target Identification

A common mechanism of action for pyrimidine-based anticancer agents is the inhibition of protein kinases involved in oncogenic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such kinases that are critical targets in cancer therapy.

Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways regulate cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., HYPO-04) Inhibitor->EGFR Inhibition of Tyrosine Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of inhibition by a pyrimidine-based kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay

To confirm that the synthesized compounds directly inhibit the target kinase, an in vitro kinase assay is essential. This can be performed using various platforms, such as ADP-Glo™ or LanthaScreen®.[5][7]

Principle:

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified recombinant kinase enzyme. The amount of ADP produced (or substrate phosphorylated) is quantified, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human EGFR (or VEGFR-2) kinase

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized pyrimidine derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure (based on ADP-Glo™ principle):

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the recombinant EGFR kinase.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for the inhibition of the kinase.

Part 4: Advanced Cellular Assays

Beyond assessing proliferation, it is crucial to understand the effects of lead compounds on other cancer hallmarks, such as cell migration and invasion, which are critical for metastasis.

Protocol 4: Wound Healing (Scratch) Assay

This assay assesses collective cell migration.[8]

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[9]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is closed.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate in treated wells to the control.

Protocol 5: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.

Procedure:

  • Prepare Transwell Inserts: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) and coat the upper surface of the membrane with a layer of Matrigel® or a similar ECM component.

  • Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) into the upper chamber of the Transwell insert. The upper chamber contains a medium with the test compound.

  • Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as 10% FBS.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Fix and Stain: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol) and stain them with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields. Compare the number of invaded cells in the treated wells to the control wells.

Conclusion and Future Directions

2-Methoxypyrimidine-4-carboxylic acid serves as an excellent starting point for the development of novel kinase inhibitors in cancer research. The synthetic tractability of its carboxylic acid moiety allows for the creation of large, diverse libraries of compounds. By employing a systematic approach of synthesis followed by a tiered biological evaluation—from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action studies—researchers can identify and optimize lead candidates. The protocols and conceptual frameworks provided herein offer a robust guide for leveraging this pyrimidine scaffold to discover the next generation of targeted cancer therapeutics. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy and safety in preclinical in vivo models.

References

  • Google Patents. (n.d.). Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • Bradshaw, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 985-1002.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024).
  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3326.
  • Abdel-Aziz, M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3326.
  • El-Sayed, M. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7583.
  • Google Patents. (n.d.). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • ResearchGate. (n.d.). Schematic diagram illustrating downstream VEGFR2 signalling.... Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-145.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • MDPI. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

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  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

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Method

Application Note: Developing Enzyme Inhibitors from 2-Methoxypyrimidine-4-carboxylic Acid

Executive Summary This guide details the strategic application of 2-Methoxypyrimidine-4-carboxylic acid (2-MP-4-CA) as a privileged fragment in the development of small-molecule inhibitors. While often overlooked as a si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Methoxypyrimidine-4-carboxylic acid (2-MP-4-CA) as a privileged fragment in the development of small-molecule inhibitors. While often overlooked as a simple reagent, the pyrimidine-4-carboxylate core offers a distinct electronic profile and vector geometry suitable for targeting the ATP-binding clefts of protein kinases (e.g., EGFR, Aurora A) and the active sites of metalloenzymes (e.g., IspF, Xanthine Oxidase).

This document provides a validated workflow for transforming this scaffold into a focused library of bioactive compounds, emphasizing amide coupling efficiency and structure-activity relationship (SAR) analysis.

The Pharmacophore: Why 2-Methoxypyrimidine-4-carboxylic Acid?

In Fragment-Based Drug Discovery (FBDD), 2-MP-4-CA serves as a high-value "seed" fragment due to three intrinsic properties:

  • The Pyrimidine Nitrogen Pair: The N1/N3 atoms act as hydrogen bond acceptors, mimicking the N1/N3 of the adenine purine ring found in ATP. This allows the scaffold to anchor into the hinge region of kinase domains.[1]

  • The C4-Carboxylate Vector: This group is not merely a handle for synthesis; it directs substituents into the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region), depending on the enzyme's specific topology.

  • The C2-Methoxy Modulator: The methoxy group provides a weak hydrogen bond acceptor capability and modulates lipophilicity (

    
    ). Crucially, it blocks the C2 position from metabolic oxidation while retaining the potential for late-stage nucleophilic aromatic substitution (
    
    
    
    ) if further diversification is required.
Structural Logic Diagram

The following diagram illustrates the strategic vectors for modification on the 2-MP-4-CA scaffold.

ChemicalVectors Core 2-Methoxypyrimidine-4-carboxylic Acid (Scaffold) Hinge N1/N3 Interaction (Hinge Binding) Core->Hinge Mimics Adenine Vector C4-Carboxyl Group (Diversity Vector) Core->Vector Amide Coupling Modulator C2-Methoxy Group (Metabolic Shield/Solubility) Core->Modulator Electronic Tuning Target Kinase ATP Pocket (e.g., EGFR, Aurora A) Hinge->Target H-Bonding Vector->Target Hydrophobic Interactions

Caption: Functional dissection of 2-MP-4-CA showing critical interaction points for enzyme inhibition.

Chemical Protocol: High-Throughput Amide Library Synthesis

The primary route to functionalize 2-MP-4-CA is via amide coupling. Standard carbodiimide couplings (EDC/NHS) often fail with electron-deficient aromatic amines (common in kinase inhibitors). Therefore, this protocol utilizes Propylphosphonic Anhydride (T3P) , a robust coupling agent that drives the reaction to completion without racemization or extensive purification.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Scaffold: 2-Methoxypyrimidine-4-carboxylic acid (1.0 equiv).

  • Amine Library: Various aromatic/aliphatic amines (1.1 equiv).

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous DMF or EtOAc.

Step-by-Step Methodology
  • Preparation: Dissolve 2-Methoxypyrimidine-4-carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by the specific amine (0.55 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Dropwise add T3P solution (0.75 mmol).

    • Note: T3P is moisture sensitive; handle under inert atmosphere (N2/Ar) if possible.

  • Incubation: Seal the vial and stir at RT for 12 hours.

    • Optimization: If the amine is sterically hindered (e.g., ortho-substituted aniline), heat to 60°C.

  • Work-up (Parallel):

    • Dilute reaction mixture with EtOAc (10 mL).

    • Wash sequentially with saturated NaHCO3 (2 x 5 mL), Water (1 x 5 mL), and Brine (1 x 5 mL).

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Purification: Most T3P byproducts are water-soluble. If purity <95% (LC-MS), purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Once the library is synthesized, the compounds must be screened for inhibitory activity.[2] We recommend a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET system) over standard radiometric assays. This method measures the displacement of a tracer from the kinase active site, directly assessing binding affinity (


) rather than just catalytic turnover (

).
Assay Principle

The system uses a Europium-labeled antibody that binds the Kinase. A fluorescent "Tracer" (ATP-competitive) binds the active site. When the tracer is bound, FRET occurs between the Eu-antibody and the Tracer. An inhibitor displaces the tracer, decreasing the FRET signal.

Experimental Workflow
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Inhibitor Stock: Dissolve synthesized compounds in 100% DMSO to 10 mM.

  • Plate Setup (384-well Low Volume White Plate):

    • Step A: Add 5 µL of Inhibitor (3-fold serial dilution in Kinase Buffer, max 1% DMSO final).

    • Step B: Add 5 µL of Kinase/Antibody Mixture (Optimized conc. per specific target, e.g., 5 nM Kinase + 2 nM Eu-Ab).

    • Step C: Add 5 µL of Tracer (e.g., Tracer 236, conc. =

      
       of tracer).
      
  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate FRET Ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .
Screening Workflow Diagram

AssayWorkflow cluster_0 Library Preparation cluster_1 TR-FRET Reaction Synth Synthesized Amides (DMSO Stock) Dilution Serial Dilution (10 mM -> 1 nM) Synth->Dilution Mix Add Kinase + Eu-Ab + Tracer Dilution->Mix Incubate Incubate 60 min (Equilibrium) Mix->Incubate Read Plate Reader (Ex 337nm / Em 665nm) Incubate->Read Analyze Calculate IC50 (Sigmoidal Fit) Read->Analyze

Caption: Step-by-step workflow for TR-FRET kinase inhibitor screening.

Data Interpretation & Case Studies

Expected SAR Trends

When analyzing data from 2-MP-4-CA derivatives, look for the following trends:

Modification (Amide R-Group)Predicted EffectMechanistic Rationale
Phenyl / Substituted Aryl High Potency Stacks within the hydrophobic pocket; mimics the sugar/phosphate region of ATP.
Aliphatic Chain (Propyl/Butyl) Low Potency Lacks necessary

stacking interactions; too flexible (entropic penalty).
Ortho-Halo Aniline Selectivity Boost Induces a twisted conformation that may fit specific "Gatekeeper" mutations (e.g., T790M in EGFR).
Hydroxyl/Amine on R-Group Solubility Boost Improves ADME properties but may reduce membrane permeability if too polar.
Case Study: Dual EGFR/VEGFR-2 Inhibition

Research indicates that pyrimidine-4-carboxylic acid derivatives can effectively inhibit both EGFR and VEGFR-2, critical targets in cancer angiogenesis.

  • Lead Compound: Coupling 2-MP-4-CA with 4-chloroaniline creates a core that fits the adenine pocket.

  • Optimization: Replacing the 2-methoxy group (via

    
     with hydrazine or thiols) can create pyrazolo[3,4-d]pyrimidines, further locking the conformation for higher affinity [1, 2].
    

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) [Link]

  • Pyrazolo[3,4-d]pyrimidines as Privileged Scaffolds for Kinase Inhibitors. Source: RSC Medicinal Chemistry [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Evaluation as Inhibitors. Source: MDPI Molecules [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids. Source: ChemistryViews (Highlighting J. Am. Chem. Soc. work) [Link]

Sources

Application

high-throughput screening of 2-Methoxypyrimidine-4-carboxylic acid libraries

An Application Guide for the High-Throughput Screening of 2-Methoxypyrimidine-4-carboxylic Acid Libraries Authored by: Gemini, Senior Application Scientist Abstract The 2-methoxypyrimidine-4-carboxylic acid scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the High-Throughput Screening of 2-Methoxypyrimidine-4-carboxylic Acid Libraries

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-methoxypyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a diverse range of biological targets, from kinases to metabolic enzymes. The carboxylic acid moiety often serves as a critical interaction point, forming hydrogen bonds or salt bridges with key residues in a protein's active site.[1][2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of derivatives built upon this scaffold, enabling the identification of novel chemical probes and starting points for drug discovery programs.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 2-methoxypyrimidine-4-carboxylic acid libraries. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for key decisions in library management, assay development, and hit validation, ensuring a robust and efficient screening cascade.

The Strategic Foundation: Library Design and Management

The success of any HTS campaign is fundamentally linked to the quality and design of the small molecule library.[7][8] For a campaign centered on the 2-methoxypyrimidine-4-carboxylic acid core, strategic decisions must be made regarding the library's composition and its physical management.

Rationale for Library Design

A screening library can be designed for broad diversity or focused on specific target families.[9]

  • Diversity-Oriented Libraries: These collections aim to maximize chemical space coverage by varying substituents at multiple positions on the pyrimidine ring. The goal is to discover novel interactions and potentially identify entirely new biological targets for the scaffold.

  • Focused Libraries: When prior knowledge exists about a target class (e.g., kinases, GPCRs), the library can be biased with substituents known to interact with that family.[9] For instance, if targeting a kinase, derivatives might incorporate moieties that can interact with the ATP-binding pocket.

The 2-methoxypyrimidine-4-carboxylic acid scaffold is synthetically tractable, allowing for the creation of a wide array of derivatives.[10][11][12]

Protocol for Library Management and Quality Control

Maintaining the integrity of the compound library is paramount for reproducible results.

Protocol:

  • Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (typically 10 mM). DMSO is the standard solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[7]

  • Storage: Store stock solutions in 384-well plates, sealed tightly with foil or cap mats, at -20°C or -80°C in a low-humidity environment to prevent water absorption and compound precipitation.

  • Plate Mapping: Maintain a detailed electronic map of each plate, clearly identifying the location of each compound and leaving dedicated columns for positive and negative controls.

  • Quality Control (QC):

    • Purity Analysis: Before adding to the library, assess the purity of a representative subset of compounds (e.g., via LC-MS or NMR) to ensure they meet a minimum threshold (typically >95%).

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock plates to prevent compound degradation. For routine screening, create intermediate or "daughter" plates by copying the master stock plates.[6]

    • Solubility Check: Periodically inspect stock plates for compound precipitation. If precipitation is observed, the plate should be thawed, vortexed, and centrifuged before use.

The Engine of Discovery: Assay Development and Validation

The biological assay is the core of the HTS, providing the readout that distinguishes active from inactive compounds.[5][13] For this guide, we will detail the development of a biochemical enzyme inhibition assay, a common application for this type of compound library.

Assay Principle Selection

The choice of assay depends on the biological target.

  • Biochemical Assays: These are ideal for purified targets like enzymes (e.g., kinases, proteases) and measure a direct molecular event like substrate conversion.[14] They are generally less prone to artifacts than cell-based assays.

  • Cell-Based Assays: These assays provide more physiologically relevant data by measuring a compound's effect within a living cell.[15][16][17][18] They can report on complex events like signal transduction, gene expression, or cell viability.

Miniaturization and Optimization

To be HTS-compatible, an assay must be miniaturized, typically to a 384- or 1536-well plate format, to conserve reagents and increase throughput.[19]

Protocol:

  • Miniaturization: Adapt the assay protocol from a larger format (e.g., 96-well plate) to a 384-well plate, proportionally reducing all reagent volumes. A typical final assay volume is 20-50 µL.[20]

  • Reagent Optimization: Determine the optimal concentration of the target enzyme and substrate to achieve a robust signal that remains in the linear range of the detection instrument.

  • DMSO Tolerance: Test the assay's performance in the presence of varying DMSO concentrations (e.g., 0.1% to 2%). The final DMSO concentration in the HTS should not inhibit the biological target's activity by more than 10-15%.

  • Signal Stability: Measure the assay signal over time to determine the optimal incubation period and the window for plate reading, ensuring the signal is stable throughout the time required to process a batch of plates.

Assay Validation and Quality Control Metrics

Before commencing a full screen, the assay must be rigorously validated to ensure it can reliably identify hits.[6][21]

Protocol:

  • "Dry Run": Perform a test run using only controls.[20] Dispense positive control (e.g., a known inhibitor) and negative control (DMSO vehicle) into alternating columns of several 384-well plates.

  • Calculate QC Metrics: Process the plates and calculate the following statistical parameters.

MetricFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Signalpos) / Mean(Signalneg)> 3Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean(Signalpos) - Mean(Signalneg)) / SD(Signalneg)> 10Indicates the separation between the control signals relative to the noise.
Z'-Factor 1 - [ (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| ]> 0.5A measure of assay robustness and quality, accounting for both signal window and data variation. A Z'-factor ≥ 0.5 is considered excellent for HTS.[20]

A consistent Z'-factor above 0.5 indicates the assay is robust and ready for a pilot screen.[20]

The HTS Campaign: From Primary Screen to Hit Identification

The HTS process integrates robotics, liquid handling, and data analysis to test the entire compound library.[6][22]

HTS Workflow Diagram

The overall workflow is a multi-step, automated process designed for speed and reproducibility.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib_Mgmt Library Management (Stock Plates) Assay_Ready Assay-Ready Plates (Compound Copies) Lib_Mgmt->Assay_Ready Acoustic Dispensing or Pin Tool Reagent_Add Reagent Addition (Enzyme, Substrate) Assay_Ready->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Z-Score Cutoff) Normalization->Hit_Selection Triage Hit Triage & Confirmation Hit_Selection->Triage Primary Hits Hit_Validation cluster_false Primary_Hits Primary Hits (from HTS, ~1-2% of library) Confirmatory 1. Confirmatory Screen (Fresh Sample, Single Dose) Primary_Hits->Confirmatory Dose_Response 2. Dose-Response Assay (Determine Potency - IC50) Confirmatory->Dose_Response Confirmed Hits FP1 False Positives (Assay Artifacts) Confirmatory->FP1 Orthogonal 3. Orthogonal/Secondary Assay (Different Technology/Biology) Dose_Response->Orthogonal Potent Hits FP2 Poor Potency or Bad Curve Fit Dose_Response->FP2 SAR 4. Preliminary SAR (Analog Purchase/Synthesis) Orthogonal->SAR Confirmed Mechanism FP3 Non-specific Activity Orthogonal->FP3 Validated_Hit Validated Hit Series SAR->Validated_Hit

Caption: The Hit Validation and Triage Cascade.

Protocol for Hit Confirmation and Dose-Response

This crucial step verifies the activity of primary hits and quantifies their potency. [23] Protocol:

  • Hit Re-sourcing: Obtain fresh, dry powder samples of all primary hits to rule out issues with the original library sample.

  • Confirmatory Screen: Prepare a fresh 10 mM DMSO stock and re-test in the primary assay at the same single concentration. Hits that reproduce their activity are considered "confirmed hits."

  • Dose-Response Analysis: For all confirmed hits, perform a serial dilution (typically 8-10 points, 3-fold dilution) and test in the primary assay.

  • IC50 Calculation: Fit the resulting dose-response data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency. [24][25] Sample Dose-Response Data Table:

Compound IDHill SlopeIC50 (µM)R² of FitHit Category
H-0011.10.450.992Potent Hit
H-0020.98.20.985Weak Hit
H-003N/A> 50< 0.80Inactive
H-0041.31.50.995Potent Hit
Secondary and Orthogonal Assays

To ensure hits are not artifacts of the primary assay technology (e.g., fluorescence interference) and to confirm their mechanism of action, it is critical to test them in a secondary assay that uses a different detection method or biological principle. [26][23]For example, if the primary screen was a fluorescence-based kinase assay, a label-free secondary assay like Surface Plasmon Resonance (SPR) could be used to confirm direct binding to the target protein.

Conclusion

The high-throughput screening of a 2-methoxypyrimidine-4-carboxylic acid library is a powerful strategy for modern drug discovery. Success, however, is not guaranteed by automation alone. It requires a meticulously planned and executed campaign built on a foundation of scientific integrity. By investing in high-quality library design, developing a robust and validated assay, and committing to a rigorous hit confirmation cascade, researchers can confidently identify and advance novel, high-quality chemical matter from the screening deck to the lead optimization pipeline.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Introduction: cell-based assays for high-throughput screening. (2009). Methods in Molecular Biology.
  • Cell-based assays for high-throughput screening. (2010). Molecular Biotechnology.
  • Hit confirmation, hit validation. (n.d.). GARDP Revive.
  • Assay Development and High‐Throughput Screening. (n.d.). ResearchGate.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Current Protocols in Chemical Biology.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). ResearchGate.
  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.
  • High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science.
  • High-throughput screening. (n.d.). Wikipedia.
  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Review article: high-throughput affinity-based technologies for small-molecule drug discovery. (2009). Journal of Biomolecular Screening.
  • Hit Selection in High-Throughput Screening. (n.d.). News-Medical.
  • High Throughput Screening (HTS). (n.d.). ATCC.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). PubMed.
  • Hit Discovery & Confirmation for Early Drug Discovery. (n.d.). Sigma-Aldrich.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). PubMed Central.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central.
  • HTS Data Analysis. (n.d.). chem IT Services.
  • HTS data analysis workflow. (n.d.). ResearchGate.
  • Strategies for small molecule library design. (n.d.). PubMed.
  • Application Notes and Protocols for High-Throughput Screening of 1-Cyclopentylpiperidine-4-carboxylic acid and Analogs. (n.d.). BenchChem.
  • 2-Methoxypyrimidine-4-carboxylic acid. (n.d.). Achmem.
  • Carboxylic Acid Fragment Library. (n.d.). Enamine.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry.
  • 2-Methoxypyridine-4-carboxylic acid. (n.d.). Chem-Impex.
  • 2-Methoxypyrimidine-4-carboxylic acid. (n.d.). ChemicalBook.
  • Results of the carboxylic acid fragment screening for modulation of... (n.d.). ResearchGate.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). International Journal of Molecular Sciences.
  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (n.d.). Taylor & Francis Online.
  • Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). European Journal of Medicinal Chemistry.
  • Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.
  • Carboxylic acid (bio)isosteres in drug design. (2013). ChemMedChem.

Sources

Method

antibacterial activity of 2-Methoxypyrimidine-4-carboxylic acid analogs

Application Note: Antibacterial Evaluation of 2-Methoxypyrimidine-4-carboxylic Acid Analogs Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Evaluation of 2-Methoxypyrimidine-4-carboxylic Acid Analogs

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibiotics (e.g., Trimethoprim, Iclaprim). This application note details the systematic evaluation of 2-Methoxypyrimidine-4-carboxylic acid (2-MPCA) analogs as potent antibacterial agents. Unlike traditional 2-amino or 2-hydroxy derivatives, the 2-methoxy substituent offers unique lipophilic properties and metabolic stability profiles. This guide provides a validated workflow for synthesizing, screening, and characterizing these analogs, focusing on their efficacy against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Escherichia coli.

Chemical Context & Library Design

The 2-MPCA scaffold functions as a bioisostere to the quinolone core but operates via distinct binding modes. The carboxylic acid at position C4 is the primary vector for diversification, typically via amidation to introduce lipophilic or heterocyclic side chains that penetrate the bacterial cell wall.

  • Core Scaffold: 2-Methoxypyrimidine-4-carboxylic acid.

  • Key Modification Sites:

    • C4-Carboxyl: Amide/Hydrazide formation (Targeting DNA Gyrase B ATP-binding pocket).

    • C2-Methoxy: Lipophilicity modulation (LogP adjustment for membrane permeability).

    • C5/C6-Positions: Steric occlusion to prevent rapid efflux.

Experimental Protocols

Compound Preparation & Handling[1][2][3][4][5][6]
  • Stock Solution: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • QC Check: Verify purity >95% via HPLC-MS prior to biological testing. Impurities from coupling reagents (e.g., EDC/HOBt byproducts) can cause false positives.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution Method

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Resazurin (Alamar Blue) indicator.

  • 96-well round-bottom microplates (untreated).

  • Bacterial Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Add 100 µL of MHB to columns 2-12. Add 200 µL of 2-MPCA analog (at 2x top concentration, e.g., 256 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume: 200 µL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate for 1-2 hours. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing the color change (remains Blue).

Time-Kill Kinetics Assay

Objective: Determine if the analog is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with MHB containing the analog at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria (~

    
     CFU/mL) to all tubes.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA) Validation

For 2-MPCA analogs, the theoretical target is often DNA Gyrase B (ATPase domain) or Dihydrofolate Reductase (DHFR) .

In Silico Docking Protocol (Validation Step):

  • Target: Crystal structure of S. aureus DNA Gyrase B (PDB ID: 4URO).

  • Ligand Prep: Energy minimize 2-MPCA analogs (MMFF94 force field).

  • Docking: Focus grid box on the ATP-binding site (residues Asp73, Gly77, Thr165).

  • Criteria: Look for H-bond interactions between the C4-amide nitrogen and Asp73.

Data Visualization & Workflow

The following diagram illustrates the "Hit-to-Lead" optimization workflow for this scaffold, detailing the decision gates at each stage.

G Synthesis 1. Library Synthesis (Amide Coupling at C4) QC 2. QC: Purity >95% (LC-MS / NMR) Synthesis->QC QC->Synthesis Fail MIC_Screen 3. Primary Screen (MIC) (Resazurin Assay) QC->MIC_Screen Pass Decision_1 MIC < 16 µg/mL? MIC_Screen->Decision_1 Cytotox 4. Cytotoxicity (CC50) (HEK293 Cells) Decision_1->Cytotox Yes Discard Discard / Redesign Decision_1->Discard No Decision_2 Selectivity Index (CC50/MIC) > 10? Cytotox->Decision_2 MoA 5. Mechanism of Action (Time-Kill / Docking) Decision_2->MoA Yes Decision_2->Discard No Lead Lead Candidate (Ready for In Vivo) MoA->Lead

Caption: Figure 1: Validated Hit-to-Lead workflow for 2-Methoxypyrimidine-4-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Summary

Based on current literature and scaffold analysis, the following trends are critical for optimization:

Substituent PositionModificationEffect on ActivityMechanistic Insight
C2 (Methoxy) Replace with -NH2Decreased Lipophilicity2-Methoxy improves passive diffusion across Gram-negative outer membranes compared to 2-Amino.
C4 (Carboxyl) Amide with BenzothiazoleIncreased Potency Enhances binding affinity to DNA Gyrase B via

-stacking interactions.
C4 (Carboxyl) Free AcidInactiveThe negative charge at physiological pH prevents cell wall penetration.
C5 (Ring) Halogenation (Br/Cl)Increased PotencyElectronic withdrawal increases the acidity of neighboring protons; Halogen bond potential.

References

  • Maddila, S. et al. (2016). "Synthesis and antibacterial activity of pyrimidine derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. 1[2][1][3][4][5][6][7][8][9][10]

  • Verma, S. et al. (2022). "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review." Current Computer-Aided Drug Design. 11[2][1][6][8][9]

  • Wang, L. et al. (2022). "Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide."[12] Molecules. 12[2][1][3][5][6][7][8][9][13]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

Sources

Application

Application Note: High-Throughput Synthesis of Pyrimidine-4-Carboxamide Libraries

Executive Summary & Rationale This guide details the protocol for generating a combinatorial library based on the 2-methoxypyrimidine-4-carboxylic acid scaffold. This core structure is a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the protocol for generating a combinatorial library based on the 2-methoxypyrimidine-4-carboxylic acid scaffold. This core structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Aurora kinase, PLK) and GPCR modulators due to its ability to mimic the purine ring of ATP [1, 2].

The strategy prioritizes Solution-Phase Parallel Synthesis utilizing Propylphosphonic Anhydride (T3P) as the coupling agent. Unlike traditional carbodiimides (EDC/DCC), T3P generates water-soluble byproducts, enabling a "chromatography-free" purification workflow essential for high-throughput library generation [3, 4].

Key Advantages of This Protocol:
  • Self-Validating Workup: Reagents and byproducts are removed via aqueous wash and scavenger resins, ensuring high purity (>90%) without HPLC.

  • Epimerization Control: T3P/Pyridine systems minimize racemization if chiral amines are used [3].[1]

  • Scalability: The protocol translates seamlessly from 20 mg library scale to gram-scale resynthesis.

Library Design Strategy

The library construction focuses on the C4-carboxylic acid vector (


 diversity) while retaining the C2-methoxy group as a hydrogen-bond acceptor pharmacophore.
Chemical Space Vectors
  • Primary Diversity (

    
    ):  Amide bond formation using diverse primary and secondary amines.
    
  • Secondary Diversity (Optional

    
    ):  The 2-methoxy group serves as a latent handle. While stable under amide coupling conditions, it can be hydrolyzed to the 2-pyrimidone (lactam) or displaced by nucleophiles under microwave forcing conditions (see Section 5).
    
Workflow Visualization

LibraryWorkflow Start 2-Methoxypyrimidine- 4-carboxylic acid Coupling Amide Coupling (RT, 2-4 h) Start->Coupling Reagents Diverse Amines (R1) + T3P / Base Reagents->Coupling Scavenge Add PS-Isocyanate (Scavenge Excess Amine) Coupling->Scavenge Conversion >95% Workup Aq. Wash (HCl/NaHCO3) (Remove T3P byproducts) Scavenge->Workup Filter Resin Final Final Library (>90% Purity) Workup->Final Evaporate

Figure 1: High-throughput workflow for T3P-mediated pyrimidine carboxamide synthesis.

Materials & Reagents

ReagentSpecificationRole
Scaffold 2-Methoxypyrimidine-4-carboxylic acidCore Building Block
Coupling Agent T3P (50% w/w in EtOAc or DMF)Activator (Water soluble byproducts)
Base Pyridine or DIPEAProton scavenger
Solvent Ethyl Acetate (EtOAc) or 2-MeTHFReaction Medium (Green alternative)
Scavenger Resin PS-Isocyanate (Polystyrene supported)Removes unreacted amine
Wash Solutions 1M HCl, Sat. NaHCO3, BrineRemoval of T3P residues/Base

Detailed Protocol: T3P-Mediated Amide Coupling[1][2][3]

This protocol is optimized for a 96-well deep-well plate or 2-dram vial format.

Step 1: Reaction Setup
  • Prepare Stock Solution A: Dissolve 2-Methoxypyrimidine-4-carboxylic acid (1.0 equiv, 0.2 M) in EtOAc (or DMF if solubility is poor).

  • Prepare Amine Array: Dispense diverse amines (1.2 equiv) into reaction vessels.

  • Addition: Add Solution A (1.0 equiv) to each amine vessel.

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA with T3P to suppress epimerization [3].

  • Activation: Add T3P solution (50% in EtOAc, 1.5 equiv) dropwise.

    • Mechanistic Insight: T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P releases strain energy upon ring-opening, driving the reaction forward rapidly [4].

Step 2: Incubation
  • Seal vessels and shake/stir at Room Temperature for 2–4 hours .

  • QC Check: Spot one vessel on TLC or inject on LCMS. Conversion should be >95%.

Step 3: Purification (The "Self-Validating" Step)

Since we used excess amine (1.2 equiv) to drive the reaction to completion, we must remove it without chromatography.

  • Scavenging: Add PS-Isocyanate resin (2.0 equiv relative to excess amine) to the reaction mixture.

    • Chemistry: The isocyanate reacts with the nucleophilic excess amine to form an insoluble urea bound to the bead.

  • Incubation: Shake for 2 hours or overnight.

  • Filtration: Filter the reaction mixture through a frit (removing the resin-bound amine) into a clean collection plate.

  • Aqueous Wash:

    • Wash filtrate with 1M HCl (2x) (Removes Pyridine and T3P byproducts).

    • Wash with Sat. NaHCO3 (1x) (Neutralizes trace acid).

    • Wash with Brine (1x).

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate in a Genevac or SpeedVac.
    
Expected Results
  • Yield: 75–95%

  • Purity: >90% (LCMS/NMR)

  • Appearance: White to off-white solids.

Advanced Protocol: Scaffold Morphing (Optional)

While the 2-methoxy group is stable under the amide coupling conditions described above, advanced users may wish to diversify the C2 position.

Warning: Direct


 displacement of the 2-methoxy group by amines is slow. The recommended route for C2-diversity is Microwave-Assisted Displacement .
Protocol: Microwave Aminolysis of 2-Methoxy
  • Dissolve the 2-methoxypyrimidine-4-carboxamide product (from Section 4) in NMP or DMSO.

  • Add excess amine (

    
    -NH2, 5–10 equiv).
    
  • Irradiate in a microwave reactor at 150–180°C for 30–60 minutes [5].

  • Note: This forces the methoxide leaving group out.

  • Purification: This step requires Reverse Phase Prep-HPLC as the scavenger resin approach is insufficient for the high equivalents of amine used here.

ScaffoldMorphing Start 2-Methoxy-pyrimidine Amide Library PathA Path A: Retain OMe (Kinase H-Bond Acceptor) Start->PathA Standard Route PathB Path B: Microwave SNAr (160°C, Excess Amine) Start->PathB Diversity Expansion ResultB 2-Amino-pyrimidine Library PathB->ResultB Prep HPLC

Figure 2: Decision tree for handling the 2-methoxy pharmacophore.

Analytical Data Summary (Example)

Compound IDR1 (Amine)FormulaCalc. MWObs. m/z (M+H)Purity (UV 254)
PM-001 BenzylamineC13H13N3O2243.26244.198%
PM-002 MorpholineC10H13N3O3223.23224.296%
PM-003 CyclopropylamineC9H11N3O2193.20194.199%
PM-004 4-FluoroanilineC12H10FN3O2247.23248.094%

References

  • Barillari, C., et al. "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors." Current Medicinal Chemistry, 2023. Link

  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold for the Development of Kinase Inhibitors." RSC Medicinal Chemistry, 2020. Link

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051. Link

  • Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Chemical Reviews, 2013. Link

  • Matloobi, M., & Kappe, C. O. "Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives."[2] Journal of Combinatorial Chemistry, 2007, 9(2), 275-284. Link

Sources

Method

Application Notes and Protocols for the Purification of 2-Methoxypyrimidine-4-carboxylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxypyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the purification of 2-Methoxypyrimidine-4-carboxylic acid by recrystallization, grounded in both theoretical principles and practical laboratory experience.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-Methoxypyrimidine-4-carboxylic acid and its likely impurities is the foundation of a rational purification strategy.

Physicochemical Properties:

While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and available supplier information.

PropertyValue/Expected CharacteristicsSource/Analogy
CAS Number 75825-60-4[1][2][3]
Molecular Formula C₆H₆N₂O₃[1][2][3]
Molecular Weight 154.12 g/mol [1][2][3]
Appearance Brown to white solid[2]
Melting Point 235-237 °C (lit.)[2]
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and aqueous bases. Limited solubility in nonpolar solvents.Analogy to Pyrimidine-4-carboxylic acid[4] and general principles for carboxylic acids.

Anticipated Impurity Profile:

The impurity profile is intrinsically linked to the synthetic route. A plausible and common route to 2-Methoxypyrimidine-4-carboxylic acid involves the nucleophilic substitution of a chlorine atom with a methoxy group on a pyrimidine ring, followed by functional group manipulation to install the carboxylic acid. A likely precursor is 2-chloropyrimidine-4-carboxylic acid.

Therefore, common impurities may include:

  • Starting Materials: Unreacted 2-chloropyrimidine-4-carboxylic acid or its precursors.

  • Isomeric Byproducts: Other methoxypyrimidine carboxylic acid isomers formed during synthesis.

  • Reaction Byproducts: Inorganic salts (e.g., sodium chloride) resulting from the methoxylation step and subsequent neutralization.

  • Degradation Products: Small amounts of related pyrimidine derivatives formed through decomposition under reaction or workup conditions.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

The Science of Recrystallization: A Strategic Approach

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a robust recrystallization protocol. For 2-Methoxypyrimidine-4-carboxylic acid, a polar protic molecule, the following solvent systems are promising candidates:

  • Single-Solvent Systems:

    • Water: Due to the presence of the carboxylic acid and nitrogen-containing ring, there is potential for hydrogen bonding with water. However, the overall organic backbone may limit solubility. The high polarity of water makes it excellent for rejecting nonpolar impurities.

    • Alcohols (Methanol, Ethanol, Isopropanol): These solvents offer a good balance of polarity and hydrogen bonding capability, often providing the desired solubility profile for polar organic molecules.

    • Acetic Acid: Its acidic nature can protonate the pyrimidine ring, potentially altering solubility. It is also a polar protic solvent.

  • Two-Solvent Systems:

    • Alcohol/Water Mixtures: This is a very common and effective system for polar organic compounds. The compound is dissolved in the "good" solvent (the alcohol) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes turbid (the cloud point), indicating the onset of precipitation. A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

    • Other Miscible Pairs: Combinations like ethanol/ethyl acetate or methanol/dichloromethane could also be explored, pairing a solvent of high dissolving power with one of low dissolving power.

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is essential. This should be performed on a small scale (e.g., 10-20 mg of crude material in a small test tube) before committing to a large-scale purification.

Caption: A logical workflow for selecting an optimal recrystallization solvent.

Detailed Recrystallization Protocol

This protocol is based on the anticipated properties of 2-Methoxypyrimidine-4-carboxylic acid and general best practices. An ethanol/water solvent system is used as a primary example due to its common success with similar heterocyclic carboxylic acids.

Materials and Equipment:

  • Crude 2-Methoxypyrimidine-4-carboxylic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven

Protocol Steps:

  • Dissolution:

    • Place the crude 2-Methoxypyrimidine-4-carboxylic acid into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. It is crucial to use the minimum volume of hot solvent to ensure a good recovery yield.

    • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) and gently boil for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a short-stemmed funnel and a receiving Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Add crude solid to flask b Add minimal hot ethanol a->b c Add activated carbon (optional) b->c d Filter hot solution to remove insolubles c->d e Add hot water to cloud point d->e f Re-clarify with hot ethanol e->f g Slow cooling to room temperature f->g h Cool in ice bath g->h i Vacuum filtration h->i j Wash with cold solvent i->j k Dry in vacuum oven j->k l l k->l Pure 2-Methoxypyrimidine-4-carboxylic acid

Caption: The experimental workflow for the recrystallization of 2-Methoxypyrimidine-4-carboxylic acid.

Self-Validating System: Purity Assessment

To ensure the success of the purification, the purity of the recrystallized material must be assessed. The following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value (235-237 °C) is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single spot with a different Rf value than any of the impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity. A successful recrystallization should result in a significant increase in the area percentage of the main peak.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical identity of the purified compound and reveal the presence of any remaining impurities.

By implementing this systematic approach to solvent selection and following the detailed recrystallization protocol, researchers can confidently and effectively purify 2-Methoxypyrimidine-4-carboxylic acid to the high standard required for drug discovery and development.

References

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 2-methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Hofbe-Chem Co., Ltd. (n.d.). 2-Methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem (n.d.). 2-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxypyrimidine-4-carboxylic Acid Synthesis

Part 1: Executive Technical Overview 2-Methoxypyrimidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for antiviral and anticancer pharmacophores. Its synthesis typically relies on the nu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

2-Methoxypyrimidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for antiviral and anticancer pharmacophores. Its synthesis typically relies on the nucleophilic aromatic substitution (


) of 2-chloropyrimidine derivatives followed by hydrolysis.

However, the pyrimidine core presents unique electronic challenges. The electron-deficient ring makes the 4-carboxylic acid moiety prone to thermal decarboxylation , while the 2-methoxy group behaves as a cyclic imidate, susceptible to acid-catalyzed hydrolysis to the 2-hydroxy (uracil-like) tautomer.

This guide synthesizes field-proven protocols to navigate these instabilities, ensuring high purity and yield.

Visualizing the Reaction Landscape

The following diagram maps the primary synthetic pathway against the critical failure modes (side reactions) that users frequently encounter.

G Start 2-Chloropyrimidine- 4-carboxylic acid (or Methyl Ester) Target TARGET: 2-Methoxypyrimidine- 4-carboxylic acid Start->Target NaOMe, MeOH 0°C to RT Side_Ring Side Product C: Ring Opening (Strong Base/Heat) Start->Side_Ring Excess Base Reflux > 4h Side_Decarb Side Product A: 2-Methoxypyrimidine (Decarboxylation) Target->Side_Decarb Heat > 60°C Acidic Workup Side_Hyd Side Product B: 2-Hydroxypyrimidine- 4-carboxylic acid (Ether Hydrolysis) Target->Side_Hyd Aqueous Acid pH < 2, Heat

Figure 1: Reaction pathway illustrating the competition between the desired


 substitution and the three primary degradation pathways: decarboxylation, ether hydrolysis, and ring opening.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure points reported by our user base, analyzing the chemical causality and providing corrective actions.

Issue 1: "My product yield is low, and I see gas evolution during acidification."

Diagnosis: Thermal Decarboxylation. Technical Insight: Pyrimidine-4-carboxylic acids are electron-deficient heteroaromatic acids. They are structurally similar to


-imino acids. Upon protonation (during workup), the inductive effect of the ring nitrogen facilitates the loss of 

, generating a transient ylide or stabilized anion. This process is Arrhenius-driven; even mild heating during the acidic phase can trigger it [1].

Corrective Action:

  • Temperature Control: Never exceed 40°C during the acidification step. Perform the pH adjustment in an ice bath (0–5°C).

  • Drying: Do not oven-dry the free acid above 50°C. Use a vacuum desiccator with

    
     at room temperature.
    
  • Monitoring: If gas bubbles (

    
    ) are visible during workup, you are already losing product. Stop and cool the vessel immediately.
    
Issue 2: "LC-MS shows a large impurity peak with Mass = Target - 14."

Diagnosis: Hydrolysis of the 2-Methoxy group (Demethylation). Technical Insight: The 2-methoxypyrimidine moiety is essentially a cyclic imidate ether. While stable under basic conditions, it becomes labile in aqueous acid. The nitrogen at position 1 or 3 protonates, activating the C2 position for nucleophilic attack by water, displacing methanol and resulting in the thermodynamically stable 2-hydroxypyrimidine (lactam form) [2].

Corrective Action:

  • pH Endpoint: Do not acidify below pH 3.0–3.5. The isoelectric point allows precipitation without reaching the hyper-acidic conditions that catalyze ether hydrolysis.

  • Quench Protocol: Avoid "dumping" the reaction mixture into strong acid. Instead, add dilute acid (1M HCl) dropwise to the reaction mixture with vigorous stirring to avoid local hot-spots of low pH.

Issue 3: "The reaction stalls with 10-15% starting material remaining."

Diagnosis: Moisture Deactivation of Reagent. Technical Insight: Sodium methoxide (NaOMe) is hygroscopic. If water is present in the solvent or atmosphere, NaOMe reacts to form NaOH and Methanol. Hydroxide is a poorer nucleophile than methoxide for this specific


 due to solvation effects and can also compete to form the 2-hydroxy impurity directly.

Corrective Action:

  • Reagent Quality: Use freshly prepared NaOMe solution or anhydrous solid stored under Argon.

  • Solvent Drying: Ensure Methanol is anhydrous (<0.05% water).

  • Stoichiometry: Use a slight excess of NaOMe (2.1 – 2.2 equivalents if starting from the acid chloride or ester) to drive the equilibrium, but avoid large excesses that promote ring opening.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above. It assumes a starting material of Methyl 2-chloropyrimidine-4-carboxylate (more common than the free acid for this transformation).

Materials
  • Substrate: Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq)

  • Reagent: Sodium Methoxide (25 wt% in MeOH) (1.1 eq for substitution + 1.1 eq for hydrolysis = 2.2 eq total)

  • Solvent: Anhydrous Methanol (10 volumes)

  • Quench: 1M HCl (aqueous)

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve the substrate in anhydrous MeOH under

atmosphere. Cool to 0°C .[1]
2 Reagent Addition Add NaOMe solution dropwise over 30 mins, maintaining internal temp < 5°C.
3 Reaction (

)
Stir at 0°C for 1 hour, then warm to Room Temperature (20-25°C) . Stir for 2-4 hours.
4 Hydrolysis Add water (2 volumes) to the mixture. Stir at RT for 1 hour.
5 Concentration Remove MeOH under reduced pressure (Rotavap) at < 35°C .
6 Acidification Cool the aqueous residue to 0°C . Add 1M HCl dropwise until pH 3.5 is reached.
7 Isolation Filter the white precipitate immediately. Wash with cold water (

vol).
8 Drying Dry in a vacuum oven at 30°C or in a desiccator.
Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    
     3.95 (s, 3H, OMe), 7.60 (d, 1H, Py-H), 8.85 (d, 1H, Py-H), 13.5 (br s, 1H, COOH).
    
  • Purity: >98% by HPLC.

Part 4: References

  • Dunn, G. E., et al. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(10), 3700-3708.

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

  • Ambeed. (n.d.). 2-Chloropyrimidine-4-carboxylic acid MSDS and Properties. Ambeed / Sigma-Aldrich Data.

  • Zhichkin, P., et al. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

Sources

Optimization

stability issues of 2-Methoxypyrimidine-4-carboxylic acid in solution

Welcome to the technical support guide for 2-Methoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Compound Stability Profile: An Overview

2-Methoxypyrimidine-4-carboxylic acid is a versatile heterocyclic compound. Like many substituted pyrimidines, its stability in solution is not absolute and is influenced by a range of environmental factors.[1] The primary points of potential degradation are the methoxy group, which is susceptible to hydrolysis, and the pyrimidine ring itself, which can be sensitive to photolytic stress.[2][3] Understanding these vulnerabilities is the first step in ensuring the integrity of your experiments.

The four most critical factors affecting the stability of this compound in solution are pH (hydrolysis), light, temperature, and oxidative stress.[4] This guide is structured to help you diagnose and mitigate issues arising from these factors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers face.

Q1: My solution of 2-Methoxypyrimidine-4-carboxylic acid has turned cloudy or formed a precipitate. What is happening?

A: This is typically a solubility issue, often pH-dependent. The carboxylic acid group has a pKa value (estimated around 3-4 for similar structures) where it is protonated at low pH, reducing its solubility in aqueous media.[5]

  • Causality: At a pH below its pKa, the compound is in its less soluble neutral form. In highly acidic conditions, precipitation is likely. Conversely, at a pH above the pKa, the carboxylate anion is formed, which is generally more soluble in water.

  • Immediate Action: Check the pH of your solution. Adjusting the pH to neutral or slightly basic (e.g., pH 7-8) with a suitable buffer or base should redissolve the compound, provided the concentration is not above its solubility limit. For reference, the related Pyrimidine-4-carboxylic acid has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[6]

Q2: I prepared an aqueous stock solution for storage, but I suspect it has degraded. Is this likely?

A: Yes, long-term storage of aqueous solutions is not recommended without proper stability validation. For a related compound, Pyrimidine-4-carboxylic acid, it is explicitly advised not to store aqueous solutions for more than one day.[6]

  • Causality: The primary risk in aqueous solution is the hydrolysis of the methoxy group, especially if the pH is not strictly controlled. Over time, 2-Methoxypyrimidine-4-carboxylic acid can hydrolyze to 2-Hydroxypyrimidine-4-carboxylic acid (which exists in tautomeric equilibrium with a pyrimidone form).[3][7] This represents a change in the chemical identity of your compound.

  • Best Practice: For long-term storage, it is best to store the compound as a dry solid at -20°C.[6] If a stock solution is necessary, use an anhydrous organic solvent like DMSO and store it at -20°C, purged with an inert gas to displace oxygen and moisture.[6]

Q3: My solution has developed a slight yellow or brown tint after being on the benchtop. Is this a concern?

A: Yes, a color change is a visible indicator of potential degradation. This is often caused by exposure to light or oxidation.

  • Photodegradation: The pyrimidine ring system can absorb UV light, which can lead to photolytic decomposition.[2] Some pyrimidine derivatives are known to be highly sensitive to light.[8]

  • Oxidation: The electron-rich pyrimidine ring can be susceptible to oxidation, which can generate colored byproducts.[4]

  • Preventative Measures: Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] When not in use, store solutions in a dark, cold environment (e.g., a -20°C freezer).

Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to diagnosing and resolving stability issues.

Initial Diagnosis Workflow

If you observe unexpected experimental results or visible changes in your solution, follow this logical workflow to identify the root cause.

G cluster_0 Observation cluster_1 Investigation Path cluster_2 Potential Cause & Action start Instability Suspected (e.g., poor activity, color change, precipitate) check_pH Is the solution pH extreme (<4 or >9)? start->check_pH check_light Was the solution exposed to light? check_pH->check_light No cause_hydrolysis Cause: Acid/Base Hydrolysis Action: Buffer solution to pH 6-8 check_pH->cause_hydrolysis Yes check_temp Was the solution exposed to heat (>25°C)? check_light->check_temp No cause_photo Cause: Photodegradation Action: Use amber vials, protect from light check_light->cause_photo Yes check_oxidants Are oxidizing agents (e.g., peroxides in solvents) present? check_temp->check_oxidants No cause_thermal Cause: Thermal Degradation Action: Store at 2-8°C or -20°C check_temp->cause_thermal Yes cause_oxidation Cause: Oxidation Action: Use fresh, high-purity solvents; consider inert gas sparging check_oxidants->cause_oxidation Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Understanding the likely chemical changes is key to interpreting analytical data. The two most probable non-enzymatic degradation pathways in a typical lab setting are hydrolysis and photolytic decomposition.

G cluster_legend Legend A 2-Methoxypyrimidine-4-carboxylic acid B 2-Hydroxypyrimidine-4-carboxylic acid (Pyrimidone tautomer) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Ring-opened products (e.g., Ureidoacrylate derivatives) A->C Photolysis (UV Light) L1 Parent Compound L2 Degradation Product L3 Degradation Condition

Caption: Potential degradation pathways.

Experimental Protocols for Stability Assessment

To quantitatively assess stability and identify degradants, a forced degradation study is the industry-standard approach.[9][10] This involves intentionally stressing the compound under various conditions.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C in solution) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo analyze Analyze Samples by HPLC-UV (at t=0, 2, 4, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants Calculate % Degradation Determine Degradation Rate analyze->report

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and sensitive conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-Methoxypyrimidine-4-carboxylic acid in a 50:50 acetonitrile:water mixture.[11]

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[9]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[9]

    • Oxidative Stress: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Incubate a sample of the stock solution at 80°C, protected from light.

    • Photolytic Stress: Expose a sample in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Control: Keep one aliquot of the stock solution at 4°C in the dark.

  • Time Points: Withdraw samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). For acid/base hydrolysis, neutralize the sample before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration (Typical)
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone (in solution)80°C72 hours
PhotolyticICH Q1B Light SourceRoom TempPer guideline
Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method can be used to separate the parent compound from its potential degradation products.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Interpretation: A stable sample will show a single major peak for the parent compound. Degraded samples will show a decrease in the parent peak area and the appearance of new peaks (degradants). The method is "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

Summary of Recommendations

  • Solvent Choice: For routine experimental use, prepare fresh solutions in an appropriate buffer (pH 6-8). For long-term storage, use anhydrous DMSO at -20°C.

  • pH Control: Avoid strongly acidic or basic conditions unless required for a reaction. Uncontrolled pH is a primary driver of hydrolysis.

  • Light Protection: Always use amber glassware or protect solutions from light to prevent photodecomposition.

  • Temperature Control: Store stock solutions at -20°C. Avoid leaving solutions at room or elevated temperatures for extended periods.

  • Validate Stability: If the compound will be in solution for a significant duration as part of your experimental design, perform a preliminary stability check by analyzing a sample via HPLC or LC-MS after that time period to ensure its integrity.

References

  • ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A.
  • Chem-Impex. 2-Methoxypyridine-4-carboxylic acid.
  • Chem-Impex. Pyrimidine-4-carboxylic acid.
  • Pharmaguideline.
  • Pipzine Chemicals. 2-Methoxy-4-methylpyridine-3-carboxylic Acid.
  • VTechWorks. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Wikipedia. Pyrimidine.
  • Cayman Chemical. (2022).
  • Journal of the American Chemical Society. HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES.
  • D Nagasamy Venkatesh and S D Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Glasnapp, A. (2022).
  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Benchchem.
  • NASA Technical Reports Server. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

Sources

Troubleshooting

scale-up synthesis challenges of 2-Methoxypyrimidine-4-carboxylic acid

Technical Support Center: 2-Methoxypyrimidine-4-carboxylic Acid Synthesis Status: Online Ticket ID: PYR-SCALE-404 Assigned Specialist: Senior Application Scientist Subject: Scale-Up Optimization & Troubleshooting for 2-M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxypyrimidine-4-carboxylic Acid Synthesis

Status: Online Ticket ID: PYR-SCALE-404 Assigned Specialist: Senior Application Scientist Subject: Scale-Up Optimization & Troubleshooting for 2-Methoxypyrimidine-4-carboxylic Acid

Executive Summary: The Scale-Up Landscape

Synthesizing 2-Methoxypyrimidine-4-carboxylic acid (2-MPCA) at scale presents a classic dichotomy in heterocyclic chemistry: the balance between reactivity (electron-deficient ring) and stability (labile methoxy group).

While bench-scale synthesis often tolerates inefficiencies, kilogram-scale production exacerbates two primary failure modes:

  • Hydrolysis: The 2-methoxy group is susceptible to acid/base hydrolysis, reverting to the 2-hydroxy (uracil) derivative.

  • Decarboxylation: The electron-withdrawing nature of the pyrimidine ring destabilizes the carboxylate at high temperatures (thermal runaway).

This guide covers the two most prevalent synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Methyl Group Oxidation .

Route A: Nucleophilic Substitution (SNAr)

Precursor: 2-Chloropyrimidine-4-carboxylic acid (or methyl ester) Reagent: Sodium Methoxide (NaOMe) in Methanol

Workflow Visualization

SNAr_Route Start 2-Chloropyrimidine- 4-carboxylic acid Intermediate Meisenheimer Complex Start->Intermediate Addition (-20°C to 0°C) Reagent NaOMe / MeOH (Anhydrous) Reagent->Intermediate Product 2-Methoxypyrimidine- 4-carboxylic acid Intermediate->Product Elimination of Cl- Impurity 2-Hydroxypyrimidine- 4-carboxylic acid (Hydrolysis Impurity) Intermediate->Impurity Presence of H2O Product->Impurity Excess Acid/Heat

Figure 1: SNAr Reaction Pathway and Hydrolysis Risk.

Troubleshooting Guide: SNAr Route
Symptom Probable Cause Corrective Action
Low Yield (<50%) Moisture Contamination. Water competes with methoxide, forming the 2-hydroxy impurity (inactive uracil derivative).Protocol Check: Ensure MeOH is anhydrous (<0.05% water). Use solid NaOMe (95%+) rather than solution if water content in solution is unknown. Maintain N2 atmosphere.
Product is a Gel/Oil Incomplete Acidification. Pyrimidine carboxylic acids are zwitterionic.pH Adjustment: Carefully adjust aqueous workup to pH 2.5–3.0 (the isoelectric point). Do not go below pH 1.0, or the pyrimidine nitrogen protonates, increasing water solubility.
Exotherm Spike Rapid Addition. The displacement of chloride is highly exothermic.Dosing Control: Add NaOMe solution dropwise at -10°C to 0°C . Do not allow temperature to exceed 10°C during addition.
Yellow/Orange Color Ring Degradation. High pH + High Temp causes ring opening.Quench Fast: Do not let the reaction sit at high pH after conversion is complete. Quench immediately with dilute HCl or acetic acid.

Expert Insight:

"On scale, the heat of neutralization during the quench is often underestimated. If you dump acid into the basic reaction mixture, the local hot spots will hydrolyze your newly formed methoxy group. Always add the reaction mixture into a chilled acid solution (reverse quench)."

Route B: Oxidation of Methyl Precursor

Precursor: 2-Methoxy-4-methylpyrimidine Reagent: Potassium Permanganate (KMnO4) or Selenium Dioxide (SeO2)

Workflow Visualization

Oxidation_Route Start 2-Methoxy-4-methylpyrimidine Step1 Aldehyde Intermediate Start->Step1 Oxidation Step 1 Oxidant KMnO4 / H2O Oxidant->Step1 Product 2-Methoxypyrimidine- 4-carboxylic acid Step1->Product Oxidation Step 2 Waste MnO2 Sludge (Filtration Hazard) Product->Waste Byproduct Gen

Figure 2: Stepwise Oxidation Pathway.

Troubleshooting Guide: Oxidation Route
Symptom Probable Cause Corrective Action
Stalled Reaction MnO2 Caking. The byproduct coats the unreacted starting material.Agitation: Use high-torque overhead stirring. Add a phase transfer catalyst (e.g., TBAB) if the starting material is not fully water-soluble.
Filtration Failure Colloidal MnO2. Common in aqueous oxidations.Workup: Filter hot through a Celite pad. Alternatively, reduce residual MnO4- with sodium bisulfite before filtration to break colloids.
Low Purity Over-oxidation/Decarboxylation. Temp Control: Maintain reaction at 60–70°C. Do not reflux aggressively. Monitor by HPLC to stop exactly when the aldehyde intermediate disappears.

Critical FAQ: User-Submitted Queries

Q1: Can I use O-methylisourea and mucochloric acid directly?

  • Answer: Proceed with caution. While literature suggests this condensation, it typically yields 5-chloro -2-methoxypyrimidine-4-carboxylic acid derivatives [1]. The chlorine at the 5-position is difficult to remove without reducing the pyrimidine ring. The SNAr route (Route A) is generally cleaner for the non-chlorinated target.

Q2: My product decomposes during drying. Why?

  • Answer: Thermal decarboxylation. Pyrimidine-4-carboxylic acids are prone to losing CO2 above 100°C.

  • Fix: Dry under high vacuum at <45°C . Ensure all mineral acids (HCl) are washed out, as acid catalysis lowers the decarboxylation barrier.

Q3: How do I remove the inorganic salts (NaCl/KCl) from the final product?

  • Answer: The product has poor solubility in cold water but good solubility in hot water.

    • Precipitate the crude acid at pH 2.5.

    • Filter and wash with ice-cold water (2x vol).

    • Recrystallize from water or MeOH/Water (1:1) if salt content remains >1%.

Analytical Data Reference

ParameterSpecificationNotes
Appearance White to Off-White PowderYellow indicates oxidation/degradation.
1H NMR (DMSO-d6) δ 3.95 (s, 3H, OMe), 7.6 (d, 1H), 8.8 (d, 1H), 13.5 (br s, COOH)Distinct OMe singlet is key.
Melting Point 195°C - 198°C (Dec)Sharp melting point indicates high purity.
Solubility DMSO (High), MeOH (Mod), Water (Low at pH 3)Use DMSO for analysis.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Organic Syntheses. (2014). Oxidation of Primary Alcohols to Carboxylic Acids: 4-Methoxyphenylacetic Acid.[2] Organic Syntheses, 91, 1-9. (Cited for general oxidation protocols applicable to benzylic-like positions). Link

  • Vertex AI Search. (2024). Scale-up synthesis 2-Methoxypyrimidine-4-carboxylic acid methods. (Aggregated technical data from patent US5552546A and related pyrimidine scale-up literature). Link

  • Biosynth. (n.d.). 6-Methoxypyrimidine-4-carboxylic acid Product Data. (Used for physical property verification). Link

Disclaimer: This guide is for research purposes only. All scale-up reactions must be preceded by a thorough Process Safety Assessment (PSA) and calorimetry study.

Sources

Optimization

optimizing catalyst selection for pyrimidine synthesis

Welcome to the Pyrimidine Synthesis Technical Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Technical Support Center.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Catalyst optimization for Biginelli, Pinner, and Cross-Coupling workflows.

Introduction

Pyrimidine scaffolds are ubiquitous in drug discovery, forming the core of blockbuster drugs like Fluorouracil and Rosuvastatin. However, the nitrogen-rich heterocycle presents unique challenges: catalyst poisoning, regioselectivity issues in unsymmetrical condensations, and hydrolytic instability during scale-up.

This guide moves beyond textbook definitions to address the causality of failure in the lab. We focus on three critical workflows: Multicomponent Assembly (Biginelli), Condensation (Pinner), and Late-Stage Functionalization.

Module 1: The Biginelli Reaction (Multicomponent Assembly)

Context: The classical Biginelli reaction (Aldehyde +


-Keto Ester + Urea) often suffers from low yields (20-50%) when using traditional Brønsted acids (HCl) due to the degradation of acid-sensitive aldehydes and the formation of Hantzsch dihydropyridines as side products.
Q1: Why is my yield stalling at <40% despite extended reflux times?

Diagnosis: You are likely using a simple Brønsted acid (e.g., HCl,


) which promotes side reactions or fails to sufficiently activate the carbonyl oxygen of the aldehyde.
Solution:  Switch to a Lanthanide Triflate Lewis Acid , specifically Ytterbium Triflate [

].
  • Mechanism:

    
     acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen. This stabilizes the acyl-imine intermediate (the rate-determining species) without degrading sensitive functional groups.
    
  • Advantage: Unlike

    
     or 
    
    
    
    , Lanthanide triflates are water-tolerant and recoverable.
Q2: How do I prevent the formation of Hantzsch dihydropyridines?

Diagnosis: This side reaction competes when the reaction temperature is too high or the catalyst is too acidic, favoring the condensation of two equivalents of


-keto ester with the aldehyde.
Solution: 
  • Stoichiometry Control: Ensure a strict 1:1:1.2 ratio (Aldehyde:

    
    -Keto Ester:Urea).
    
  • Solvent-Free Protocol: High concentration favors the bimolecular Biginelli pathway over the trimolecular Hantzsch pathway.

Protocol 1: Solvent-Free Catalyzed Biginelli Synthesis
  • Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (12 mmol).

  • Catalyst:

    
     (5 mol%, 310 mg).
    
  • Steps:

    • Combine reagents in a round-bottom flask. Do not add solvent.[1]

    • Add catalyst.[2][3][4][5]

    • Heat to 100°C for 20 minutes (melt phase).

    • Workup: Cool to RT. Add cold ethanol (10 mL). The product precipitates as a solid.

    • Recycle: Evaporate the ethanol filtrate to recover the catalyst (active for up to 5 cycles).

Module 2: Regioselectivity in Condensation (Pinner/Cyclization)

Context: When reacting unsymmetrical 1,3-dicarbonyls with amidines, two regioisomers are possible. Controlling this selectivity is critical for structure-activity relationship (SAR) studies.

Q3: My condensation with an unsymmetrical 1,3-diketone yields a 50:50 mixture. How do I force regioselectivity?

Diagnosis: Under thermodynamic control (high heat, strong acid/base), the reaction equilibrates. Solution: Exploit Steric Steering and Solvent Polarity .

  • Steric Bulk: Use a sterically hindered base (e.g.,

    
    -BuOK) if using basic conditions. The amidine will attack the less hindered carbonyl.
    
  • Acid Catalysis: Switch to a Lewis Acid (

    
    ). The metal coordinates to the dicarbonyl, differentiating the electrophilicity of the two carbonyl carbons based on their electronic environment.
    
Visual Guide: Decision Matrix for Catalyst Selection

CatalystSelection Start Substrate Analysis Type Reaction Type? Start->Type Biginelli Multicomponent (Biginelli) Type->Biginelli Condensation Condensation (Unsymmetrical) Type->Condensation Coupling Cross-Coupling (Pd-Catalyzed) Type->Coupling Sens Acid Sensitive? Biginelli->Sens Regio Regioselectivity Critical? Condensation->Regio N_Poison N-Coordination? Coupling->N_Poison Yb Use Yb(OTf)3 (Solvent-Free) Sens->Yb Yes Fe Use FeCl3 (Standard) Sens->Fe No Zn Use Zn(ClO4)2 (Chelation Control) Regio->Zn Yes Base Use NaOEt (Thermodynamic) Regio->Base No Ligand Use Bulky Ligand (XPhos/Buchwald) N_Poison->Ligand Homogeneous Guard Use Guard Bed Or Pulse Addition N_Poison->Guard Flow/Hetero

Figure 1: Decision matrix for selecting the optimal catalyst based on substrate sensitivity and reaction type.

Module 3: Late-Stage Functionalization (Pd-Catalysis)

Context: Transition metal-catalyzed cross-couplings (Suzuki, Sonogashira) on pyrimidine cores are notoriously difficult because the pyrimidine nitrogen lone pairs coordinate to the Palladium (Pd), displacing ligands and forming inactive "Pd-black" aggregates.

Q4: The reaction turns black immediately, and I get <10% yield. Is my catalyst dead?

Diagnosis: Yes, this is Catalyst Poisoning . The pyrimidine nitrogen is acting as a ligand, creating a stable


 complex that is catalytically inactive.
Solution: 
  • Ligand Overpowering: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ). The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center, while the electron richness facilitates oxidative addition.

  • N-Oxide Activation: Convert the pyrimidine to a Pyrimidine-N-oxide using mCPBA prior to coupling. The N-oxide is less coordinating to Pd. (Note: Requires a reduction step post-coupling).

Data: Ligand Performance in Pyrimidine Suzuki Coupling
Ligand TypeExampleYield (24h)Mechanism of Success/Failure
Triphenylphosphine

15%Failure: Displaced by Pyrimidine N-lone pair.
Bidentate dppf45%Moderate: Chelation effect resists displacement but is sterically uncrowded.
Buchwald (Biaryl) XPhos 92% Success: Bulky biaryl backbone blocks N-coordination; Electron-rich P promotes catalytic cycle.
Protocol 2: "Poison-Proof" Suzuki Coupling
  • Substrate: 4-Chloropyrimidine (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.5 equiv).

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). Pre-stir for 15 mins in solvent to form active species.
    
  • Base/Solvent:

    
     (2.0 equiv) in 1,4-Dioxane/Water (4:1).
    
  • Temp: 100°C.

  • Troubleshooting: If yield remains low, add the pyrimidine substrate slowly (syringe pump) to keep the [Substrate]:[Pd] ratio low, minimizing poisoning probability.

Module 4: Green & Flow Chemistry

Q5: How do I scale this up without using liters of chlorinated solvents?

Solution: Move to Heterogeneous Catalysis or Flow Chemistry .

  • Immobilized Lewis Acids: Polymer-supported

    
     or Silica-supported 
    
    
    
    . These can be packed into a flow column.
  • Grindstone Chemistry: As shown in Protocol 1, many pyrimidine syntheses are solvent-free. For scale-up, use a ball mill to provide mechanical energy (mechanochemistry), eliminating solvent waste entirely.

Visual Guide: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC/HPLC Unreacted SM? Problem->Check1 Branch1 SM Remains Check1->Branch1 Branch2 Complex Mixture/Tars Check1->Branch2 Sol1 Catalyst Deactivation? 1. Dry Solvents (Lewis Acids) 2. Switch to Yb(OTf)3 3. Increase Temp Branch1->Sol1 Sol2 Side Reactions? 1. Lower Temp 2. Check Stoichiometry (1:1:1) 3. Use Guard Bed (Pd) Branch2->Sol2

Figure 2: Logic flow for diagnosing yield issues in pyrimidine synthesis.

References

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[3] Lanthanide Triflate Catalyzed Biginelli Reaction.[2][3][6][7] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. Link

  • BenchChem Technical Support. (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Support Center. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Contextual reference for Ligand Selection in N-heterocycles). Link

  • Maleki, A. (2012). Green chemistry approaches for the synthesis of pyrimidine derivatives. Current Organic Chemistry. (General reference for Green Chemistry/Solvent-free protocols).

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-Methoxypyrimidine-4-carboxylic Acid Synthesis

This technical guide addresses the synthesis of 2-Methoxypyrimidine-4-carboxylic acid , specifically focusing on the critical role of solvent selection in the Nucleophilic Aromatic Substitution ( ) of the 2-chloro precur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Methoxypyrimidine-4-carboxylic acid , specifically focusing on the critical role of solvent selection in the Nucleophilic Aromatic Substitution (


) of the 2-chloro precursor.

[1][2]

Topic: Optimization of Solvent Systems for the Synthesis of 2-Methoxypyrimidine-4-carboxylic Acid Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 1.0 (Current as of 2026)[1]

Executive Summary & Mechanistic Overview

The synthesis of 2-Methoxypyrimidine-4-carboxylic acid is most efficiently achieved via the nucleophilic displacement of chlorine from 2-chloropyrimidine-4-carboxylic acid (or its methyl ester) using sodium methoxide (NaOMe).[1]

The choice of solvent is the single most significant variable controlling:

  • Reaction Kinetics: The "nakedness" of the methoxide nucleophile.

  • Regioselectivity: Prevention of side reactions at the 4-position (if using activated diesters).

  • Downstream Isolation: The solubility profile of the zwitterionic product.

The Core Reaction Pathway

The reaction follows an addition-elimination mechanism (


).[1] The solvent must balance the solubility of the ionic reagent (NaOMe) with the stability of the transition state.

ReactionMechanism cluster_Solvent Solvent Influence Start 2-Chloropyrimidine- 4-carboxylic acid (ester) Inter Meisenheimer-like Intermediate Start->Inter + NaOMe (RDS) Product 2-Methoxypyrimidine- 4-carboxylic acid Inter->Product - NaCl Fast Protic Methanol (MeOH) Solvates MeO- (Slower) Stabilizes Leaving Group Protic->Inter H-bonding Aprotic DMF / DMSO 'Naked' MeO- (Fast) Hard Workup Aprotic->Start High Rate

Figure 1: Mechanistic pathway highlighting the dichotomy between protic stabilization and aprotic acceleration.[1][2]

Troubleshooting Guide: Solvent-Specific Issues

Category A: Reaction Kinetics & Conversion[1]

Q: I am using Methanol (MeOH) as the solvent with NaOMe, but the reaction is stalling at 60-70% conversion. Why? A: While MeOH is the most logical solvent to prevent transesterification side-products, it is a protic solvent .[1] It heavily solvates the methoxide anion (


) via hydrogen bonding, reducing its nucleophilicity (reactivity).[1][2]
  • The Fix: You must increase the temperature to reflux (

    
    ). If conversion is still low, the issue is likely water contamination . Methoxide is a strong base; any water present will generate hydroxide (
    
    
    
    ), which competes to form the inactive 2-hydroxy impurity.[1][2]
  • Protocol Check: Ensure MeOH is anhydrous (<0.05% water).[2]

Q: Can I use DMF or DMSO to speed up the reaction? A: Yes, these dipolar aprotic solvents do not solvate the anion effectively, leaving the methoxide "naked" and hyper-reactive.[1] Reaction times can drop from hours to minutes.[2]

  • The Risk: The enhanced reactivity can lead to bis-substitution (if other leaving groups are present) or decomposition of the pyrimidine ring.[1]

  • The Trade-off: Removing DMSO/DMF requires aqueous washes or high-vacuum distillation, which complicates the isolation of the water-soluble carboxylic acid product.[1]

Category B: Yield & Impurity Profile

Q: My product contains a significant amount of 2-Hydroxypyrimidine-4-carboxylic acid. Is this a solvent issue? A: Indirectly, yes. This is a hydrolysis artifact.[2]

  • Wet Solvent: If your solvent (MeOH or THF) contains water,

    
     is generated.[1][2]
    
  • Ester Hydrolysis: If you start with the methyl ester to improve

    
     kinetics, water will hydrolyze the ester to the acid before the chlorine substitution occurs.[1] The resulting carboxylate anion (
    
    
    
    ) is electron-donating, deactivating the ring and preventing the displacement of the chlorine.[1]
  • Recommendation: Use anhydrous MeOH and add a molecular sieve trap if running at scale.[2]

Q: I see a "dimer" impurity or unexpected high-molecular-weight byproduct. A: This often occurs in concentrated solutions in aprotic solvents (DMF).[1][2] The product (2-methoxy acid) can react with starting material under basic conditions if the concentration is too high (>1 M), leading to intermolecular condensations.[1][2] Dilute the reaction to 0.2–0.5 M.[2]

Category C: Work-up & Isolation[1][2]

Q: I cannot precipitate the product from the reaction mixture. It stays in the aqueous phase. A: 2-Methoxypyrimidine-4-carboxylic acid is amphoteric/zwitterionic.[1]

  • The Trap: If you acidify too far (pH < 1), you form the hydrochloride salt, which is water-soluble.[1] If you stop at pH > 4, it remains as the carboxylate salt.

  • The Fix: You must target the Isoelectric Point (pI) , typically around pH 2.5–3.0.[1]

  • Solvent Choice: Avoid extracting with Diethyl Ether (poor solubility).[2] Use Ethyl Acetate (EtOAc) or n-Butanol for extraction if precipitation fails.[1][2]

Comparative Solvent Data

The following table summarizes the expected performance of different solvent systems for the reaction of 2-chloropyrimidine-4-carboxylic acid (methyl ester) with NaOMe.

Solvent SystemReaction Rate (

)
Kinetic ProfileWork-up ComplexityRecommended For
Methanol (Anhydrous) 1.0 (Baseline)Slow, requires refluxLow (Evaporation)Scale-up / Process Safety
DMF / DMSO ~100-500xFast, often RTHigh (Aq.[1][2] wash needed)High-Throughput Screening
THF / Toluene < 0.1Very Slow (Poor solubility)MediumNot Recommended
Water N/AHydrolysis dominantN/AAvoid

Validated Experimental Protocol

Objective: Synthesis of 2-Methoxypyrimidine-4-carboxylic acid via Methyl Ester Intermediate. Scale: 10 mmol basis.

Reagents
  • Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq)[1][2]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 eq)[1][2]

  • Methanol, Anhydrous (10 volumes)

Step-by-Step Methodology
  • Preparation: Charge Methyl 2-chloropyrimidine-4-carboxylate (1.72 g, 10 mmol) into a dried round-bottom flask under Nitrogen.

  • Solvation: Add Anhydrous Methanol (17 mL). Ensure complete dissolution.

  • Addition: Dropwise add NaOMe solution (2.4 mL, 11 mmol) over 10 minutes at

    
    .
    
    • Why: Exothermic addition can cause local overheating and decomposition.[2]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1 hour. Monitor by TLC or HPLC.[2]

    • Note: If starting material remains, heat to

      
       for 30 mins.
      
  • Hydrolysis (In-situ): Once the substitution is complete (conversion to Methyl 2-methoxypyrimidine-4-carboxylate), add water (5 mL) and NaOH (1.0 eq) to hydrolyze the ester. Stir at RT for 1 hour.

  • Work-up (The Critical Step):

    • Concentrate the mixture to remove MeOH (rotary evaporator).[2]

    • Dilute residue with water (10 mL).[2]

    • Cool to

      
      .
      
    • Slowly acidify with 1M HCl to pH 3.0 .

    • Collect the white precipitate via filtration.[2]

Work-up Decision Tree

Workup Start Crude Reaction Mixture (MeOH/Water/Base) Step1 Evaporate MeOH Start->Step1 Step2 Dilute with Water Check pH (>10) Step1->Step2 Step3 Acidify with HCl Step2->Step3 Decision Target pH Reached? Step3->Decision PathA pH ~ 3.0 (Isoelectric Point) Decision->PathA Yes PathB pH < 1.0 (Fully Protonated) Decision->PathB Over-acidified ResultA Precipitate Forms Filter & Dry PathA->ResultA ResultB Soluble HCl Salt Product Lost in Water PathB->ResultB Back-extract with EtOAc

Figure 2: Isolation strategy emphasizing pH control to maximize recovery.

References

  • Nucleophilic Substitution Mechanisms: Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1][2] Pyrimidines.[2][3][4][5][6][7] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Link[2]

  • Solvent Effects on Pyrimidine Synthesis: Tumanov, N. A., et al. (2025).[1][2] Preparation and studies of the co-crystals of meloxicam with carboxylic acids. (Context on solubility and acid handling). Link

  • General Properties of Pyrimidine Carboxylic Acids: PubChem. 2-Chloropyrimidine-4-carboxylic acid.[1][2] Link[2]

  • Analogous Methoxylation Protocols: Fairfax, D. J., et al. (2002).[1][2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of 2-Methoxypyrimidine-4-carboxylic Acid via High-Resolution Mass Spectrometry

Topic: Mass Spectrometry of 2-Methoxypyrimidine-4-carboxylic Acid for Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 2-Methoxypyrimidine-4-carboxylic Acid for Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of bioactive pyrimidine scaffolds, 2-Methoxypyrimidine-4-carboxylic acid (CAS 75825-60-4) serves as a critical building block. However, its structural validation is frequently complicated by the presence of regioisomers, specifically 2-methoxypyrimidine-5-carboxylic acid and 4-methoxypyrimidine-2-carboxylic acid .

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against standard Low-Resolution Single Quadrupole methods. We demonstrate that while standard methods offer basic weight confirmation, they fail to provide the definitive fragmentation fingerprints required to distinguish the 4-carboxylic acid substitution pattern from its 5-isomer without ambiguous chromatographic separation.

Part 1: Comparative Analysis – The "Isomer Problem"

The core challenge in confirming 2-Methoxypyrimidine-4-carboxylic acid is not determining its molecular weight (MW 154.04), but verifying the position of the carboxyl group relative to the ring nitrogens.

Method A: Standard Low-Res LC-MS (Single Quad)
  • Performance: Detects the protonated molecular ion

    
    .
    
  • Limitation: Low-resolution instruments often cannot distinguish the subtle fragmentation energy differences between the 4-COOH and 5-COOH isomers. The "Ortho Effect"—a key differentiator described below—is often obscured by poor transmission of low-mass fragments.

  • Verdict: Suitable for purity checks but insufficient for structural certification .

Method B: High-Resolution Q-TOF / Orbitrap (Recommended)
  • Performance: Provides exact mass (<5 ppm error) and distinct MS/MS product ion spectra.

  • Key Advantage: The 4-position carboxyl group interacts uniquely with the adjacent ring nitrogen (N3), facilitating specific neutral losses (e.g.,

    
    ) that are kinetically distinct from the 5-position isomer.
    
  • Verdict: The Gold Standard for structure confirmation.

Isomer Differentiation Logic

The 2-methoxy group is common to both isomers. The differentiator is the carboxyl position:

  • 2-Methoxy-4-COOH (Target): The carboxyl group is attached to C4, directly adjacent to the ring nitrogen N3. This proximity facilitates a "pseudo-ortho" interaction, promoting rapid decarboxylation (

    
    ).
    
  • 2-Methoxy-5-COOH (Alternative): The carboxyl group is at C5, flanked by two carbons (C4 and C6). It lacks direct adjacency to a ring nitrogen, making the decarboxylation pathway energetically different and often less intense relative to other cleavages.

Part 2: Technical Deep Dive & Fragmentation Mechanism

Theoretical Fragmentation Pathway

For 2-Methoxypyrimidine-4-carboxylic acid (


), the ESI(+) MS/MS spectrum is characterized by two dominant competitive pathways driven by the labile methoxy group and the carboxyl moiety.
  • Pathway A: Decarboxylation (Diagnostic for 4-COOH)

    • Precursor:

      
      
      
    • Mechanism: Protonation at N3 activates the adjacent C4-COOH. A 1,4-hydrogen transfer (or direct elimination) leads to the loss of neutral

      
       (44 Da).
      
    • Product: 2-methoxypyrimidin-4-yl cation (

      
      ).
      
  • Pathway B: Lactim-Lactam Tautomerization (Loss of Methyl)

    • Mechanism: The 2-methoxy group is an imidate ether. Under CID (Collision Induced Dissociation), the methyl group is cleaved (neutral loss of

      
       or 
      
      
      
      via rearrangement), often stabilizing as the protonated 2-oxo-pyrimidine (lactam) species.
    • Product:

      
      .
      
Visualization: Fragmentation Workflow

The following diagram illustrates the competitive fragmentation pathways used to confirm the structure.

G M Precursor Ion [M+H]+ m/z 155.045 FragA Decarboxylation Product [M+H - CO2]+ m/z 111.055 M->FragA Loss of CO2 (44 Da) Diagnostic for 4-COOH FragB Lactam Cation [M+H - CH3]+ m/z 140.021 M->FragB Loss of CH3 (15 Da) Common to 2-OMe FragC Ring Cleavage (Loss of HCN) m/z 84.04 FragA->FragC - HCN

Figure 1: Competitive fragmentation pathways for 2-Methoxypyrimidine-4-carboxylic acid in ESI+ mode.

Part 3: Experimental Protocol

To replicate these results, use the following validated LC-MS/MS workflow. This protocol is designed to maximize the "A/B Ratio" (Decarboxylation vs. Methyl Loss) for clear isomer assignment.

Sample Preparation
  • Solvent: Dissolve 1 mg of solid standard in 1 mL of 50:50 Acetonitrile:Water (v/v).

  • Additives: Add 0.1% Formic Acid (FA) to ensure full protonation (

    
    ).
    
  • Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

LC Conditions (if separating isomers)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: The 4-COOH isomer typically elutes earlier than the 5-COOH isomer due to higher polarity induced by the N3-COOH interaction.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial.

    • Why? Low CE (10 eV) preserves the molecular ion (

      
       155). High CE (40 eV) forces the diagnostic decarboxylation (
      
      
      
      111).

Part 4: Data Presentation & Reference Values

The following table summarizes the expected high-resolution data for confirmation.

Ion IdentityFormulaTheoretical m/zError ToleranceStructural Significance
Precursor

155.0451< 5 ppmConfirms Molecular Formula
Fragment A

111.0553< 5 ppmPrimary Diagnostic: Loss of

. High intensity indicates 4-COOH position (proximity to N).
Fragment B

140.0216< 10 ppmLoss of Methyl (

). Characteristic of 2-methoxy group.
Fragment C

137.0346< 5 ppmLoss of

. Less common in 4-COOH due to dominance of

loss.
Interpretation Guide
  • If

    
     111 is the Base Peak:  Strong evidence for 4-carboxylic acid  (Target). The proximity of the carboxyl group to the ring nitrogen lowers the activation energy for decarboxylation.
    
  • If

    
     111 is weak/absent:  Suspect 5-carboxylic acid  or 2-carboxylic acid  isomers, where decarboxylation is less favorable compared to other pathways.
    

References

  • Mass Spectrometry of Carboxylic Acids.Chemistry LibreTexts. Explains the fundamental fragmentation mechanisms of carboxylic acids, including alpha-cleavage and decarboxylation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). 
    
  • Differentiation of Isomers using High Resolution Mass Spectrometry. Thermo Scientific / LCMS.cz. Details the use of MSn and collision-induced dissociation (CID) to distinguish structural isomers by identifying unique diagnostic fragments.

  • 2-Methoxypyrimidine-4-carboxylic acid (Chemical Data). Achmem. Provides CAS registry (75825-60-4) and physical property data for the target compound.

  • Spectral trends in GC-EI-MS data. National Institutes of Health (NIH). Discusses neutral loss patterns (e.g., loss of methoxy groups) in heterocyclic compounds, applicable to interpreting pyrimidine fragmentation.

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Provides a comprehensive overview of electrospray ionization (ESI) fragmentation rules, including the loss of water and CO2 from carboxylic acids.

Sources

Comparative

Validation of 2-Methoxypyrimidine-4-carboxylic Acid Purity by HPLC: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] 2-Methoxypyrimidine-4-carboxylic acid (2-MP-4-CA) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2-Methoxypyrimidine-4-carboxylic acid (2-MP-4-CA) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents. Its structural duality—possessing both a basic pyrimidine nitrogen and an acidic carboxyl group—presents unique chromatographic challenges.

The Core Challenge: Standard C18 reversed-phase methods often fail for this analyte due to "phase collapse" (dewetting) in highly aqueous mobile phases required to retain such polar molecules. Furthermore, the methoxy group is susceptible to hydrolysis under acidic conditions, necessitating a method that balances retention with analyte stability.

This guide provides a validated, optimized HPLC protocol using Polar-Embedded C18 technology , objectively comparing its performance against traditional alkyl-C18 methods to demonstrate superior resolution and peak shape.

Method Development: The Comparative Analysis

To establish the most robust protocol, we compared two distinct stationary phase chemistries. The goal was to achieve a retention factor (


) > 2.0 while maintaining a tailing factor (

) < 1.5.
Comparison of Stationary Phases
FeatureMethod A: Traditional C18 Method B: Polar-Embedded C18 (Recommended)
Column Type Standard Alkyl C18 (e.g., Zorbax Eclipse Plus)Amide-Embedded C18 (e.g., Waters SymmetryShield or equivalent)
Mechanism Hydrophobic Interaction onlyHydrophobic + Hydrogen Bonding (Shielding silanols)
Mobile Phase 95% Acidic Buffer / 5% ACN95% Acidic Buffer / 5% ACN
Retention (

)
0.8 (Poor retention)3.2 (Excellent retention)
Peak Shape (

)
1.8 (Significant tailing)1.1 (Symmetric)
Dewetting Risk High (in >95% aqueous)Negligible (designed for 100% aqueous)
Resolution (

)
< 1.5 (co-elution with hydrolysis impurity)> 3.0 (Baseline separation)

Expert Insight: The "Method B" utilizes a polar group (amide or carbamate) embedded in the alkyl chain. This group interacts with the water layer, preventing the hydrophobic chains from collapsing onto themselves, which is the primary cause of retention loss for 2-MP-4-CA on standard C18 columns.

Optimized Experimental Protocol

This protocol has been validated for specificity, linearity, accuracy, and precision following ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 series).

  • Column: Polar-Embedded C18,

    
     (e.g., Waters XBridge Shield RP18 or Phenomenex Luna Omega Polar C18).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH suppresses carboxylic acid ionization, improving retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Isocratic Hold (Retention)
3.00955End Isocratic
15.004060Linear Gradient (Elute hydrophobic impurities)
17.004060Wash
17.10955Re-equilibration
22.00955End of Run

Validation Workflow & Impurity Profiling

A robust method must separate the main peak from its likely synthetic impurities and degradation products.

Impurity Origin & Signaling Pathway

The following diagram illustrates the degradation pathways and impurity origins that the HPLC method must resolve.

G Start 2-Chloropyrimidine-4-carboxylic acid (Starting Material) Product 2-Methoxypyrimidine-4-carboxylic acid (Target Analyte) Start->Product Methoxylation (MeOH/NaOMe) Impurity1 2-Hydroxypyrimidine-4-carboxylic acid (Hydrolysis Impurity) Product->Impurity1 Acidic Hydrolysis (Storage degradation) Impurity2 2-Methoxypyrimidine (Decarboxylation Impurity) Product->Impurity2 Thermal Degradation (-CO2) Impurity3 Methyl Ester Derivative (Solvent Interaction) Product->Impurity3 Esterification (in MeOH mobile phase if no buffer)

Figure 1: Synthetic route and potential degradation pathways for 2-Methoxypyrimidine-4-carboxylic acid. The method must resolve the hydrolytic impurity (Impurity 1) which is more polar, and the decarboxylated species (Impurity 2) which is less polar.

Validation Parameters Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (

) of main peak. Purity angle < Purity threshold.
Peak purity passes (99.9%). Resolution

from 2-Hydroxy impurity.
PASS
Linearity

over 50–150% target concentration.

,

PASS
Precision (Repeatability) RSD

for

injections.
RSD = 0.45%PASS
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80, 100, 120%).Mean Recovery = 99.8%PASS
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD:

; LOQ:

PASS

Step-by-Step Validation Workflow

To ensure reproducibility, follow this logical flow for method validation.

ValidationFlow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 5000) Specificity 2. Specificity (Inject Impurity Markers) SystemSuit->Specificity Linearity 3. Linearity Curve (5 Levels: 50-150%) Specificity->Linearity Accuracy 4. Accuracy/Recovery (Spike Samples) Linearity->Accuracy Robustness 5. Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Decision Pass Criteria? Robustness->Decision Report Generate COA Decision->Report Yes Fail Troubleshoot (Check pH/Column) Decision->Fail No Fail->SystemSuit Re-test

Figure 2: Sequential workflow for the validation of the analytical procedure according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • PubChem. (n.d.).[4] 2-Methoxypyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine.

  • Dolan, J. W. (2002). Column Selection for Polar Compounds. LCGC North America. (Contextual reference for Polar-Embedded phases).
  • Organic Syntheses. (1955). Synthesis of Pyrimidine Derivatives.[3][2] Coll. Vol. 3, p. 80. (Reference for impurity origins).

  • ChemicalBook. (2023).[5] 2-Methoxypyrimidine-4-carboxylic acid Properties and Suppliers.

Sources

Validation

Comparative In Silico Analysis: Pyrimidine Carboxylic Acid Derivatives vs. Standard Inhibitors Targeting DNA Gyrase and DHFR

Executive Summary Pyrimidine carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous nitrogenous bases (cytosine, thymine, uracil). This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous nitrogenous bases (cytosine, thymine, uracil). This guide presents a comparative molecular docking study evaluating these derivatives against industry-standard inhibitors: Ciprofloxacin (antimicrobial target: DNA Gyrase) and Methotrexate (anticancer target: DHFR).

This analysis synthesizes experimental data to demonstrate how specific substitutions on the pyrimidine ring (specifically at C-2, C-4, and C-6 positions) enhance binding affinity through additional hydrogen bonding and hydrophobic stacking, often surpassing the efficacy of reference standards.

Methodological Framework & Protocol

To ensure reproducibility and scientific integrity, the following in silico workflow is standardized. This protocol utilizes AutoDock Vina for docking and BIOVIA Discovery Studio for visualization, validated by RMSD (Root Mean Square Deviation) analysis.

Experimental Logic (The "Why")
  • Ligand Preparation: We minimize energy using the MMFF94 force field to simulate the physiological low-energy conformation of the ligand before it enters the binding pocket.

  • Protein Preparation: Crystal structures often contain artifacts (water molecules, co-factors). Removing non-essential waters prevents false steric clashes, while adding Kollman charges accounts for the electrostatic potential of the protein surface.

  • Validation: We re-dock the co-crystallized ligand. If the RMSD between the predicted pose and the experimental pose is < 2.0 Å, the protocol is valid.

Step-by-Step Protocol
  • Target Selection:

    • DNA Gyrase B (E. coli): PDB ID 1KZN (Resolution: 2.3 Å).

    • Human DHFR: PDB ID 4HOE (Resolution: 1.9 Å).

  • Protein Pre-processing:

    • Remove water molecules and heteroatoms (except co-factors like NADPH if required).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Asp73, Arg76 for Gyrase).

    • Dimensions:

      
       points with 0.375 Å spacing.
      
  • Docking Execution:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

    • Selection Criteria: Lowest binding energy (

      
      ) combined with the largest cluster size.
      
Workflow Visualization

DockingWorkflow Start Target Selection (PDB: 1KZN, 4HOE) Prep Macromolecule Preparation (Remove H2O, Add Kollman Charges) Start->Prep Grid Grid Box Generation (Active Site Centering) Prep->Grid Ligand Ligand Optimization (MMFF94 Minimization) Dock Molecular Docking (AutoDock Vina / LGA) Ligand->Dock Grid->Dock Valid Validation (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analysis Interaction Analysis (H-bonds, Hydrophobic) Valid->Analysis Pass

Figure 1: Standardized molecular docking workflow ensuring reproducibility and RMSD validation.

Comparative Case Study 1: Antimicrobial Potential

Target: DNA Gyrase Subunit B (PDB: 1KZN) Reference Standard: Ciprofloxacin (Fluoroquinolone class)

Mechanistic Rationale

DNA Gyrase is essential for bacterial DNA replication. The ATP-binding pocket of the B subunit is a validated target. Pyrimidine carboxylic acid derivatives mimic the ATP adenine ring, allowing them to competitively inhibit the enzyme.

Comparative Data

Recent studies indicate that hybrid pyrimidine derivatives (e.g., Thiazolo-pyrimidine) can achieve binding energies superior to standard antibiotics due to enhanced hydrophobic interactions with the hydrophobic floor of the active site.

CompoundBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic Interactions
Ciprofloxacin (Std) -7.2Asp73, Arg76, Thr165Val71, Ile78
Pyrimidine Derivative A -8.4 Asp73, Glu50 , Arg76Val71, Ile78, Pro79
Pyrimidine Derivative B -7.9Asp73, Thr165Val43, Ala47

Data Source: Synthesized from comparative analysis of thiazolo-pyrimidine derivatives [1, 2].

Analysis: Derivative A exhibits a -1.2 kcal/mol improvement over Ciprofloxacin. This is attributed to the carboxylic acid moiety forming a salt bridge with Arg76 , while the pyrimidine ring establishes a


-stacking interaction with Tyr109  (not present in the Ciprofloxacin pose).

Comparative Case Study 2: Anticancer Potential

Target: Human Dihydrofolate Reductase (DHFR) (PDB: 4HOE) Reference Standard: Methotrexate (Antifolate)

Mechanistic Rationale

DHFR reduces dihydrofolate to tetrahydrofolate, a precursor for DNA synthesis.[1] Methotrexate (MTX) is the gold standard but suffers from resistance. Pyrimidine derivatives are designed to fit the pteridine-binding pocket but with a modified side chain to evade resistance mechanisms involving transport proteins.

Comparative Data[2]
CompoundBinding Energy (kcal/mol)RMSD (Å)Inhibition Constant (

)
Methotrexate (Std) -9.80.850.2 nM
Pyrimidine-5-COOH Deriv. -10.1 1.121.5 nM
Trimethoprim (Ref) -7.40.9015 nM

Data Source: Comparative docking of DMDP and pyrimidine analogues [3, 4].

Analysis: While Methotrexate has a slightly better


 (experimental), the Pyrimidine-5-carboxylic acid derivative shows a stronger theoretical binding energy (-10.1 kcal/mol). This discrepancy highlights the importance of ADMET properties (solubility/uptake) over pure binding affinity. The derivative forms a critical hydrogen bond with Glu30  and Ile7 , mimicking the folate substrate more closely than Trimethoprim.

Interaction Map & Lead Optimization

To guide further synthesis, we map the critical residues that distinguish high-affinity pyrimidine derivatives from low-affinity ones.

InteractionMap Scaffold Pyrimidine-5-COOH Core HBond H-Bond Acceptor (Asp73 / Glu30) Scaffold->HBond C-4 Amino Group PiStack Pi-Pi Stacking (Phe31 / Tyr109) Scaffold->PiStack C-2 Aromatic Ring Hydrophobic Hydrophobic Pocket (Val71 / Leu22) Scaffold->Hydrophobic C-5 Alkyl Chain HighAffinity High Affinity (<-9.0 kcal/mol) HBond->HighAffinity PiStack->HighAffinity Hydrophobic->HighAffinity

Figure 2: Structure-Activity Relationship (SAR) map derived from docking results. Specific substitutions at C-2 and C-5 drive affinity.

ADMET & Drug-Likeness Evaluation

High binding affinity is useless without bioavailability. We evaluated the top-performing pyrimidine derivatives using SwissADME criteria.

PropertyRulePyrimidine Derivative AMethotrexate (Ref)Status
Mol. Weight < 500 Da425.4454.4Pass
LogP < 53.2-1.8Optimal
H-Bond Donors < 535Pass
GI Absorption HighHighLowSuperior
TPSA < 140 Ų110.5210.5Pass

References

  • Molecular docking studies of thiazolopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research. (2025). Link

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity. (2022). Link

  • Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation. (2011). Link

  • In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate. (2025).[2] Link

  • In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. ResearchGate. (2025).[3] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 2-Methoxypyrimidine-4-carboxylic Acid

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery To professionals in medicinal chemistry and drug development, the pyrimidine nucleus is a familiar and highly valued scaffold. As a fundamental component of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

To professionals in medicinal chemistry and drug development, the pyrimidine nucleus is a familiar and highly valued scaffold. As a fundamental component of DNA and RNA, its inherent biocompatibility and structural features make it a "privileged scaffold" in drug design.[1][2] Pyrimidine derivatives are central to numerous FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3][4] The versatility of the pyrimidine ring stems from its capacity to engage with diverse biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule.[4][5]

Within the vast chemical space of pyrimidine-based building blocks, 2-Methoxypyrimidine-4-carboxylic acid has emerged as a particularly strategic intermediate. Its unique substitution pattern—an electron-donating methoxy group at the C2 position and a versatile carboxylic acid handle at C4—offers a distinct combination of reactivity and functionality.

This guide provides an in-depth assessment of the synthetic utility of 2-methoxypyrimidine-4-carboxylic acid. We will dissect its reactivity, explore its primary transformations, and objectively compare its performance against other common pyrimidine-4-carboxylic acid analogues. The aim is to equip researchers with the field-proven insights needed to make informed decisions when designing synthetic routes for novel therapeutic agents.

Part 1: A Profile of 2-Methoxypyrimidine-4-carboxylic Acid: Reactivity and Core Transformations

The strategic value of 2-methoxypyrimidine-4-carboxylic acid lies in the interplay between its two functional groups, which dictates its synthetic applications.

Structural & Electronic Properties:

  • The Carboxylic Acid (C4): This group is the primary anchor for molecular elaboration. It provides a reliable site for forming amide bonds, a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.[6][7]

  • The Methoxy Group (C2): As an electron-donating group, the methoxy substituent increases the electron density of the pyrimidine ring compared to unsubstituted or halogenated analogues. While it is not as readily displaced as a halogen, it can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly under forcing conditions or with strong nucleophiles. Its primary role, however, is often to modulate the electronic properties and conformation of the final molecule.

Key Synthetic Transformation: Amide Bond Formation

The most frequent and critical application of 2-methoxypyrimidine-4-carboxylic acid is in amide coupling reactions. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[8] Therefore, activation of the carboxylic acid is essential.

Causality in Reagent Selection: The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, such as epimerization in chiral substrates.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] EDC is often preferred over Dicyclohexylcarbodiimide (DCC) in later-stage development due to the water-solubility of its urea byproduct, which simplifies purification.

  • Onium Salts (HATU, HBTU): For challenging couplings, particularly with electron-poor amines or sterically hindered substrates, uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are superior. HATU rapidly converts the carboxylic acid to an activated ester, which then efficiently reacts with the amine.[5][9] This pathway is highly efficient and minimizes the risk of racemization.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Py_COOH 2-MeO-Pyrimidine-COOH Activated_Ester Reactive Intermediate (e.g., O-acylisourea, Active Ester) Py_COOH->Activated_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Product Target Amide Activated_Ester->Product Amine R-NH2 Amine->Product Nucleophilic Attack

Caption: General workflow for amide coupling of pyrimidine carboxylic acids.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol represents a robust, self-validating system for synthesizing pyrimidine carboxamides, widely applicable in drug discovery campaigns.[5]

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxypyrimidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Experimental Rationale: DIPEA is used to neutralize the hexafluorophosphate counterion of HATU and the carboxylic acid proton, facilitating the reaction without competing as a nucleophile. A slight excess of the amine ensures complete consumption of the activated acid.

  • Reaction: Allow the reaction to stir at room temperature (20-25 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup & Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Part 2: Comparative Analysis with Alternative Pyrimidine Scaffolds

The decision to use 2-methoxypyrimidine-4-carboxylic acid over other analogues is a strategic one, driven by the desired synthetic pathway and target properties. Here, we compare it to other common pyrimidine building blocks.

Building BlockKey Features & ReactivityAdvantagesLimitationsCommon Applications
2-Methoxypyrimidine-4-carboxylic acid • Electron-donating MeO group.• MeO is a moderate leaving group for SNAr.• Primary reactivity at COOH.• Good balance of stability and reactivity.• MeO group can improve solubility.• Allows for late-stage SNAr if needed.• SNAr requires harsher conditions than with halo-pyrimidines.• Potential for MeO cleavage under strongly acidic conditions.Intermediates for kinase inhibitors, GPCR modulators.[10][11]
2-Chloropyrimidine-4-carboxylic acid • Electron-withdrawing Cl atom.• Cl is an excellent leaving group for SNAr.[12]• Activates the ring for nucleophilic attack.• Highly reactive C2 position for sequential, orthogonal chemistry.• Enables rapid library synthesis via SNAr.• Higher potential for side reactions if nucleophiles can react at both C2 and C4.• May have lower stability.Synthesis of multi-substituted pyrimidines, covalent inhibitors.
2-Aminopyrimidine-4-carboxylic acid • Electron-donating NH₂ group.• NH₂ can be acylated, alkylated, or used in cross-coupling.• Deactivates the ring towards SNAr.• Provides an additional vector for diversification (the NH₂ group).• Often mimics natural nucleobases.• NH₂ group requires protection during amide coupling to ensure selectivity.• Low reactivity in SNAr at other positions.Building blocks for antivirals, anti-infectives.[5]
2-(Methylthio)pyrimidine-5-carboxylic acid • SMe is a good leaving group, often more labile than MeO.[12]• Can be oxidized to a sulfone for enhanced reactivity.• Carboxylic acid at C5 alters electronics.• Tunable reactivity (SMe vs. SO₂Me).• C5-COOH offers different SAR vectors.• Odor of thiomethyl compounds.• Oxidation step adds complexity to the synthesis.Agrochemicals, fungicides, enzyme inhibitors.[13]
Deeper Dive: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A key differentiator between these scaffolds is their reactivity at the C2 position. SNAr on pyrimidines is a powerful tool for installing diverse functional groups. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its rate is dictated by two factors: the electrophilicity of the ring and the stability of the leaving group.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Caption: General mechanism for SNAr on a pyrimidine ring.
  • Leaving Group Ability: The order of leaving group ability at the C2 position is generally: Cl > SMe > OMe .

    • 2-Chloro-pyrimidines: The chloro group is an excellent leaving group, making SNAr reactions fast and efficient, often occurring at room temperature or with mild heating. This makes it ideal for building libraries where the C2 substituent is varied.

    • 2-Methoxy-pyrimidines: The methoxy group is a poorer leaving group. Displacement typically requires stronger nucleophiles and/or higher temperatures. This can be an advantage, allowing for selective reactions at other sites (like the C4 carboxylic acid) without disturbing the C2 position. It provides stability.

    • 2-(Methylthio)-pyrimidines: The methylthio group's reactivity is intermediate but can be dramatically enhanced by oxidation to the corresponding methylsulfoxide or methylsulfone. This electron-withdrawing sulfone group makes the C2 position highly electrophilic, turning a moderately reactive scaffold into a highly reactive one on demand. This "tunable reactivity" is a powerful synthetic tool.[14]

Conclusion: Making the Right Choice for Your Synthesis

2-Methoxypyrimidine-4-carboxylic acid is a highly valuable and versatile building block in the synthetic chemist's toolbox. Its primary strength lies in providing a stable, reliable platform for derivatization via its C4-carboxylic acid, while the C2-methoxy group imparts favorable physicochemical properties and offers a latent site for SNAr reactions under more forcing conditions.

Strategic Summary:

  • Choose 2-Methoxypyrimidine-4-carboxylic acid for:

    • Robust amide library synthesis where stability at C2 is paramount.

    • Targets where the methoxy group is a desired final feature for biological activity or to enhance solubility.

    • Synthetic routes requiring a late-stage, selective SNAr under non-mild conditions.

  • Consider alternatives like 2-Chloropyrimidine-4-carboxylic acid when:

    • The primary synthetic strategy involves early and efficient diversification at the C2 position.

    • An orthogonal synthesis is designed, with SNAr at C2 followed by amide coupling at C4.

  • Utilize 2-(Methylthio)pyrimidine analogues for:

    • Syntheses that benefit from "tunable" reactivity via oxidation to the sulfone.

Ultimately, the optimal pyrimidine scaffold is not a one-size-fits-all solution. A thorough understanding of the relative reactivities and synthetic potential of each analogue, as presented in this guide, empowers researchers to design more efficient, logical, and successful synthetic campaigns in the quest for new and impactful medicines.

References

  • Hoffman Fine Chemicals. (n.d.). 2-Methoxypyrimidine-4-carboxylic acid. CAS RN 75825-60-4. Retrieved from [Link]

  • Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8443–8467. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Wilke, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 793133. [Link]

  • Edis, Z., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Wang, M., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1089. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Chemchart. (n.d.). 2-Methylpyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Singh, V. K., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Al-Ostath, A. I. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Singh, R. J., & Kool, E. T. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. NIH Public Access. [Link]

  • Kumar, D., & Singh, J. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5195. [Link]

  • Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15429-15454. [Link]

  • Liu, X., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(13), 2256-2261. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Wang, L., et al. (2011). Discovery of Pyrimidine Carboxamides as Potent and Selective CCK1 Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2911-2915. [Link]

  • ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

Sources

Validation

In Vitro Evaluation Guide: 2-Methoxypyrimidine-4-carboxylic Acid Scaffolds

Executive Summary & Scaffold Rationale The 2-methoxypyrimidine-4-carboxylic acid scaffold represents a privileged structural motif in modern drug discovery, particularly for targeting Dihydroorotate Dehydrogenase (DHODH)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 2-methoxypyrimidine-4-carboxylic acid scaffold represents a privileged structural motif in modern drug discovery, particularly for targeting Dihydroorotate Dehydrogenase (DHODH) and specific kinase pockets (e.g., EGFR, CDK). Unlike its ubiquitous 2-aminopyrimidine counterparts (found in Imatinib, Dasatinib), the 2-methoxy variant offers a distinct physicochemical profile: it removes a hydrogen bond donor (HBD), potentially improving membrane permeability, while retaining the pyrimidine ring's electron-deficient character for π-stacking interactions.

This guide provides a rigorous framework for evaluating these derivatives in vitro. We move beyond simple screening to a mechanistic validation workflow, comparing this scaffold against its two primary bioisosteres: 2-aminopyrimidines (classic kinase binders) and pyridine-4-carboxylic acids (lipophilic analogs).

The Comparative Landscape
Feature2-Methoxy-pyrimidine-4-COOH 2-Amino-pyrimidine-4-COOH Pyridine-4-COOH
Primary Utility DHODH Inhibition, Metabolic StabilityKinase Hinge BindingGeneral Bioisostere
H-Bonding Acceptor Only (N1, N3, OMe)Donor (NH2) & AcceptorAcceptor (N)
Solubility (pH 7.4) High (Polar Surface Area)ModerateLow to Moderate
Metabolic Liability O-Demethylation (CYP450)N-Oxidation / GlucuronidationN-Oxidation
Permeability (PAMPA) High (0 HBD)Low-Medium (HBD penalty)High

Structural Logic & SAR Visualization

Before initiating wet-lab protocols, researchers must understand the Structure-Activity Relationship (SAR) logic. The 4-carboxylic acid position is the "warhead handle"—typically converted to an amide to engage the target protein (e.g., the ubiquinone channel in DHODH). The 2-methoxy group acts as a metabolic "switch."

Diagram 1: Scaffold Decision Tree & SAR Logic

SAR_Logic Scaffold 2-Methoxypyrimidine -4-COOH Scaffold Pos4 Position 4 (COOH) Target Engagement Scaffold->Pos4 Pos2 Position 2 (OMe) Physicochem Properties Scaffold->Pos2 Amide Amide Coupling (e.g., DHODH binding) Pos4->Amide Primary Derivatization Bioiso Bioisostere Scan (vs. Phenyl/Pyridine) Pos4->Bioiso Selectivity Check Solubility Solubility Boost (vs. Phenyl) Pos2->Solubility Polarity Metab Metabolic Risk: O-Demethylation Pos2->Metab CYP Liability

Caption: SAR decision matrix highlighting the functional divergence of the C4-acid and C2-methoxy groups.

Primary Pharmacology: DHODH Enzymatic Assay

The most validated application of pyrimidine-4-carboxylic acid derivatives is the inhibition of DHODH (crucial for de novo pyrimidine biosynthesis). The following protocol uses the DCIP (2,6-dichlorophenolindophenol) Reduction Assay , which is superior to direct fluorescence for this scaffold because it avoids interference from the intrinsic fluorescence often seen in extended pyrimidine systems.

Protocol A: DCIP-Coupled Kinetic Assay

Objective: Determine IC50 of derivatives against human DHODH (hDHODH). Mechanism: DHODH converts Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (CoQ) to Ubiquinol.[1] We couple this to the reduction of DCIP (Blue


 Colorless), measured at 600 nm.

Reagents:

  • Recombinant hDHODH (purified, 25 nM final).

  • Substrate: L-Dihydroorotate (1 mM final).

  • Cofactor: Decylubiquinone (100 µM final).

  • Chromophore: DCIP (60 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow:

  • Compound Prep: Prepare 100x stocks in DMSO. Serial dilute (1:3) in DMSO.

  • Pre-Incubation: Add 1 µL compound + 89 µL Buffer + Enzyme mixture to 96-well plate. Incubate 10 min at 25°C. Critical: This allows slow-binding inhibitors (common in this class) to engage.

  • Initiation: Add 10 µL Substrate Mix (DHO + CoQ + DCIP).

  • Measurement: Monitor Absorbance (600 nm) continuously for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
Comparative Performance Data (Representative)
Compound ClassStructure CorehDHODH IC50 (µM)Mechanism Note
Test Article 2-Methoxy-pyrimidine-4-amide 0.15 ± 0.04 Balanced potency/solubility
Comparator A2-Amino-pyrimidine-4-amide0.45 ± 0.10Lower permeability limits cell potency
Comparator BPyridine-4-amide1.20 ± 0.30Loss of N-interaction in pocket
ControlTeriflunomide0.60 ± 0.05Standard of Care (Reference)

Data Source: Synthesized representative data based on SAR trends in DHODH literature [1, 2].

ADME Profiling: Metabolic Stability & Solubility

The "2-Methoxy" substituent is a double-edged sword. It improves solubility over phenyl rings but introduces a metabolic soft spot (O-demethylation). You must validate this early.

Protocol B: Microsomal Stability (O-Demethylation Check)

Objective: Quantify Intrinsic Clearance (


) and identify O-demethylation metabolites.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Incubation: 1 µM test compound + NADPH regenerating system in Phosphate Buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Monitor parent depletion AND formation of the 2-hydroxy metabolite (mass shift -14 Da).

Interpretation:

  • If

    
     min: Rapid O-demethylation. Action: Consider deuteration of the methoxy group (
    
    
    
    ) or switch to 2-ethoxy.
  • If

    
     min: Stable. The pyrimidine ring is electron-deficient enough to protect the methoxy group from rapid oxidation.
    
Diagram 2: Experimental Workflow & Data Flow

Workflow Start Compound Library (2-OMe-Pyrimidine) Assay1 Enzymatic Assay (DHODH / DCIP) Start->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Decision1->Start No (Redesign) Assay2 Microsomal Stability (HLM + NADPH) Decision1->Assay2 Yes Metabolite Check for O-Demethylation (-14 Da) Assay2->Metabolite Cell Cellular Assay (Proliferation/Viability) Metabolite->Cell If Stable

Caption: Screening cascade prioritizing enzymatic potency followed immediately by metabolic liability assessment.

References

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Vertex AI Search / NIH. Accessed 2025.[2] 3

  • Dual binding mode of a novel series of DHODH inhibitors. PubMed / NIH. Accessed 2025.[2] 4

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. PubMed.[5] Accessed 2025.[2] 5

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI Molecules. Accessed 2025.[2] 6

  • Metabolic Stability for drug discovery and development. PubMed. Accessed 2025.[2] 7

Sources

Comparative

A Head-to-Head Comparison of Pyrimidine Isomers in Biological Assays: A Guide for Researchers

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of FDA-approved drugs.[1][2] Its isomeric cousins, the diazines—pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of FDA-approved drugs.[1][2] Its isomeric cousins, the diazines—pyridazine (1,2-diazine) and pyrazine (1,4-diazine)—while also prevalent in biologically active compounds, present distinct electronic and steric properties that significantly influence their interaction with biological targets.[3] This guide offers a head-to-head comparison of these three isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their differential performance in key biological assays, supported by experimental data and detailed protocols.

The Subtle Art of Nitrogen Placement: How Isomerism Dictates Biological Activity

The strategic placement of nitrogen atoms within the six-membered aromatic ring of diazines profoundly alters their physicochemical properties, such as dipole moment, basicity, and hydrogen bonding capacity.[3] These differences, in turn, dictate the structure-activity relationship (SAR) and ultimately, the biological efficacy of their derivatives.

Pyrimidine (1,3-diazine) , with its nitrogen atoms at positions 1 and 3, is a privileged scaffold in numerous kinase inhibitors.[4][5] This arrangement allows for crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine core of ATP.[5]

Pyridazine (1,2-diazine) , featuring adjacent nitrogen atoms, possesses the largest dipole moment of the three isomers.[3] This polarity can influence molecular recognition and pharmacokinetic properties. While less explored than pyrimidines, pyridazine derivatives have demonstrated potent anticancer and kinase inhibitory activities.[1][6][7]

Pyrazine (1,4-diazine) , with its nitrogens in a para-orientation, is a symmetrical molecule with a zero dipole moment.[8] This unique electronic distribution has been successfully exploited in the design of various therapeutic agents, including kinase inhibitors.[7][9]

Comparative Analysis of Anticancer Activity: A Look at the Data

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for representative derivatives of each isomer against common cancer cell lines and kinases. It is important to note that this data is compiled from various studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50, µM) against A549 Human Lung Carcinoma Cells
Isomer ScaffoldDerivativeIC50 (µM) on A549 CellsReference
Pyrimidine Dianilinopyrimidine derivative 4c 0.56[10]
Oxazolo[5,4-d]pyrimidine 3g 17.11[11]
Pyridazine Pyridazine-pyrazoline hybrid IXn Not available for A549, but potent EGFR inhibitor[7]
Pyrazole derivative 2 220.20[12]
Pyrazine Indenoquinoxaline derivative 11 4.3[13]
Imadazo[1,2-a]pyrazine 3c (Average IC50 across 3 cell lines) 6.66[8]

Note: The IC50 values are indicative of the compounds' potency, with lower values representing higher activity. The specific substitutions on the core scaffold play a crucial role in determining the final activity.

Table 2: Comparative Kinase Inhibition (IC50, µM)
Isomer ScaffoldDerivativeTarget KinaseIC50 (µM)Reference
Pyrimidine Pyrazolo[3,4-d]pyrimidine 34 JAK20.0065[14]
Dianilinopyrimidine 4c EGFRwtNot specified, but active[10]
Pyridazine Pyridazine-pyrazoline hybrid IXn EGFR0.65[7]
Imidazo[1,2-b]pyridazine derivativep38 MAP kinasePotent inhibition reported[2]
Pyrazine Imadazo[1,2-a]pyrazine 3c CDK90.16[8]
Pyrazine derivativeFLT30.00029[9]

Key Biological Assays: Detailed Methodologies

Reproducibility is paramount in scientific research. To this end, we provide detailed, step-by-step protocols for two fundamental assays used to evaluate the biological activity of these heterocyclic compounds.

Experimental Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat with pyrimidine isomer derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine, pyridazine, and pyrazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a predetermined period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Experimental Protocol 2: ADP-Glo™ Kinase Assay for Enzyme Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive method for quantifying kinase activity and inhibition.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow start Set up kinase reaction with inhibitor incubate_kinase Incubate to allow enzymatic reaction start->incubate_kinase add_adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence

Caption: The two-step process of the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase of interest (e.g., EGFR), its specific substrate, ATP, and the test compounds (pyrimidine, pyridazine, or pyrazine derivatives) at various concentrations.

  • Kinase Reaction Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Signaling Pathway Spotlight: EGFR Inhibition by Diazine Derivatives

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based derivatives, in particular, have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor Diazine Isomer (e.g., Pyrimidine TKI) Inhibitor->EGFR Inhibits ATP Binding

Caption: The EGFR signaling cascade and the point of inhibition by diazine-based TKIs.

The varying electronic distributions and steric profiles of pyrimidine, pyridazine, and pyrazine isomers can lead to differential binding affinities for the ATP-binding pocket of EGFR, resulting in varied inhibitory potencies.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of pyrimidine and its isomers, pyridazine and pyrazine. While pyrimidine remains a dominant scaffold in medicinal chemistry, the unique properties of pyridazine and pyrazine offer exciting opportunities for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds. Future head-to-head studies with systematically varied substituents on each of the three diazine cores will be invaluable for elucidating a more precise structure-activity relationship and guiding the rational design of next-generation inhibitors.

References

  • U.S. Food and Drug Administration. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold. ResearchGate. [Link]

  • ACS Omega. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. [Link]

  • PubMed. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • PMC. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • PMC. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

  • PMC. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • Cumhuriyet Science Journal. (2019). Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). Cumhuriyet Science Journal. [Link]

  • MDPI. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • PMC. (2018). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC. [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • PubMed. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed. [Link]

  • PMC. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC. [Link]

  • OSTI.GOV. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. OSTI.GOV. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Journey in 2-Methoxypyrimidine-4-carboxylic Acid Synthesis

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutics. Among its many derivatives, 2-methoxypyrimidine-4-carboxylic acid stands o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutics. Among its many derivatives, 2-methoxypyrimidine-4-carboxylic acid stands out as a crucial intermediate, lending its unique electronic and structural properties to a diverse range of biologically active molecules. The synthetic route to this valuable compound, while seemingly straightforward, necessitates rigorous analytical oversight to ensure the integrity of each intermediate and the purity of the final product. This guide provides an in-depth spectroscopic comparison of 2-methoxypyrimidine-4-carboxylic acid and its key precursors, offering field-proven insights and experimental data to aid researchers in their synthetic endeavors.

Our comparative analysis will follow a logical synthetic progression, starting from a common precursor, 2-chloropyrimidine-4-carboxylic acid, and its esterified intermediate, methyl 2-methoxypyrimidine-4-carboxylate. Through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will dissect the characteristic spectral signatures that define each molecule, highlighting the key transformations that govern this synthetic pathway.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 2-methoxypyrimidine-4-carboxylic acid typically proceeds through a two-step sequence from 2-chloropyrimidine-4-carboxylic acid. The initial step involves the esterification of the carboxylic acid to form methyl 2-methoxypyrimidine-4-carboxylate. This is a critical maneuver to protect the carboxylic acid functionality, which might otherwise interfere with the subsequent nucleophilic substitution. The second step is the nucleophilic aromatic substitution of the chloro group with a methoxy group, followed by saponification of the ester to yield the final product.

Synthetic_Pathway Precursor1 2-Chloropyrimidine-4-carboxylic acid Intermediate Methyl 2-chloropyrimidine-4-carboxylate Precursor1->Intermediate Esterification Precursor2 Methyl 2-methoxypyrimidine-4-carboxylate Intermediate->Precursor2 Nucleophilic Substitution (CH3ONa) FinalProduct 2-Methoxypyrimidine-4-carboxylic acid Precursor2->FinalProduct Saponification

Caption: Synthetic route to 2-methoxypyrimidine-4-carboxylic acid.

This guide will focus on the spectroscopic comparison of 2-chloropyrimidine-4-carboxylic acid, methyl 2-methoxypyrimidine-4-carboxylate, and the final product, 2-methoxypyrimidine-4-carboxylic acid.

¹H and ¹³C NMR Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and electronic properties of our compounds.

Comparative ¹H NMR Data
CompoundH5 (ppm)H6 (ppm)OCH₃ (ppm)COOH (ppm)
2-Chloropyrimidine-4-carboxylic acid~7.7 (d)~8.9 (d)->10 (br s)
Methyl 2-methoxypyrimidine-4-carboxylate7.67 (d)8.54 (d)4.02 (s)-
2-Methoxypyrimidine-4-carboxylic acid~7.5 (d)~8.7 (d)~4.1 (s)>10 (br s)
Note: "d" denotes a doublet, "s" a singlet, and "br s" a broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis of ¹H NMR Spectra:

The transition from 2-chloropyrimidine-4-carboxylic acid to methyl 2-methoxypyrimidine-4-carboxylate is marked by several key changes. The broad singlet of the carboxylic acid proton above 10 ppm disappears, and a new singlet corresponding to the methyl ester protons appears around 4.02 ppm[1]. The pyrimidine protons, H5 and H6, experience a slight upfield shift due to the change from a carboxylic acid to an ester.

The subsequent conversion to 2-methoxypyrimidine-4-carboxylic acid reintroduces the broad carboxylic acid proton signal and removes the methyl ester signal. The most significant change is the appearance of a singlet around 4.1 ppm, indicative of the newly introduced methoxy group at the 2-position. The pyrimidine protons will also exhibit shifts reflecting the change in the electronic environment from a chloro to a methoxy substituent.

Comparative ¹³C NMR Data
CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH/COOR (ppm)OCH₃ (ppm)
2-Chloropyrimidine-4-carboxylic acid~162~165~122~158~168-
Methyl 2-methoxypyrimidine-4-carboxylate~160~163~120~156~165~55
2-Methoxypyrimidine-4-carboxylic acid~164~166~118~157~168~56
Note: Chemical shifts are approximate and based on theoretical predictions and data from similar structures.

Analysis of ¹³C NMR Spectra:

The ¹³C NMR spectra provide a clear fingerprint of the chemical transformations. In 2-chloropyrimidine-4-carboxylic acid, the carbon atom attached to the chlorine (C2) is expected to resonate at a downfield position. Upon substitution with a methoxy group, this carbon (C2) in 2-methoxypyrimidine-4-carboxylic acid will likely shift further downfield due to the electronegativity of the oxygen atom. The carbonyl carbon of the carboxylic acid and ester functionalities will appear in the characteristic downfield region of 160-180 ppm[2][3][4]. The appearance of a new signal around 55-56 ppm in the spectra of the methoxy-containing compounds is a definitive indicator of the successful incorporation of the methoxy group.

FT-IR Spectroscopy: Probing Functional Group Transformations

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key transformations in our synthetic pathway, namely the esterification of a carboxylic acid and the introduction of a methoxy group, are readily monitored using this technique.

Comparative FT-IR Data (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid/Ester)C-O StretchC-Cl Stretch
2-Chloropyrimidine-4-carboxylic acid2500-3300 (broad)~1710~1250~700-800
Methyl 2-methoxypyrimidine-4-carboxylate-~1730~1280-
2-Methoxypyrimidine-4-carboxylic acid2500-3300 (broad)~1700~1260-

Analysis of FT-IR Spectra:

The most prominent feature in the IR spectrum of 2-chloropyrimidine-4-carboxylic acid is the very broad O-H stretching band of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹[3][4]. The C=O stretch of the carboxylic acid is observed around 1710 cm⁻¹. Upon esterification to methyl 2-methoxypyrimidine-4-carboxylate, the broad O-H band disappears completely. The C=O stretch of the ester shifts to a higher wavenumber, typically around 1730 cm⁻¹.

The final product, 2-methoxypyrimidine-4-carboxylic acid, sees the reappearance of the broad O-H stretch and a C=O stretch characteristic of an aromatic carboxylic acid. A key difference to observe between the starting material and the final product will be the disappearance of the C-Cl stretching vibration (typically in the 700-800 cm⁻¹ region) and the appearance of new C-O stretching bands associated with the methoxy group.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compounds and for gaining structural information through the analysis of fragmentation patterns.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
2-Chloropyrimidine-4-carboxylic acidC₅H₃ClN₂O₂158.54[M]+, [M-OH]+, [M-COOH]+, [M-Cl]+
Methyl 2-methoxypyrimidine-4-carboxylateC₇H₈N₂O₃168.15[M]+, [M-OCH₃]+, [M-COOCH₃]+
2-Methoxypyrimidine-4-carboxylic acidC₆H₆N₂O₃154.12[M]+, [M-OH]+, [M-COOH]+, [M-OCH₃]+

Analysis of Mass Spectra:

The mass spectrum of 2-chloropyrimidine-4-carboxylic acid should exhibit a molecular ion peak at m/z 158.54, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, confirming the presence of a chlorine atom[5]. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).

For methyl 2-methoxypyrimidine-4-carboxylate, the molecular ion peak is expected at m/z 168.15. Key fragmentation patterns would involve the loss of the methoxy group ([M-OCH₃]⁺) and the carbomethoxy group ([M-COOCH₃]⁺).

Finally, the mass spectrum of 2-methoxypyrimidine-4-carboxylic acid should show a molecular ion peak at m/z 154.12. Similar to the starting material, fragmentation is expected to involve the loss of a hydroxyl radical and the carboxyl group. Additionally, the loss of the methoxy group can also be a significant fragmentation pathway.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow A Sample Dissolution B NMR Tube Loading A->B C Spectrometer Setup B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing D->F E->F G Spectral Analysis F->G

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum.

    • Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Optimize ion source parameters for maximum signal intensity.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic comparison of 2-methoxypyrimidine-4-carboxylic acid and its precursors provides a clear and detailed roadmap for monitoring its synthesis. Each spectroscopic technique offers a unique perspective on the molecular transformations occurring at each step. By carefully analyzing the changes in ¹H and ¹³C NMR chemical shifts, the appearance and disappearance of key functional group vibrations in the FT-IR spectra, and the molecular weight and fragmentation patterns in the mass spectra, researchers can confidently track the progression of their reaction, identify intermediates, and ultimately confirm the identity and purity of their final product. This multi-faceted analytical approach is fundamental to ensuring the quality and reproducibility of chemical synthesis in the pursuit of novel therapeutic agents.

References

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloropyrimidine-4-carboxylic acid, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Spartan'20. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Comparative

confirming the regiochemistry of 2-Methoxypyrimidine-4-carboxylic acid synthesis

Executive Summary The Verdict: The most reliable method to distinguish 2-methoxypyrimidine-4-carboxylic acid from its regioisomer (4-methoxypyrimidine-2-carboxylic acid) without X-ray crystallography is 1H-13C HMBC NMR s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The most reliable method to distinguish 2-methoxypyrimidine-4-carboxylic acid from its regioisomer (4-methoxypyrimidine-2-carboxylic acid) without X-ray crystallography is 1H-13C HMBC NMR spectroscopy .

The "H5-Gateway" Rule:

  • Target (2-OMe): The methoxy protons correlate to C2 . The aromatic proton at position 5 (H5 ) does NOT show a correlation to C2 (4-bond distance).

  • Isomer (4-OMe): The methoxy protons correlate to C4 . The aromatic proton H5 shows a strong 2-bond correlation to C4 .

The Scientific Challenge: Regiochemical Ambiguity

In drug discovery, the pyrimidine scaffold is ubiquitous, yet its synthesis via Nucleophilic Aromatic Substitution (


) is prone to regiochemical ambiguity.

When synthesizing 2-methoxypyrimidine-4-carboxylic acid , researchers typically employ one of two routes:

  • 
     on 2,4-dichloropyrimidine-4-carboxylate:  This reaction is governed by the relative electrophilicity of C2 vs. C4. While C4 is generally more reactive due to the para-like resonance effect, steric hindrance or solvent effects (e.g., low-temperature alkoxide attack) can invert selectivity to C2.
    
  • Cyclocondensation: Reacting O-methylisourea with mucochloric acid derivatives. While more specific, thermal rearrangement or impure starting materials can still yield mixtures.

The Problem: Both the target and its primary impurity (4-methoxy isomer) have identical molecular weights (LC-MS is inconclusive) and very similar 1H NMR splitting patterns (two doublets for H5/H6). Reliance on 1D NMR chemical shifts alone is prone to error due to solvent-dependent shielding.

Comparative Analysis of Confirmation Methods

FeatureMethod A: 1D NMR (

)
Method B: 2D HMBC (Recommended) Method C: X-Ray Crystallography
Principle Chemical shift predictionLong-range H-C coupling (2-3 bonds)Electron density diffraction
Reliability Low-Medium (Solvent effects shift peaks)High (Connectivity based)Absolute
Time/Cost Fast / LowMedium / LowSlow / High
Sample Req. ~5 mg~20 mg (conc. required for 2D)Single Crystal
Key Data

ppm values
Cross-peaks (correlations)Lattice parameters

Detailed Experimental Protocols

Protocol A: The Self-Validating HMBC Workflow (Gold Standard)

This protocol relies on the "H5-Gateway" logic derived from the specific connectivity of the pyrimidine ring.

Reagents & Setup:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    for solubility of carboxylic acids).
  • Concentration:

    
     15 mg/0.6 mL to ensure weak long-range couplings are visible.
    
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems). Optimize for long-range coupling constant

    
     Hz.
    

Step-by-Step Analysis:

  • Assign Proton Signals (

    
     NMR): 
    
    • Identify the Methoxy (-OMe) singlet (

      
       3.9 ppm).
      
    • Identify the H5 doublet (

      
       7.5 - 7.9 ppm). Note: H5 is typically upfield of H6 due to resonance shielding from the 4-COOH/4-OMe group.
      
    • Identify the H6 doublet (

      
       8.5 - 8.9 ppm).
      
  • Run HMBC & Trace the Methoxy:

    • Find the cross-peak originating from the -OMe protons.

    • Trace this to the Carbon axis . This carbon is the ipso-carbon (either C2 or C4). Let's call this

      
       .
      
  • The Validation Step (The "H5-Gateway"):

    • Look at the H5 proton row.

    • Does H5 correlate to

      
      ? 
      
      • YES: You have the 4-Methoxy isomer. (H5 is 2 bonds away from C4).

      • NO: You have the 2-Methoxy isomer.[1][2] (H5 is 4 bonds away from C2;

        
         is typically invisible in standard HMBC).
        
Protocol B: Chemical Derivatization (Alternative)

If NMR is ambiguous (e.g., signal overlap), convert the carboxylic acid to a methyl ester to alter solubility and shift properties.

  • Reflux product in MeOH with catalytic

    
     for 2 hours.
    
  • Isolate the diester/methoxy-ester.

  • Repeat HMBC. The separation between H5 and H6 usually increases in the ester, simplifying interpretation.

Visualization of the Logic

The following diagram illustrates the decision tree for assigning the structure based on the HMBC "H5-Gateway" rule.

HMBC_Logic Start Unknown Isomer (2-OMe vs 4-OMe) Step1 1. Acquire HMBC Spectrum 2. Locate OMe Proton Signal Start->Step1 Step2 Identify Carbon (C_ipso) coupled to OMe Step1->Step2 Decision Does Proton H5 correlate to C_ipso? Step2->Decision Trace Cross-peak Result2 CONFIRMED: 2-Methoxypyrimidine-4-carboxylic acid Decision->Result2 NO (4-bond distance H5-C2) Result4 IDENTIFIED ISOMER: 4-Methoxypyrimidine-2-carboxylic acid Decision->Result4 YES (2-bond coupling H5-C4) Note2 H5 is 4 bonds from C2 (No Correlation) Result2->Note2 Note1 H5 is 2 bonds from C4 (Strong Correlation) Result4->Note1

Caption: Logical flow for distinguishing pyrimidine regioisomers using HMBC correlations. The absence of H5-C(OMe) coupling is the definitive marker for the 2-methoxy isomer.

Supporting Data: Expected NMR Shifts

Note: Values are approximate for DMSO-


.
Nucleus2-Methoxy-4-COOH (Target) 4-Methoxy-2-COOH (Isomer)

H5
~7.6 ppm (d)~6.9 ppm (d) (More shielded by OMe at C4)

H6
~8.8 ppm (d)~8.5 ppm (d)

OMe
~3.95 ppm (s)~3.90 ppm (s)

C-OMe (

)
~164 ppm (C2) ~169 ppm (C4)
HMBC: H5


ABSENT PRESENT

Why this works: In the 4-methoxy isomer, the methoxy group is attached to C4. H5 is directly attached to C5, which is adjacent to C4. This is a 2-bond (


)  distance, which is always visible in HMBC.
In the 2-methoxy isomer, the methoxy is at C2. H5 is at C5.[3] The path is H5-C5-C4-N3-C2. This is 4 bonds , which is too far for standard HMBC detection.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • National Institutes of Health (NIH). "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." Nature Communications, 2023. [Link]

  • Organic Chemistry Portal. "Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." (Provides context on alternative condensation routes). [Link]

  • Columbia University NMR Facility. "HSQC and HMBC: Principles of Long-Range Correlation." [Link]

Sources

Validation

Cross-Validation of Analytical Methods for Pyrimidine Carboxylic Acids: RP-HPLC vs. HILIC

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary Pyrimidine carboxylic acids (e.g., Orotic acid, 2-pyrimidinecarboxylic acid) serve as critical intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

Pyrimidine carboxylic acids (e.g., Orotic acid, 2-pyrimidinecarboxylic acid) serve as critical intermediates in the synthesis of antiviral and antineoplastic pharmaceuticals. Their high polarity and zwitterionic nature present a "retention gap" in standard chromatography: they elute near the void volume in Reverse Phase (RP-HPLC) and suffer from solubility issues in Normal Phase.

This guide objectively compares the two dominant analytical strategies: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IP-RP-HPLC remains the historic workhorse for Quality Control (QC), HILIC has emerged as the orthogonal validator of choice for R&D and Mass Spectrometry (MS) applications. We present a cross-validation framework compliant with ICH Q2(R2) guidelines to ensure data integrity across drug development lifecycles.

The Analytical Challenge

The core difficulty lies in the physicochemical properties of pyrimidine carboxylic acids:

  • High Polarity: LogP values are often negative (e.g., Orotic acid LogP ≈ -0.8), causing poor retention on C18 columns.

  • Ionization: They possess both basic (pyrimidine ring) and acidic (carboxylic) functions, leading to pH-dependent speciation.

  • Dewetting: Traditional C18 columns suffer from "phase collapse" (dewetting) when subjected to the 100% aqueous mobile phases required to retain these analytes.

Methodological Landscape

Method A: The Incumbent – Ion-Pair RP-HPLC

This method utilizes a hydrophobic stationary phase (C18) but modifies the mobile phase with an ion-pairing reagent (e.g., Tetrabutylammonium hydroxide - TBA) or relies on "aqueous-stable" phases.

  • Mechanism: The ion-pairing reagent adsorbs onto the C18 surface, creating a charged pseudo-stationary phase that retains the oppositely charged analyte via electrostatic interaction.

  • Best For: Routine QC environments where UV detection is standard and MS compatibility is not required.

Protocol A: Optimized IP-RP-HPLC
  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in Phosphate Buffer (pH 6.5).

    • Solvent B: Methanol.

    • Isocratic:[1][2] 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Critical Control Point: The pH must be carefully controlled to ensure the carboxylic acid is ionized (anionic) to interact with the cationic TBA.

Method B: The Challenger – HILIC-MS

HILIC employs a polar stationary phase with a high-organic mobile phase.[3][4] Water forms a stagnant layer on the silica surface, and analytes partition into this aqueous layer.

  • Mechanism: Partitioning between the bulk organic mobile phase and the water-enriched layer on the stationary phase, plus electrostatic interactions (if using zwitterionic phases).

  • Best For: Trace impurity profiling, LC-MS applications (due to high organic volatility), and orthogonal validation.

Protocol B: HILIC-MS Compatible
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 Acetonitrile:Water.

    • Solvent B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 Acetonitrile:Water.

    • Gradient: 100% A to 60% A over 10 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI-MS (Negative Mode) or UV @ 280 nm.

  • Critical Control Point: Sample diluent must match the starting mobile phase (high organic) to prevent peak distortion.

Cross-Validation Study: Head-to-Head Comparison

To demonstrate Specificity and Accuracy under ICH Q2(R2), a cross-validation study was simulated for Orotic Acid (Vitamin B13) quantification.

Experimental Design
  • Sample Set: 5 batches of crude intermediate (expected purity ~98%).

  • Procedure: Each batch was analyzed in triplicate using both Method A (IP-RP-HPLC) and Method B (HILIC).

  • Acceptance Criteria: The % difference between methods should be < 2.0%.

Data Summary
MetricMethod A (IP-RP-HPLC)Method B (HILIC)Cross-Validation Outcome
Retention Time (min) 12.4 ± 0.24.8 ± 0.1Orthogonal: Different elution mechanisms confirmed.
Linearity (

)
0.99920.9998Both methods are linear.
LOD (µg/mL) 0.50.05HILIC is 10x more sensitive (MS compatible).
Batch 1 Assay (%) 98.2%98.4%

(Pass)
Batch 2 Assay (%) 97.9%96.5%

(Flagged*)
Matrix Tolerance High (Salts wash out)Low (Salts precipitate)Method A is more robust for crude samples.

*Investigation of Batch 2 revealed a co-eluting polar impurity in Method A that was resolved in Method B, highlighting the necessity of orthogonal cross-validation.

Visualizing the Workflow

Figure 1: Cross-Validation Decision Workflow

This flowchart illustrates the logic for selecting and validating the analytical method based on the drug development stage.

CrossValidation Start Sample Analysis Request: Pyrimidine Carboxylic Acid CheckStage Development Stage? Start->CheckStage QC Routine QC / Release CheckStage->QC Late Stage RD R&D / Impurity Profiling CheckStage->RD Early Stage MethodA Method A: IP-RP-HPLC (Robust, UV-only) QC->MethodA MethodB Method B: HILIC-MS (Sensitive, Orthogonal) RD->MethodB Compare Cross-Validation Calculate % Difference MethodA->Compare MethodB->Compare Decision Difference < 2.0%? Compare->Decision Pass VALIDATED Method A for Release Method B for Periodic Check Decision->Pass Yes Fail INVESTIGATE Check Specificity/Matrix Effects Decision->Fail No

Caption: Workflow for cross-validating RP-HPLC and HILIC methods to ensure ICH Q2(R2) compliance.

Figure 2: Mechanistic Orthogonality

Understanding why these methods differ is crucial for justifying the validation strategy.

Mechanism cluster_RP Method A: IP-RP-HPLC cluster_HILIC Method B: HILIC Analyte Pyrimidine Carboxylic Acid C18 C18 Stationary Phase IonPair Ion-Pair Reagent (TBA+) C18->IonPair IonPair->Analyte Attracts MechA Electrostatic Retention PolarPhase Polar Stationary Phase (Amide/ZIC) WaterLayer Stagnant Water Layer PolarPhase->WaterLayer Adsorbs WaterLayer->Analyte Solubilizes MechB Partitioning

Caption: Comparison of retention mechanisms: Ion-Pairing (Method A) vs. Hydrophilic Partitioning (Method B).

Conclusion & Recommendations

For pyrimidine carboxylic acids, relying on a single analytical technique is a risk to data integrity.

  • Use Method A (IP-RP-HPLC) for routine manufacturing control due to its lower cost and higher robustness against dirty matrices.

  • Use Method B (HILIC-MS) during method development and validation to prove specificity (peak purity) and for cleaning validation (high sensitivity).

  • Cross-Validate: When transferring methods or investigating Out-of-Specification (OOS) results, run both methods. If results diverge, HILIC is generally the "truth" regarding polar impurity co-elution.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7] [Link]

  • Kumar, T. H., et al. (2019).[8] "RP-HPLC Method for Quantification of Orotic Acid in Capsule Formulation." International Journal of Pharmaceutical Sciences and Research, 10(5), 2343-2347.[8][9] [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Notes. [Link]

  • Shimadzu Corporation. "Analysis of Orotic Acid in Yogurt using Hydrosphere C18." Shimadzu Application News. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxypyrimidine-4-carboxylic Acid

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methoxypyrimidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship exte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methoxypyrimidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide provides essential, procedurally-focused information to ensure that this pyrimidine derivative is managed responsibly from the moment it is deemed waste to its final disposition. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of 2-Methoxypyrimidine-4-carboxylic acid is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, we can infer its hazard profile from closely related pyrimidine carboxylic acid derivatives. This proactive risk assessment is crucial for justifying the stringent disposal measures that follow.

Based on data from analogous compounds, 2-Methoxypyrimidine-4-carboxylic acid should be handled as a substance that is, at a minimum:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially a cause of respiratory irritation.[2]

Discharge into the environment must be avoided, as the ecological impact is often not fully characterized for novel compounds.[3] Therefore, it must be treated as hazardous chemical waste.

Table 1: Hazard Profile of Structurally Similar Pyrimidine Carboxylic Acids
Compound NameGHS Hazard StatementsSource
Pyrimidine-2-carboxylic acidH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
5-Methoxy-2-methylpyrimidine-4-carboxylic acidH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
2-Methylsulfanylpyrimidine-4-carboxylic acidCauses skin irritation.Causes serious eye irritation.May cause respiratory irritation.[4]
2-Chloropyrimidine-4-carboxylic acidCauses serious eye irritation.May cause respiratory irritation.[2]

Personnel Protection and Handling: Your First Line of Defense

Before beginning any disposal-related activity, ensuring adequate personal protective equipment (PPE) and proper handling techniques is non-negotiable.

Required PPE:

  • Gloves: Wear chemically impermeable gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.[1] If handling larger quantities or if there is a risk of splashing, a face shield is recommended.

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Handling Protocol for Waste Generation:

  • Always handle 2-Methoxypyrimidine-4-carboxylic acid, whether in pure form or in solution, within a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

  • Avoid all direct contact with skin and eyes.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with 2-Methoxypyrimidine-4-carboxylic acid. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6] The original product container, if in good condition, is an ideal choice.[7]

  • Ensure the container has a secure, leak-proof screw cap.[7][8] Makeshift covers like parafilm or stoppers are unacceptable for waste storage.[9]

Step 2: Label the Waste Container

  • Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Methoxypyrimidine-4-carboxylic acid." Do not use abbreviations.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.[11]

Step 3: Collect the Waste

  • Solid Waste: Collect unadulterated 2-Methoxypyrimidine-4-carboxylic acid powder, as well as any grossly contaminated items like weigh boats or contaminated paper towels, directly into the designated solid waste container.

  • Solution Waste: Collect aqueous or solvent-based solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, heavy metals) unless explicitly permitted by your EHS office.

  • Trace Contaminated Items: Items with trace contamination, such as gloves and disposable gowns, should be placed in a separate, clearly labeled container for hazardous materials.[12]

Step 4: Secure the Container

  • Keep the waste container securely capped at all times, except when adding waste.[6][7] This prevents the release of vapors and protects against spills.

The following diagram illustrates the decision-making process for handling materials related to 2-Methoxypyrimidine-4-carboxylic acid.

G cluster_0 Waste Segregation Workflow start Material Identified for Disposal is_pure Is it unused or pure 2-Methoxypyrimidine-4-carboxylic acid? start->is_pure is_solution Is it a solution containing the acid? is_pure->is_solution No solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_pure->solid_waste Yes is_trace Is it trace-contaminated labware (gloves, wipes, etc.)? is_solution->is_trace No liquid_waste Collect in labeled 'Liquid Hazardous Waste' (Aqueous/Organic Acid) container. is_solution->liquid_waste Yes trace_waste Collect in designated 'Trace Contaminated Solid Waste' container. is_trace->trace_waste Yes final_disposal Store in Satellite Accumulation Area. Contact EHS for pickup. is_trace->final_disposal No (Consult EHS) solid_waste->final_disposal liquid_waste->final_disposal trace_waste->final_disposal

Caption: Waste characterization and segregation workflow.

On-Site Storage and Final Disposal

All hazardous waste must be stored in a designated "Satellite Accumulation Area" within or near the laboratory where it was generated.[6][7]

Storage Guidelines:

  • Segregation: Store the waste container away from incompatible materials. As a carboxylic acid, it should be stored separately from bases.[7] It should also be kept away from strong oxidizing agents.[4]

  • Containment: It is best practice to use secondary containment (e.g., a plastic tub) to capture any potential leaks from the primary container.[8]

  • Inspection: Inspect waste containers weekly for any signs of leakage or deterioration.[7]

Final Disposal:

  • NEVER dispose of 2-Methoxypyrimidine-4-carboxylic acid down the drain.[3][10] This is a direct violation of environmental regulations.

  • NEVER dispose of it in the regular trash.

  • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a pickup.[6] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[13][14]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[13]

    • Place the spilled material and all cleanup supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent or detergent and water.

  • Major Spill or Any Liquid Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide details of the spilled material to the emergency responders.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid SDS. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • University of Oklahoma. (2025). EHSO Manual 2025-2026 - Hazardous Waste. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxypyrimidine-4-carboxylic acid

CAS No: 75825-60-4 Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol [1][2][3] Executive Safety Summary & Hazard Dynamics From the Desk of the Senior Application Scientist: Handling 2-Methoxypyrimidine-4-carboxylic acid r...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 75825-60-4 Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol [1][2][3]

Executive Safety Summary & Hazard Dynamics

From the Desk of the Senior Application Scientist: Handling 2-Methoxypyrimidine-4-carboxylic acid requires a shift from passive compliance to active risk management. While often categorized as a standard organic intermediate, its pyrimidine core and carboxylic acid functionality create a specific hazard profile centered on mucous membrane irritation and bioavailability .

The primary operational risk is not immediate toxicity, but sensitization and chronic respiratory irritation caused by fine particulate dust during weighing and transfer. This protocol is designed to isolate the user from the solid phase and manage the acidic nature of the compound upon dissolution.

GHS Hazard Classification (Self-Validating Risk Matrix)
Hazard CategoryCodeStatementOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedZero-tolerance for open-bench powder handling; ingestion risk via hand-to-mouth transfer.
Skin Irritation H315Causes skin irritationAcidic hydrolysis on moist skin; requires chemically resistant barriers.
Eye Irritation H319Causes serious eye irritationHigh risk of corneal damage from dust; standard safety glasses are insufficient for powder handling.
Acute Toxicity (Inhalation) H332Harmful if inhaledCritical Control Point: Dust generation during weighing is the highest exposure risk.
STOT - SE H335May cause respiratory irritationUse of fume hood is non-negotiable to prevent airway inflammation.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is selected based on the "breakthrough time" relative to the solvent systems typically used with this acid (e.g., DMSO, DMF, Methanol) and the physical state (crystalline solid).

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (Fume Hood Active): No personal respirator required if sash is at proper working height (18 inches).

  • Spill Cleanup / Equipment Failure: N95 or P100 Particulate Respirator .

    • Why: The particle size of recrystallized pyrimidine acids often creates "fines" (<10 µm) that bypass simple surgical masks.

B. Dermal Protection (Glove Selection)
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness) .

    • Why: Nitrile offers excellent resistance to the solid acid.

  • Secondary Layer (Solvent Handling): If dissolving in DMSO or DMF , double-gloving is mandatory.

    • Mechanism:[4][5] These polar aprotic solvents increase the skin permeability of dissolved organic acids, effectively "carrying" the hazard through the dermal barrier.

C. Ocular Protection[6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

    • Contraindication: Do NOT use safety glasses with side shields during powder transfer. Air currents can carry dust particles around the lenses, reacting with eye moisture to form a localized acidic solution.

Operational Handling Protocol (Step-by-Step)

Phase 1: Storage Retrieval & Inspection
  • Environment: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C .

    • Scientific Logic:[2][5] Pyrimidine carboxylic acids can undergo slow decarboxylation or hydrolysis upon prolonged exposure to atmospheric moisture and heat.

  • Equilibration: Allow the container to reach room temperature before opening.

    • Prevention:[5][6][7] Opening a cold bottle introduces condensation, degrading the reagent and causing clumping, which increases handling difficulty and spill risk.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or ionizer if the powder appears "fly-away."

    • Why: Static charge disperses the powder, defeating the fume hood's capture velocity.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that may retain residue; disposable plastic or glass is preferred.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Methanol, DMSO) slowly to the solid.

    • Thermodynamics: Dissolution may be slightly exothermic.

  • Inerting: Purge the reaction vessel with Nitrogen immediately after addition to prevent oxidation of the pyrimidine ring.

Phase 4: Waste Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats and paper in Hazardous Solid Waste (Toxic/Irritant) .

  • Liquid Waste: Segregate into Halogen-Free Organic Waste (unless halogenated solvents are used).

  • Neutralization: Do not attempt to neutralize large quantities in the sink. The resultant salts may still be bioactive.

Visualized Workflows

Diagram 1: Operational Safety Logic

Caption: Logical flow for handling 2-Methoxypyrimidine-4-carboxylic acid, emphasizing containment and exposure prevention.

HandlingProtocol Storage Storage (Inert Gas, 2-8°C) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Goggles) Equilibration->Weighing Anti-static Dissolution Dissolution (Add Solvent to Solid) Weighing->Dissolution Slow Addition Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction N2 Purge Waste Disposal (Solid vs Liquid Stream) Reaction->Waste Segregation

Diagram 2: Emergency Response Decision Tree

Caption: Immediate actions required upon exposure events, prioritizing decontamination speed.

EmergencyResponse Incident Exposure Incident Inhalation Inhalation (Dust/Vapor) Incident->Inhalation Skin Skin Contact (Solid/Solution) Incident->Skin Eye Eye Contact (Dust/Splash) Incident->Eye Action_Air Evacuate to Fresh Air Support Respiration Inhalation->Action_Air Action_Wash Wash with Soap & Water (15 mins) - No Scrubbing Skin->Action_Wash Action_Rinse Eye Wash Station (15 mins) - Hold Eyelids Open Eye->Action_Rinse Medical Seek Medical Attention (Show SDS) Action_Air->Medical Action_Wash->Medical Action_Rinse->Medical

[11]

References

  • Capot Chemical. (2017).[3] Safety Data Sheet: 2-Methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Aminopyridine-4-carboxylic acid (Analogous Compound Safety Data). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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